2-Amino-3,5-dibromobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,5-dibromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCMGXAEXFAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370110 | |
| Record name | 2-Amino-3,5-dibromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68385-95-5 | |
| Record name | 2-Amino-3,5-dibromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68385-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-dibromobenzonitrile
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-Amino-3,5-dibromobenzonitrile. This versatile chemical intermediate is a critical building block in the development of various pharmaceutical compounds. This document will delve into the scientific principles behind its synthesis, detailed experimental protocols, and thorough characterization methodologies, ensuring a reproducible and well-understood process.
Introduction: The Strategic Importance of this compound
This compound, a poly-functionalized aromatic compound, holds significant value in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an amine, a nitrile, and two bromine atoms on a benzene ring, offers multiple reaction sites for constructing more complex molecules. The strategic placement of the bromine atoms and the amino group makes it a key precursor for the synthesis of various heterocyclic compounds, including quinazolines and other pharmacologically active scaffolds.[3] A notable application is its use as a pivotal intermediate in the synthesis of the mucolytic agent Ambroxol.[4][5]
This guide will focus on a prevalent and efficient synthetic route: the direct bromination of 2-aminobenzonitrile. We will explore the underlying principles of electrophilic aromatic substitution that govern this transformation and provide a detailed, field-tested protocol.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is crucial for its handling, synthesis, and purification.
| Property | Value | Source |
| CAS Number | 68385-95-5 | [1][6][7] |
| Molecular Formula | C₇H₄Br₂N₂ | [1][6] |
| Molecular Weight | 275.93 g/mol | [1][7] |
| Appearance | Solid | [6] |
| Melting Point | 152-156 °C | |
| Purity | Typically ≥97% | [6] |
Synthesis of this compound: A Step-by-Step Guide
The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-aminobenzonitrile. The strong activating and ortho-, para-directing effect of the amino group dictates the regioselectivity of the bromination, leading to the desired 3,5-dibromo isomer.[8]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol outlines a robust method for the synthesis of this compound.
Materials and Equipment:
-
2-Aminobenzonitrile
-
Glacial Acetic Acid
-
Bromine
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask, dissolve 2-aminobenzonitrile in glacial acetic acid. The choice of acetic acid as a solvent is critical as it facilitates the reaction without interfering with the electrophilic substitution. Cool the solution to below 20°C using an ice bath.
-
Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred 2-aminobenzonitrile solution over a period of approximately one hour.[9] Maintaining a low temperature during the initial phase of the addition is crucial to control the reaction rate and prevent the formation of byproducts.
-
Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.[4]
-
Work-up:
-
Transfer the reaction mixture to a larger beaker and neutralize it carefully with a saturated solution of sodium bicarbonate until the effervescence ceases. This step is essential to remove excess acetic acid.
-
Extract the product into dichloromethane.[4] Perform the extraction three times to ensure maximum recovery of the product.
-
Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and then with water.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.[4]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield the final product as a solid.[4] A high purity of over 99% can be achieved through this method.[4]
Expected Yield: Yields for this reaction are typically high, often exceeding 90%.[4]
Alternative Synthesis Route
An alternative approach involves a two-step process starting from o-nitrobenzaldehyde. First, the nitro group is reduced to an amino group using a reducing agent like iron powder in an acidic medium. The resulting o-aminobenzaldehyde is then brominated in situ to yield 2-amino-3,5-dibromobenzaldehyde, a related and equally important intermediate.[4][10] This method avoids the direct handling of the potentially lachrymatory 2-aminobenzonitrile.
Caption: Alternative synthesis of a related intermediate.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The two aromatic protons will appear as doublets due to coupling with each other. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.[11] The chemical shifts will be influenced by the attached functional groups. The carbon atom attached to the nitrile group will have a characteristic chemical shift in the downfield region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C≡N Stretching: A sharp, intense peak corresponding to the nitrile group will be observed around 2220-2260 cm⁻¹.
-
C-Br Stretching: The carbon-bromine bonds will show stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (275.93 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Safety and Handling
This compound and the reagents used in its synthesis require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.[13]
-
Handling Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate emergency preparedness measures should be in place.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with an understanding of the underlying chemical principles and characterization techniques, equips researchers and drug development professionals with the necessary knowledge for the successful and safe production of this important chemical intermediate. Its versatile structure will continue to make it a valuable building block in the pursuit of new therapeutic agents.
References
- 1. This compound | 68385-95-5 | FA64102 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 5. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2-アミノ-3,5-ジブロモベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,5-dibromobenzonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3,5-dibromobenzonitrile is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a nitrile, and two bromine atoms, imparts a distinct set of physicochemical properties that govern its reactivity, solubility, and potential biological activity. This guide provides a comprehensive analysis of these core properties, offering both established data and predictive insights. We delve into the structural and electronic characteristics, spectroscopic signatures, and key pharmaceutical-relevant parameters such as solubility, pKa, and lipophilicity. This document is designed to serve as an essential technical resource, complete with detailed experimental protocols and theoretical frameworks, to empower researchers in their application of this versatile chemical scaffold.
Introduction and Molecular Overview
This compound (CAS No: 68385-95-5) is a substituted benzonitrile that serves as a valuable building block in organic synthesis.[1][2] The strategic placement of electron-withdrawing bromine atoms and the nitrile group, alongside the electron-donating amino group, creates a molecule with nuanced electronic properties. This substitution influences the nucleophilicity of the amine and the electrophilicity of the nitrile, making it a versatile reagent for constructing more complex molecular architectures, including heterocyclic systems.[1] In the context of drug development, the nitrile group is a recognized pharmacophore present in numerous approved drugs, while the overall lipophilicity and hydrogen bonding capacity, influenced by the bromine and amine substituents, are critical for its pharmacokinetic profile.[1]
Chemical Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its identity and core structural attributes.
Table 1: Core Identification and Structural Properties of this compound
| Parameter | Value | Source(s) |
| CAS Number | 68385-95-5 | [3] |
| Molecular Formula | C₇H₄Br₂N₂ | [3] |
| Molecular Weight | 275.93 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 152-156 °C | [4] |
| InChI | 1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
| SMILES | Nc1c(Br)cc(Br)cc1C#N |
Pharmaceutical-Relevant Physicochemical Properties
The journey of a molecule from a laboratory reagent to a potential therapeutic agent is heavily dictated by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). For this compound, direct experimental data for several key properties are not widely published. Therefore, this guide presents a combination of qualitative assessments based on chemical principles and high-quality in silico predictions from industry-standard software.
Solubility Profile
Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. Based on its structure, this compound is predicted to have limited aqueous solubility but good solubility in polar organic solvents. The polar amino (-NH₂) and nitrile (-CN) groups can engage in hydrogen bonding, but the large, hydrophobic dibrominated benzene ring dominates the molecule's character.[5][6]
Table 2: Predicted and Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Capable of disrupting the crystal lattice and solvating the polar functional groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capability of the solvent can interact with the amine and nitrile groups.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity allows for effective solvation.[7] |
| Non-Polar | Hexanes, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents.[5][6] |
| Aqueous | Water | Low | The hydrophobic nature of the dibrominated aromatic ring limits solubility despite the presence of polar groups.[5] |
Acidity and Basicity (pKa)
-
Predicted Basic pKa (pKbH): ~1.1 ± 0.5 (Predicted by ACD/pKa DB)[5]
Interpretation: The predicted pKa of the conjugate acid (pKbH) is very low. This indicates that the 2-amino group is a very weak base. The strong electron-withdrawing effects of the two bromine atoms and the nitrile group significantly reduce the electron density on the nitrogen atom, making it less likely to accept a proton. At physiological pH 7.4, the molecule will exist almost exclusively in its neutral, un-ionized form. This has important implications for its biological activity, favoring passive diffusion across cell membranes.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross lipid membranes. As with pKa, no experimental LogP value has been published for this compound. Computational methods provide a reliable estimate.
Interpretation: A LogP value of 2.8 suggests that this compound is moderately lipophilic. This value falls within the range often considered favorable for oral drug absorption (Lipinski's Rule of Five suggests LogP < 5). It indicates a good balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive fingerprint of a molecule, confirming its structure and purity. This section outlines the expected spectroscopic data for this compound and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra are not publicly available, theoretical chemical shifts can be predicted based on established substituent effects.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | ~7.8 | Doublet | H-6 |
| Aromatic | ~7.6 | Doublet | H-4 |
| Amine | ~5.0 - 6.0 | Broad Singlet | -NH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | ~145 | C-2 |
| Aromatic | ~140 | C-6 |
| Aromatic | ~138 | C-4 |
| Aromatic | ~118 | C-5 |
| Nitrile | ~115 | -CN |
| Aromatic | ~110 | C-3 |
| Aromatic | ~100 | C-1 |
| Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound are detailed below.
Table 4: Characteristic Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) |
| 2230 - 2210 | C≡N Stretch | Nitrile (-CN) |
| 1650 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |
| 1500 - 1400 | C=C Stretch | Aromatic Ring |
| 800 - 600 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
-
Expected Molecular Ion (M⁺): A cluster of peaks around m/z 274, 276, and 278, corresponding to the different combinations of bromine isotopes. The most abundant peak would be at m/z 276.
-
Predicted Key Fragments: Loss of a bromine radical ([M-Br]⁺), loss of HCN ([M-HCN]⁺), and other fragments resulting from the cleavage of the aromatic ring.
UV-Visible (UV-Vis) Spectroscopy
The aminobenzonitrile chromophore is expected to exhibit strong absorption in the UV region. The exact λmax (wavelength of maximum absorbance) will be solvent-dependent. Based on similar structures, absorption maxima are anticipated in the 250-350 nm range.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following section provides detailed, self-validating protocols for determining the key physicochemical properties discussed.
Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow for a comprehensive characterization of a research compound like this compound.
Caption: Logical workflow for comprehensive physicochemical characterization.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is the gold standard for accurately determining pKa values. It relies on monitoring the change in pH of a solution as a titrant is added, allowing for the identification of the half-equivalence point, where pH = pKa.
Methodology:
-
Sample Preparation: Prepare a ~1 mM solution of this compound in a co-solvent system (e.g., 20% Methanol/Water) due to its low aqueous solubility. Ensure the compound is fully dissolved.
-
System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C. Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to eliminate dissolved CO₂.
-
Acidification: Add a standardized solution of 0.1 M HCl dropwise until the pH is stable around 2.0 to ensure the amino group is fully protonated.
-
Titration: Begin the titration by adding small, precise aliquots (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve. The equivalence point can be precisely located by examining the first or second derivative of the plot.
Protocol: Determination of LogP by Shake-Flask Method
Rationale: The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient. It directly measures the distribution of the compound between two immiscible phases (n-octanol and water) at equilibrium.
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Stock Solution: Prepare a stock solution of this compound in the saturated n-octanol phase (e.g., 1 mg/mL).
-
Partitioning: In a centrifuge tube, combine 5 mL of the saturated n-octanol stock solution with 5 mL of the saturated PBS.
-
Equilibration: Shake the mixture vigorously for at least 1 hour at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm) for 15 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
Protocol: Spectroscopic Sample Preparation and Analysis
Caption: General workflows for spectroscopic sample preparation and analysis.
Methodology (NMR):
-
Sample Preparation: Accurately weigh 5-25 mg of this compound into a small vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Vortex until fully dissolved.
-
Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as an internal reference.
Conclusion
This compound presents a physicochemical profile of a moderately lipophilic, very weak base that is soluble in common polar organic solvents. While a comprehensive set of experimentally derived data is not yet available in public literature, the predictive models and qualitative assessments provided in this guide offer a robust framework for its application in research and development. The provided protocols establish a clear path for researchers to generate high-quality, reproducible data, filling the existing gaps in the characterization of this compound. As a versatile synthetic intermediate with properties amenable to drug discovery, a thorough understanding of its fundamental physicochemical nature is paramount for unlocking its full potential.
References
- 1. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 68385-95-5|this compound|BLD Pharm [bldpharm.com]
- 3. acdlabs.com [acdlabs.com]
- 4. [PDF] Comparison of Predicted pKa Values for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods | Semantic Scholar [semanticscholar.org]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chemaxon.com [chemaxon.com]
- 9. chemaxon.com [chemaxon.com]
2-Amino-3,5-dibromobenzonitrile CAS number 68385-95-5
An In-Depth Technical Guide to 2-Amino-3,5-dibromobenzonitrile (CAS: 68385-95-5)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility as a strategic building block in modern organic synthesis and drug discovery.
Introduction: A Profile of a Versatile Synthetic Intermediate
This compound is a substituted benzonitrile that serves as a valuable intermediate in the synthesis of more complex molecules.[][2] Its structure is characterized by a benzene ring functionalized with an amino group, a nitrile group, and two bromine atoms. This unique combination of functional groups imparts a distinct reactivity profile, making it a desirable starting material for constructing a variety of molecular scaffolds, particularly in the pharmaceutical and materials science sectors.[3] The presence of the nitrile group is significant, as this functional moiety is found in over 30 FDA-approved pharmaceuticals, where it can enhance binding affinity and improve pharmacokinetic profiles.[4]
The strategic placement of the bromine atoms allows for subsequent cross-coupling reactions, while the amino group can be readily transformed or used to direct further substitutions. This guide will dissect these features to provide a holistic understanding of the compound's chemical personality and synthetic potential.
Physicochemical & Structural Characteristics
A precise understanding of a compound's physical properties is the foundation of its effective application in experimental work. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 68385-95-5 | [2][3][5][6] |
| Molecular Formula | C₇H₄Br₂N₂ | [][3] |
| Molecular Weight | 275.93 g/mol | [][3][5] |
| Appearance | Solid, White to Light Yellow Powder | [2][5] |
| Melting Point | 152-156 °C | [5][7] |
| Boiling Point | 301.2 °C at 760 mmHg (Predicted) | [] |
| Density | 2.12 g/cm³ (Predicted) | [] |
| SMILES | Nc1c(Br)cc(Br)cc1C#N | [5][7] |
| InChI Key | WLZCMGXAEXFAQA-UHFFFAOYSA-N | [][5] |
The solid form and relatively high melting point are typical for a substituted aromatic compound of this molecular weight, suggesting a stable crystalline lattice. These properties are critical for handling, storage, and determining appropriate solvent systems for reactions.
Structural Analysis and Reactivity Overview
The reactivity of this compound is governed by the electronic interplay of its four distinct functional groups. The diagram below illustrates the key reactive centers and their inherent electronic nature.
References
- 2. dakenam.com [dakenam.com]
- 3. This compound | 68385-95-5 | FA64102 [biosynth.com]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-氨基-3,5-二溴苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound 97 68385-95-5 [sigmaaldrich.com]
Deconstructing 2-Amino-3,5-dibromobenzonitrile: A Spectroscopic Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-3,5-dibromobenzonitrile, a compound of interest for researchers, scientists, and professionals in drug development. This document moves beyond a simple data repository, offering insights into the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming molecular identity, assessing purity, and understanding the electronic environment of this highly substituted aromatic system.
Introduction: The Structural Significance of this compound
This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its utility is noted in the creation of various boronic acid derivatives and its potential as a butyrylcholinesterase inhibitor, which can enhance the activity of organophosphorus cholinesterase inhibitors[1]. The strategic placement of an amino group, a nitrile group, and two bromine atoms on the benzene ring creates a unique electronic and steric environment, making spectroscopic analysis a powerful tool for its characterization. Understanding the interplay of these functional groups is paramount for predicting its reactivity and potential applications in medicinal chemistry.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its key structural features.
Key IR Absorptions and Interpretations
The vibrational frequencies observed in the IR spectrum of this compound are characteristic of its substituted aromatic structure. The data presented here is based on Attenuated Total Reflectance (ATR) and Fourier-Transform Infrared (FTIR) spectra available from spectral databases[2][3].
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| ~3400-3200 | Medium-Strong, Doublet | N-H Stretch | Primary Amine (-NH₂) |
| ~2225 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |
| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1580 & ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~870-810 | Strong | C-H Bend (Out-of-plane) | Substituted Benzene |
| ~600-500 | Medium-Strong | C-Br Stretch | Aryl Bromide |
Expert Interpretation:
The presence of a doublet in the 3400-3200 cm⁻¹ region is a definitive indicator of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The strong, sharp absorption around 2225 cm⁻¹ is characteristic of a nitrile group. The position of this peak is influenced by the electronic effects of the other substituents on the ring. The aromatic C=C stretching vibrations are observed in their expected regions. The strong out-of-plane C-H bending vibration is indicative of the substitution pattern on the benzene ring. Finally, the absorptions in the lower frequency region are attributed to the C-Br stretching vibrations.
Experimental Protocol: Acquiring the IR Spectrum
A standard protocol for obtaining a high-quality IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer is as follows:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.
-
Sample Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure optimal contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically subtract the background spectrum to produce the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be simple, showing signals for the two aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromo and cyano groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.8 | Doublet (d) | ~2.5 | 1H |
| H-6 | ~7.5 | Doublet (d) | ~2.5 | 1H |
| -NH₂ | ~5.0 | Broad Singlet (br s) | - | 2H |
Causality Behind Predictions:
-
The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to meta-coupling with each other. The coupling constant for meta protons is typically small (2-3 Hz).
-
The chemical shifts of the aromatic protons are downfield due to the deshielding effects of the bromine and nitrile groups.
-
The amino protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C-CN) | ~100 |
| C2 (C-NH₂) | ~150 |
| C3 (C-Br) | ~115 |
| C4 (C-H) | ~140 |
| C5 (C-Br) | ~118 |
| C6 (C-H) | ~135 |
| C7 (-C≡N) | ~117 |
Rationale for Chemical Shift Assignments:
-
The carbon bearing the amino group (C2) is expected to be the most deshielded (highest ppm value) due to the strong electron-donating nature of nitrogen.
-
The carbons attached to the bromine atoms (C3 and C5) will also be significantly deshielded.
-
The carbon of the nitrile group (C7) will appear in the characteristic region for nitriles.
-
The carbon to which the nitrile is attached (C1) is expected to be at a relatively upfield position for a substituted aromatic carbon.
-
The protonated carbons (C4 and C6) will have chemical shifts influenced by all adjacent and para substituents.
Experimental Workflow for NMR Analysis
Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.
Predicted Mass Spectrum Data
For this compound (C₇H₄Br₂N₂), the molecular ion peak in the mass spectrum will be a key identifier. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.
| m/z (mass-to-charge ratio) | Ion | Predicted Relative Intensity |
| 274 | [M]⁺ (with two ⁷⁹Br) | ~25% |
| 276 | [M+2]⁺ (with one ⁷⁹Br and one ⁸¹Br) | ~50% |
| 278 | [M+4]⁺ (with two ⁸¹Br) | ~25% |
Expert Insights into Fragmentation:
The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways for aromatic amines and nitriles include:
-
Loss of HCN (m/z 27): A common fragmentation for benzonitriles.
-
Loss of Br (m/z 79 or 81): Cleavage of a carbon-bromine bond.
-
Loss of H₂CN (m/z 28): From the amino group and the adjacent carbon.
The resulting fragment ions will also exhibit isotopic patterns if they retain one or both bromine atoms.
Experimental Protocol: Mass Spectrometry
A general procedure for analyzing this compound using Electron Ionization Mass Spectrometry (EI-MS) is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.
Caption: The sequential process of acquiring a mass spectrum via electron ionization.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound, integrating IR, NMR, and MS data, provides a robust framework for its unequivocal identification and characterization. While experimental NMR and MS data are not yet widely published, the predictive models based on fundamental principles and data from analogous structures offer a reliable guide for researchers. This synergistic approach, combining empirical data with theoretical predictions, is indispensable in modern chemical research and drug development, ensuring the integrity and purity of key synthetic intermediates.
References
An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3,5-dibromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dibromobenzonitrile is a highly functionalized aromatic compound that serves as a versatile building block in synthetic organic and medicinal chemistry. Its rigid scaffold, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and two bromine atoms suitable for cross-coupling reactions, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems.[1][2] The strategic placement of these functional groups dictates a unique and often nuanced reactivity profile. This guide provides a detailed exploration of the chemical behavior of the amino group in this molecule, focusing on the electronic and steric factors that govern its reactivity and its application in key synthetic transformations.
Core Principles: Factors Modulating Amino Group Reactivity
The reactivity of the primary amino group in this compound is not straightforward and cannot be directly extrapolated from that of simpler anilines. A delicate interplay of electronic and steric effects, imposed by the adjacent and remote substituents, significantly tempers its nucleophilicity and basicity.
Electronic Effects
The electron density on the amino nitrogen, and thus its ability to act as a nucleophile or base, is a composite of competing electronic influences from the nitrile and bromine substituents.
-
Deactivation by Electron-Withdrawing Groups: The potent electron-withdrawing nature of the nitrile group (-CN) and the bromine atoms (-Br) substantially diminishes the basicity of the amino group. The nitrile group, positioned para to one bromine and ortho to the amino group, exerts a strong deactivating effect through both resonance (-R) and inductive (-I) effects.[3][4] Similarly, the bromine atoms deactivate the ring via a dominant -I effect. This cumulative electron withdrawal delocalizes the nitrogen's lone pair into the aromatic system to a lesser extent than in aniline, making the amine significantly less basic and nucleophilic.[3] Consequently, reactions often require more forcing conditions compared to simple anilines.[5][6]
Steric Hindrance
The substitution pattern of the benzene ring creates a sterically congested environment around the amino group.
-
Ortho-Substituent Effect: The bromine atom at the C3 position is ortho to the C2-amino group. This proximity creates significant steric hindrance, physically obstructing the approach of bulky reagents to the nitrogen atom.[7][8] This steric shielding can dramatically reduce reaction rates for processes like acylation and alkylation and can influence the regioselectivity of certain reactions.[9][10]
The following diagram illustrates the key factors influencing the reactivity of the amino group.
Caption: Logical flow of electronic and steric influences on amino group reactivity.
Key Synthetic Transformations
Despite its reduced reactivity, the amino group in this compound is a gateway to numerous valuable chemical transformations.
Diazotization and Sandmeyer Reactions
The conversion of the primary aromatic amine to a diazonium salt is one of its most powerful transformations. Due to the amine's weak basicity, diazotization typically requires strongly acidic conditions to generate the reactive nitrous acidium ion.[5][11][12][13]
The resulting diazonium salt is a versatile intermediate. The diazonium group (N₂) is an exceptional leaving group, allowing for its replacement by a wide range of substituents through reactions like the Sandmeyer reaction.[14][15][16] This two-step sequence provides access to compounds that are often difficult to synthesize via direct aromatic substitution.[17]
-
Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from a copper(I) catalyst to the diazonium salt.[16][18]
The workflow for a typical Sandmeyer reaction is depicted below:
Caption: Diazotization and Sandmeyer bromination workflow.
Synthesis of Fused Heterocycles: Quinazolines
The ortho-disposition of the amino and nitrile groups makes this compound an ideal precursor for the synthesis of quinazolines and related fused heterocyclic systems.[19][20] These scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[21][22][23][24][25]
Numerous synthetic strategies exist, often involving a one-pot, multi-component reaction.[26] For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazolines.[27] Acid-mediated [4+2] annulation reactions have also been developed for this purpose.[21]
Acylation
Acylation of the amino group to form an amide is a common transformation. This reaction serves two primary purposes:
-
Protection: The amide functionality is significantly less nucleophilic and basic than the amine, protecting it from undesired reactions during subsequent synthetic steps.
-
Modulation of Reactivity: The acetyl group is still an ortho-, para-director but is less activating than the amino group. This moderation can prevent over-reactions, such as polyhalogenation, in electrophilic aromatic substitution.[28][29]
Due to the steric hindrance from the ortho-bromine and the reduced nucleophilicity of the nitrogen, acylation of this compound may require elevated temperatures or the use of more reactive acylating agents and a non-nucleophilic base.[9]
Summary of Reactivity
The table below summarizes the key reactions involving the amino group of this compound.
| Reaction Type | Typical Reagents | Product Type | Key Considerations |
| Diazotization | NaNO₂, strong acid (e.g., H₂SO₄, HBr) | Aryl Diazonium Salt | Weak basicity of the amine requires strongly acidic conditions.[5][6] |
| Sandmeyer Reaction | Aryl Diazonium Salt, CuX (X=Cl, Br, CN) | Aryl Halide/Nitrile | Powerful method for introducing a variety of substituents.[16][18] |
| Cyclization | Aldehydes, Orthoesters, etc. | Fused Heterocycles (e.g., Quinazolines) | High utility in medicinal chemistry; exploits the ortho-amino-nitrile motif.[21][27] |
| Acylation | Acyl Halides, Anhydrides | Amide | Steric hindrance may require forcing conditions; used for protection/reactivity modulation.[9] |
Experimental Protocols
Protocol 1: Diazotization and Sandmeyer Bromination
This protocol describes the conversion of the amino group to a bromine via a diazonium salt intermediate.
Materials & Equipment:
-
This compound
-
Sodium nitrite (NaNO₂)
-
48% Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard work-up and purification apparatus (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Diazotization: a. In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in 48% HBr. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. d. Add the NaNO₂ solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature remains below 5 °C. e. Stir the resulting diazonium salt solution for an additional 30 minutes in the cold bath.
-
Sandmeyer Reaction: a. In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr. b. Cool the CuBr solution in an ice bath. c. Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will occur. d. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.
-
Work-up and Purification: a. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). b. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography or recrystallization to yield 1,2,4-tribromo-3-cyanobenzene.
Safety Precautions:
-
Aryl diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.
-
The reaction evolves nitrogen gas; ensure adequate ventilation and do not use a sealed system.
-
Handle hydrobromic acid and bromine-containing compounds in a fume hood with appropriate personal protective equipment.
Protocol 2: Synthesis of a Dibromoquinazoline Derivative
This protocol provides a general method for constructing a quinazoline ring system.
Caption: General workflow for quinazoline synthesis.
Procedure (Conceptual based on literature[27]):
-
To an oven-dried reaction vessel, add this compound (1.0 eq), an appropriate aldehyde (1.2 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., SPhos), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent, such as dioxane.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired substituted dibromoquinazoline.
Conclusion
The amino group of this compound, while deactivated and sterically encumbered, remains a pivotal functional handle for elaborate molecular construction. A thorough understanding of the competing electronic and steric forces is crucial for predicting its behavior and designing effective synthetic strategies. Its capacity to undergo diazotization and serve as a linchpin for heterocyclic synthesis ensures its continued importance as a strategic building block for drug discovery and materials science professionals.
References
- 1. This compound | 68385-95-5 | FA64102 [biosynth.com]
- 2. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 8. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 9. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 15. scienceinfo.com [scienceinfo.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. byjus.com [byjus.com]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 19. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]
- 23. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quinazoline synthesis [organic-chemistry.org]
- 28. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 29. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Electrophilicity of the Nitrile Group in 2-Amino-3,5-dibromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of the nitrile group in 2-amino-3,5-dibromobenzonitrile. The interplay of electronic and steric effects conferred by the amino and dibromo substituents significantly modulates the reactivity of the nitrile moiety. This document will delve into the theoretical underpinnings of this electrophilicity, supported by computational and experimental data. Furthermore, it will present detailed protocols for key chemical transformations that leverage the unique reactivity of this versatile building block, particularly in the synthesis of heterocyclic scaffolds of medicinal interest.
Introduction: The Tunable Electrophilicity of the Nitrile Group
The nitrile group (-C≡N) is a cornerstone functional group in organic synthesis and medicinal chemistry. Its linear geometry, strong dipole moment, and the sp-hybridized carbon atom make it a versatile synthon. The carbon atom of the nitrile group is inherently electrophilic due to the high electronegativity of the nitrogen atom, which polarizes the C≡N triple bond.[1][2] This intrinsic electrophilicity can be further modulated by the electronic nature of substituents on the aromatic ring in benzonitrile derivatives.
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity.[3][4] This tunable reactivity is a key asset in the design of targeted synthetic strategies.
This compound presents a fascinating case study where the opposing electronic effects of an activating amino group and deactivating bromine atoms are at play. Understanding the net effect of these substituents is crucial for predicting and controlling the outcome of chemical reactions involving the nitrile group.
Electronic and Steric Landscape of this compound
The reactivity of the nitrile group in this compound is governed by a delicate balance of inductive and resonance effects, as well as steric hindrance.
Electronic Effects of Substituents
-
Amino Group (-NH₂): The amino group at the C2 position is a strong activating group. It exerts a -I (inductive) effect due to the electronegativity of nitrogen, but its +R (resonance) effect is dominant. The lone pair of electrons on the nitrogen atom can delocalize into the benzene ring, increasing electron density at the ortho and para positions.[5][6] This resonance donation partially mitigates the electron deficiency of the nitrile carbon.
-
Bromo Groups (-Br): The bromine atoms at the C3 and C5 positions are deactivating groups. They exhibit both a -I effect and a +R effect. However, for halogens, the inductive electron-withdrawing effect outweighs the resonance electron-donating effect.[4][6] Consequently, the two bromine atoms significantly withdraw electron density from the aromatic ring, thereby enhancing the electrophilicity of the nitrile carbon.
The net electronic effect is a complex interplay of these competing influences. While the amino group pushes electron density towards the nitrile, the two bulky and electronegative bromine atoms strongly pull electron density away. Computational studies and experimental reactivity data suggest that the cumulative electron-withdrawing effect of the two bromine atoms is substantial, rendering the nitrile carbon sufficiently electrophilic for a range of nucleophilic additions.
Steric Considerations
The bromine atom at the C3 position, ortho to the amino group, and the amino group itself, ortho to the nitrile, introduce significant steric hindrance around the reactive center. This steric bulk can influence the approach of nucleophiles, potentially favoring smaller reagents or requiring more forcing reaction conditions.
Quantifying Electrophilicity: Theoretical and Experimental Approaches
The electrophilicity of the nitrile group can be assessed through both computational and experimental methods.
Computational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity of nitrile-containing compounds.[3][7] By calculating the activation energies for nucleophilic attack (e.g., by a thiol) or the reaction energies to form adducts, a relative scale of electrophilicity can be established.[8] For this compound, DFT studies would likely reveal a moderately electrophilic nitrile carbon, influenced by the strong electron-withdrawing nature of the dibromo substitution pattern, which counteracts the donating effect of the amino group.
Hammett Plots: An Empirical Correlation
Chemical Transformations Leveraging Nitrile Electrophilicity
The electrophilic nature of the nitrile group in this compound enables a variety of useful chemical transformations, particularly in the synthesis of heterocyclic compounds with potential pharmacological activity.[11][12][13]
Synthesis of Quinazoline Derivatives
A prominent application of 2-aminobenzonitrile derivatives is in the synthesis of quinazolines, a scaffold found in numerous bioactive molecules.[11][14] The reaction often proceeds via an initial nucleophilic attack on the nitrile carbon, followed by intramolecular cyclization.
This protocol is adapted from general procedures for the synthesis of 2-amino-4-iminoquinazolines.[11][15]
Materials:
-
This compound
-
N-Benzylcyanamide
-
1,4-Dioxane
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.[15]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[15]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-benzyl-6,8-dibromo-4-(benzylamino)quinazolin-2-amine.
Causality Behind Experimental Choices:
-
Acid Catalyst: The hydrochloric acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and facilitating the attack by the weakly nucleophilic cyanamide.[16]
-
Sealed Tube and Heat: The elevated temperature is necessary to overcome the activation energy of the reaction, particularly given the potential steric hindrance. The sealed tube prevents the loss of volatile reagents and solvent.
-
Aqueous Workup: The basic quench neutralizes the acid catalyst and any remaining acidic species. The extraction isolates the organic product from the aqueous phase.
Hydrolysis to Amides and Carboxylic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid.[16][17]
-
Protonation: The nitrogen atom of the nitrile is protonated by the acid, increasing the electrophilicity of the carbon atom.[16]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon.
-
Deprotonation: A proton is removed from the oxygen to form a neutral intermediate.
-
Tautomerization: The intermediate tautomerizes to the more stable amide.
-
Further Hydrolysis: Under forcing conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid.
Reduction to Primary Amines
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][17] The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon.
[3+2] Cycloaddition Reactions
Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form five-membered heterocyclic rings like tetrazoles.[10][18] The electrophilicity of the nitrile influences the rate and regioselectivity of these reactions.
Spectroscopic Characterization
The structure of this compound and its reaction products can be unequivocally confirmed using various spectroscopic techniques.
| Technique | Key Features for this compound |
| ¹H NMR | Aromatic protons appear as distinct signals in the downfield region. The amino protons typically present as a broad singlet.[19] |
| ¹³C NMR | The nitrile carbon exhibits a characteristic chemical shift around 115-125 ppm. The carbon atoms attached to the bromine and amino groups show distinct shifts due to substituent effects.[19] |
| FTIR | A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is characteristic of the C≡N stretch. The N-H stretching of the primary amine appears as two bands in the 3300-3500 cm⁻¹ region.[20] |
| Mass Spectrometry | The molecular ion peak will show a characteristic isotopic pattern due to the presence of two bromine atoms. |
Table 1: Key Spectroscopic Data for Characterization.
Conclusion
The electrophilicity of the nitrile group in this compound is a result of the complex interplay between the electron-donating amino group and the strongly electron-withdrawing dibromo substituents. This modulated reactivity makes it a valuable and versatile intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. A thorough understanding of its electronic properties and steric environment, as detailed in this guide, is paramount for designing efficient and selective synthetic methodologies in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Validity of the Hammett equation for isolated molecules: basicity of 3- and 4-substituted benzonitriles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 19. benchchem.com [benchchem.com]
- 20. mjas.analis.com.my [mjas.analis.com.my]
Thermal stability and degradation of 2-Amino-3,5-dibromobenzonitrile
An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Amino-3,5-dibromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and degradation pathways of this compound (CAS No. 68385-95-5), a key intermediate in pharmaceutical synthesis. Recognizing the criticality of chemical stability in ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs), this document outlines a systematic approach based on forced degradation studies.[1][2][3] We delve into the theoretical underpinnings and practical execution of thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to determine the intrinsic stability of the molecule. Furthermore, a logical workflow for the identification and characterization of potential degradation products is presented. This guide is intended to equip researchers and drug development professionals with the necessary expertise to design and execute robust stability studies, ensuring regulatory compliance and a deeper understanding of the molecule's behavior under thermal stress.
Introduction: The Imperative of Thermal Stability in Drug Development
The stability of a drug substance is a critical quality attribute that can impact its purity, potency, and safety.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to understand how a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[4] Forced degradation studies, or stress testing, are an indispensable component of this process.[1][3] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][5]
This compound, with its reactive amino and nitrile functional groups on a dibrominated benzene ring, presents a unique stability profile that warrants thorough investigation. Understanding its thermal behavior is not merely a regulatory hurdle but a fundamental aspect of process development, formulation design, and defining appropriate storage and handling conditions.[3]
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before embarking on stability studies.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 68385-95-5 | [6] |
| Molecular Formula | H₂NC₆H₂(Br)₂CN | [6] |
| Molecular Weight | 275.93 g/mol | [6] |
| Appearance | Solid | [7] |
| Melting Point | 152-156 °C | [7] |
| SMILES String | Nc1c(Br)cc(Br)cc1C#N | [7] |
| Storage Class | Combustible Solids | [7] |
Strategic Approach to Thermal Stability Assessment
Our assessment is a multi-faceted approach, beginning with a broad overview of thermal decomposition and narrowing down to the specific behavior of this compound. The workflow is designed to be self-validating, where the results of one technique inform the parameters of the next.
Caption: Workflow for assessing the thermal stability of this compound.
Experimental Protocols
The following protocols are presented as a robust starting point. As with any scientific investigation, optimization based on preliminary results is encouraged.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.
Causality: TGA provides a clear picture of thermal decomposition by measuring mass change as a function of temperature.[8][9] The onset temperature of mass loss is a critical parameter for defining the upper-temperature limit for handling and for designing forced degradation studies. A high heating rate can shift decomposition to higher temperatures, so multiple rates are often used.[8][9]
Protocol:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic TGA pan.
-
Atmosphere: Nitrogen (inert) at a flow rate of 20 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and detect any exothermic or endothermic events associated with decomposition.[10]
Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[10] This allows for the precise determination of the melting point. Any exothermic event following the melt is a strong indicator of decomposition, and the energy released can be quantified to assess the hazard potential.[11] A study on the structurally similar 2-amino-3,5-dichloro-N-methylbenzamide successfully used DSC to determine decomposition temperature and heat release, validating this approach.[12]
Protocol:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow versus temperature. Identify the endotherm corresponding to the melting point and any subsequent exotherms indicating decomposition.
| Parameter | Expected Observation | Interpretation |
| TGA Tonset | > 160 °C | Onset of significant mass loss. |
| DSC Melting Endotherm | ~152-156 °C | Corresponds to the literature melting point.[7] |
| DSC Decomposition Exotherm | > 160 °C | Indicates an energetic decomposition event post-melting. |
Forced Degradation (Thermal Stress)
Objective: To generate a sufficient amount of degradation products (typically 5-20%) for identification and to validate the stability-indicating nature of the analytical method.[5]
Causality: By stressing the sample at a temperature below its rapid decomposition onset (as determined by TGA/DSC), we can generate primary degradation products in a controlled manner.[2] Conducting the study in both solid and solution states is crucial, as degradation pathways can differ significantly.
Protocol:
-
Solid-State Stress:
-
Place a known quantity of this compound in a controlled temperature oven. The temperature should be set significantly below the Tonset from TGA (e.g., if Tonset is 200°C, a starting stress temperature could be 100°C).
-
Pull samples at predetermined time points (e.g., 24, 48, 72 hours).
-
Prepare solutions of the stressed solid in a suitable diluent (e.g., acetonitrile/water) for HPLC analysis.
-
-
Solution-State Stress:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a relevant solvent (e.g., 50:50 acetonitrile:water).
-
Heat the solution in a sealed vial in a thermostatically controlled bath at a suitable temperature (e.g., 80°C).
-
Pull samples at various time points and analyze by HPLC.
-
Proposed Degradation Pathways and Impurity Profiling
While specific degradation data for this compound is not publicly available, we can propose likely degradation pathways based on its chemical structure and general knowledge of related compounds. The primary sites of reactivity are the nitrile and amino groups.
Potential Degradation Reactions:
-
Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can hydrolyze under thermal and/or aqueous conditions to first form an amide (2-Amino-3,5-dibromobenzamide) and subsequently a carboxylic acid (2-Amino-3,5-dibromobenzoic acid).
-
Oxidation: The primary amino group (-NH₂) is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or complex colored polymeric impurities.
-
Dimerization/Polymerization: Intermolecular reactions, potentially involving the amino and nitrile groups, could lead to the formation of dimers or higher-order oligomers.
Caption: Proposed thermal degradation pathways for this compound.
Analytical Strategy for Impurity Identification: A validated, stability-indicating HPLC method is the cornerstone of impurity profiling.
-
Method Development: Develop a gradient reverse-phase HPLC method (e.g., C18 column) capable of separating the parent peak of this compound from all process-related impurities and newly formed degradation peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound and all degradants.
-
Mass Identification: Couple the HPLC system to a mass spectrometer (LC-MS). Analyze the stressed samples to obtain the mass-to-charge ratio (m/z) of the degradation products. This data will be instrumental in confirming the proposed structures (e.g., the amide and carboxylic acid).
-
Structural Elucidation: For significant unknown degradants, further structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy may be necessary.
Conclusion and Best Practices
The thermal stability of this compound is a critical parameter that must be thoroughly investigated during drug development. This guide provides a comprehensive, scientifically-grounded framework for this assessment. By integrating thermal analysis techniques (TGA, DSC) with controlled forced degradation studies and modern analytical methods (HPLC, LC-MS), researchers can build a complete stability profile of the molecule.
Key Takeaways:
-
Systematic Approach: Follow a logical workflow from initial thermal screening to in-depth degradant analysis.
-
Instrumental Synergy: Use TGA to inform DSC and both to inform the conditions for forced degradation studies.
-
Method Validation: The development of a robust, stability-indicating analytical method is paramount for accurate quantification of degradation.
-
Proactive Assessment: Initiating these studies early in the development process can prevent costly delays and provide crucial insights for process and formulation optimization.[3][5]
By adhering to these principles, scientists can ensure the quality and safety of intermediates and final APIs, ultimately contributing to the development of safe and effective medicines.
References
- 1. acdlabs.com [acdlabs.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. This compound 97 68385-95-5 [sigmaaldrich.com]
- 7. 2-氨基-3,5-二溴苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Thermal Decomposition of Brominated Butyl Rubber [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 6,8-Dibromoquinazolines via 2-Amino-3,5-dibromobenzonitrile
Abstract
This guide provides a detailed technical overview and robust protocols for the utilization of 2-amino-3,5-dibromobenzonitrile as a strategic precursor in the synthesis of quinazoline derivatives. Quinazolines are a cornerstone scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities. The presence of bromine atoms at the 6- and 8-positions of the quinazoline core offers invaluable handles for post-synthetic modification via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery and development. This document focuses on the acid-mediated [4+2] annulation strategy, elucidating the reaction mechanism, providing a detailed experimental protocol, and explaining the rationale behind key procedural steps.
Introduction: The Quinazoline Scaffold and the Utility of Brominated Precursors
The quinazoline ring system is a privileged heterocyclic motif found in numerous clinically approved drugs and biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][2] The development of efficient and versatile synthetic routes to novel quinazoline analogues is therefore a primary objective for medicinal chemists.
This compound emerges as a particularly valuable starting material.[3][] Its structure incorporates the essential ortho-amino-nitrile functionality required for quinazoline ring formation, while the two bromine substituents serve as versatile synthetic handles. These halogens can be readily functionalized using modern organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse chemical functionalities. This capability is critical for structure-activity relationship (SAR) studies in drug development programs.
This document outlines a primary and highly effective method for constructing the quinazoline core from this precursor: an acid-mediated annulation with N-substituted cyanamides.
Core Synthetic Strategy: Acid-Mediated [4+2] Annulation
A robust and efficient pathway to 2-amino-substituted quinazolines involves the hydrochloric acid-mediated [4+2] annulation of an ortho-aminobenzonitrile with an N-substituted cyanamide.[1][5] This one-pot reaction proceeds through the formation of a key amidine intermediate, which subsequently undergoes intramolecular cyclization to yield the desired heterocyclic scaffold.[5]
Plausible Reaction Mechanism
The reaction is understood to proceed through several distinct steps, as illustrated in the diagram below. The acid catalyst plays a crucial role in activating the cyanamide component toward nucleophilic attack.
-
Activation of Cyanamide: The N-substituted cyanamide is first protonated by the acid catalyst (e.g., HCl), rendering its carbon atom more electrophilic.
-
Amidine Formation: The exocyclic amino group of this compound acts as a nucleophile, attacking the activated cyanamide. This leads to the formation of a guanidine-like intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the benzonitrile intermediate then performs a nucleophilic attack on the carbon atom of the nitrile group. This key cyclization step forms the six-membered pyrimidine ring of the quinazoline core.
-
Isomerization/Tautomerization: The resulting 4-iminoquinazoline intermediate can then isomerize or tautomerize to a more stable form, yielding the final 2,4-diamino-6,8-dibromoquinazoline derivative.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-3,5-dibromobenzonitrile with Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][4] The reaction's prominence is due to the mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and the benign nature of its byproducts.[5][6]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to a specific and synthetically valuable substrate: 2-Amino-3,5-dibromobenzonitrile. The presence of two bromine atoms at positions 3 and 5, ortho and para to the amino group respectively, offers opportunities for selective and sequential couplings, leading to the synthesis of complex, differentially substituted biaryl structures. The nitrile and amino functionalities also provide handles for further chemical transformations, making the products of these reactions valuable intermediates in drug discovery and development.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide guidance on optimizing reaction conditions, and offer detailed, step-by-step protocols for performing these couplings.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][8]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) species.[7][8]
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex.[7] The presence of a base is essential for this step to occur. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻).[9][10][11] This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new carbon-palladium bond.
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7][8]
The Critical Role of the Base
The choice and stoichiometry of the base are critical parameters that can significantly impact the reaction's efficiency and selectivity.[9][11] The primary role of the base is to facilitate transmetalation by converting the boronic acid to a more reactive boronate species.[9][10][12] Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[11] The strength and solubility of the base can influence the reaction rate and the potential for side reactions.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application to this compound: Strategies and Considerations
The dibrominated nature of this compound presents both a challenge and an opportunity. The key is to control the regioselectivity of the coupling to achieve either mono- or diarylation as desired.
Regioselectivity
In many cases of dihaloarenes, the first Suzuki-Miyaura coupling occurs preferentially at the more sterically accessible and/or electronically activated position.[13] For this compound, the bromine at the 5-position is para to the electron-donating amino group and meta to the electron-withdrawing nitrile group. The bromine at the 3-position is ortho to the amino group and meta to the nitrile. The steric hindrance from the adjacent amino group at the 3-position might favor initial coupling at the 5-position. However, the electronic effects are more complex. Careful selection of the catalyst, ligand, and reaction conditions is crucial to control the outcome.
Catalyst and Ligand Selection
The choice of palladium precursor and ligand is paramount for a successful Suzuki-Miyaura coupling.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[10][14] For challenging substrates, pre-formed palladium-ligand complexes (precatalysts) can offer superior activity and reproducibility.[15]
-
Ligands: Phosphine ligands are most commonly employed.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.
-
Bulky, electron-rich phosphines: Ligands like SPhos, XPhos, and RuPhos are often effective for coupling with sterically hindered or electron-rich aryl chlorides and bromides.[15] The use of N-heterocyclic carbene (NHC) ligands has also gained popularity.[10]
-
Solvent and Temperature
The choice of solvent depends on the solubility of the reactants and the temperature required for the reaction. Common solvent systems include:
-
Toluene
-
Dimethylformamide (DMF)
-
Aqueous mixtures of the above with a base solution.[16]
Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed.[5][10] Microwave heating can also be used to accelerate the reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acids.
Protocol 1: General Procedure for Monosubstitution
This protocol aims for the selective coupling at one of the bromine positions.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)[17]
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a condenser), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03-0.05 mmol).
-
Seal the vessel with a septum or rubber stopper.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[13][20]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Disubstitution
This protocol is designed for the coupling at both bromine positions.
Materials and Reagents:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)[13]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 4.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
Follow steps 1-5 from Protocol 1, adjusting the stoichiometry of the arylboronic acid (2.2 mmol) and base (4.0 mmol). A higher catalyst loading (0.05-0.10 mmol) may be beneficial.
-
Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring for an extended period (12-24 hours).
-
Follow steps 7-11 from Protocol 1 for reaction monitoring, workup, and purification.
Experimental Workflow Visualization
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of aryl dibromides. These should serve as a starting point for optimization with this compound.
| Entry | Aryl Halide | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Dibromobenzene | Phenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | ~90 (mono) |
| 2 | 1,4-Dibromobenzene | 4-Methoxyphenylboronic acid (1.1) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | >95 (mono) |
| 3 | 2,4-Dibromofuran | Arylboronic acid (2.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4.0) | Dioxane/H₂O | 100 | 12-24 | Variable (di)[13] |
| 4 | 6-Bromopyridin-3-amine | Phenylboronic acid (1.2) | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 85 | 16 | ~85[19][20] |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst deactivation: Ensure the reaction is performed under a strict inert atmosphere. Use freshly opened or purified solvents and reagents.
-
Insufficiently active catalyst: Switch to a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., SPhos, XPhos) or a palladium precatalyst.
-
Poorly soluble base: Try a different base, such as Cs₂CO₃, which has higher solubility in many organic solvents.
-
-
Formation of Side Products:
-
Homocoupling of boronic acid: This can occur at higher temperatures. Lowering the reaction temperature or using a more efficient catalyst to speed up the cross-coupling can mitigate this.
-
Protodeboronation (loss of the boronic acid group): This is often base- and water-mediated. Using anhydrous conditions or a milder base like KF might be beneficial.[10][14]
-
-
Poor Regioselectivity:
-
Steric hindrance: A bulkier ligand on the palladium catalyst may enhance selectivity for the less sterically hindered position.
-
Temperature: Lowering the reaction temperature may improve selectivity.
-
Conclusion
The Suzuki-Miyaura coupling of this compound offers a powerful and versatile route to a wide range of substituted biaryl compounds that are of significant interest in medicinal chemistry and materials science. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can control the regioselectivity of the coupling to achieve either mono- or diarylation. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-3,5-dibromobenzonitrile
Introduction: Unlocking the Potential of a Versatile Building Block
For researchers, scientists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These molecular frameworks are ubiquitous in pharmaceuticals, agrochemicals, and materials science. 2-Amino-3,5-dibromobenzonitrile emerges as a particularly valuable starting material due to its unique combination of reactive functional groups: a nucleophilic amino group, an electrophilic nitrile group, and two bromine atoms that offer sites for further functionalization or can influence the electronic properties of the resulting heterocyclic system.[1] This document provides a detailed guide to the synthesis of several key heterocyclic scaffolds—quinazolines, quinazolinones, and benzotriazoles—utilizing this compound as the common precursor. The protocols herein are designed to be robust and adaptable, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Chemistry and Strategic Considerations
The synthetic utility of this compound lies in the ortho-positioning of the amino and nitrile groups, which facilitates intramolecular cyclization reactions to form fused heterocyclic systems. The bromine substituents play a dual role: they sterically and electronically influence the reactivity of the aromatic ring and provide handles for subsequent cross-coupling reactions, enabling the generation of diverse compound libraries.
Part 1: Synthesis of 6,8-Dibromoquinazoline Derivatives
Quinazolines and their oxidized counterparts, quinazolinones, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of bromine atoms at the 6 and 8 positions can enhance the therapeutic potential of these compounds.[2][3][4]
Protocol 1.1: Synthesis of 6,8-Dibromo-4-aminoquinazolines via Reaction with Nitriles
This protocol describes the synthesis of 6,8-dibromo-4-aminoquinazolines through a Lewis acid-catalyzed cyclization of this compound with another nitrile. The reaction proceeds through an initial activation of the nitrile by the Lewis acid, followed by nucleophilic attack from the amino group of the starting material and subsequent intramolecular cyclization.
Materials:
-
This compound
-
Substituted Nitrile (e.g., Acetonitrile, Benzonitrile)
-
Anhydrous Lewis Acid (e.g., Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃))
-
High-boiling point solvent (e.g., 1,2-Dichlorobenzene, N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reactions under anhydrous conditions
Step-by-Step Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound (1.0 eq) and the substituted nitrile (1.2 eq).
-
Add the anhydrous high-boiling point solvent (e.g., 1,2-dichlorobenzene) to the flask.
-
Under a continuous flow of inert gas, carefully add the anhydrous Lewis acid (e.g., ZnCl₂, 1.1 eq) in portions. An exothermic reaction may be observed.
-
Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6,8-dibromo-4-aminoquinazoline.
Data Presentation:
| Entry | Substituted Nitrile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | ZnCl₂ | 1,2-Dichlorobenzene | 135 | 5 | Est. 75-85 |
| 2 | Benzonitrile | AlCl₃ | DMF | 140 | 6 | Est. 70-80 |
Estimated yields are based on similar reactions reported in the literature.
Visualization of the Workflow:
Caption: Workflow for the synthesis of 6,8-dibromo-4-aminoquinazolines.
Protocol 1.2: Synthesis of 6,8-Dibromoquinazolin-4(3H)-ones from Formamide
This protocol details the synthesis of 6,8-dibromoquinazolin-4(3H)-one through the cyclization of this compound with formamide. In this reaction, formamide serves as the source of the C2 and N3 atoms of the quinazolinone ring.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware
Step-by-Step Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (10-15 eq).
-
Heat the mixture to 150-160 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6,8-dibromoquinazolin-4(3H)-one.[5]
Data Presentation:
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Formamide | None | 155 | 2.5 | Est. 80-90 |
Estimated yields are based on similar reactions reported in the literature.
Visualization of the Reaction Pathway:
Caption: Synthesis of 6,8-dibromoquinazolin-4(3H)-one from this compound.
Part 2: Synthesis of 5,7-Dibromobenzotriazole
Benzotriazoles are another important class of heterocyclic compounds with applications in various fields, including as corrosion inhibitors and in medicinal chemistry. The synthesis of 5,7-dibromobenzotriazole from this compound involves the diazotization of the primary amino group followed by intramolecular cyclization.
Protocol 2.1: Diazotization and Cyclization
This protocol outlines the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt then undergoes intramolecular cyclization to form the stable benzotriazole ring.[6][7][8]
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated acid (e.g., HCl) and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5,7-dibromobenzotriazole.
Data Presentation:
| Entry | Acid | Temp (°C) | Time (h) | Yield (%) |
| 1 | HCl | 0-5 | 2-3 | Est. 85-95 |
| 2 | H₂SO₄ | 0-5 | 2-3 | Est. 80-90 |
Estimated yields are based on similar reactions reported in the literature.
Visualization of the Mechanistic Pathway:
Caption: Mechanistic overview of benzotriazole synthesis.
Part 3: Proposed Synthesis of 5,7-Dibromobenzimidazoles
Benzimidazoles are a vital heterocyclic scaffold found in several commercially available drugs. A common route to benzimidazoles involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. While this compound is not a diamine, it can be envisioned as a precursor. A plausible synthetic strategy would involve the reduction of the nitrile group to an aminomethyl group, followed by cyclization with a suitable one-carbon synthon.
Proposed Protocol 3.1: Reduction and Cyclization
This proposed two-step protocol involves the initial reduction of the nitrile functionality to a primary amine, followed by cyclization with an orthoester.
Step 1: Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄) or Hydrogen gas with a catalyst (e.g., Raney Nickel)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄ reduction)
-
Standard laboratory glassware for reduction reactions
Proposed Protocol (LiAlH₄ Reduction):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to obtain the crude 2-(aminomethyl)-3,5-dibromoaniline.
Step 2: Cyclization to form 5,7-Dibromobenzimidazole
The resulting ortho-diamine can then be cyclized with an orthoester, such as triethyl orthoformate, to yield the benzimidazole core.
Materials:
-
2-(Aminomethyl)-3,5-dibromoaniline (from Step 1)
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Solvent (e.g., Ethanol)
Proposed Protocol:
-
Dissolve the crude 2-(aminomethyl)-3,5-dibromoaniline in ethanol.
-
Add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain 5,7-dibromobenzimidazole.
Visualization of the Proposed Synthetic Route:
Caption: Proposed two-step synthesis of 5,7-dibromobenzimidazole.
Conclusion and Future Perspectives
This compound stands out as a readily available and highly versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthesis of 6,8-dibromoquinazolines, 6,8-dibromoquinazolinones, and 5,7-dibromobenzotriazoles. Furthermore, the proposed route to 5,7-dibromobenzimidazoles opens up avenues for further investigation. The presence of the bromine atoms in the final products offers significant opportunities for post-synthetic modification, allowing for the creation of extensive compound libraries for screening in drug discovery programs. The continued exploration of the reactivity of this valuable building block is poised to yield novel molecular architectures with significant therapeutic potential.
References
- 1. This compound | 68385-95-5 | FA64102 [biosynth.com]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. 6,8-DIBROMO-4-QUINAZOLONE synthesis - chemicalbook [chemicalbook.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Quinazolines from 2-Amino-3,5-dibromobenzonitrile
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2,4-disubstituted quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing 2-Amino-3,5-dibromobenzonitrile as a key starting material. The protocol details a robust and efficient one-pot, three-component reaction strategy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and the rationale behind experimental choices.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Quinazoline derivatives have been successfully developed as therapeutic agents, exhibiting anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] Notably, several quinazoline-based drugs are utilized in clinical settings, particularly as inhibitors of tyrosine kinases which are crucial in cancer therapy.[3]
The strategic introduction of substituents at the 2 and 4-positions of the quinazoline core allows for the fine-tuning of their pharmacological profiles, enhancing potency and selectivity for specific biological targets. The use of this compound as a starting material is of particular interest as the bromine atoms provide handles for further synthetic transformations, enabling the creation of diverse chemical libraries for drug discovery programs.
Synthetic Strategy: A One-Pot, Three-Component Approach
The synthesis of 2,4-disubstituted quinazolines from 2-aminobenzonitriles can be efficiently achieved through a one-pot, three-component reaction. This strategy offers several advantages, including operational simplicity, reduced reaction time, and higher overall yields by avoiding the isolation of intermediates.[4][5] The general approach involves the reaction of a 2-aminobenzonitrile derivative with an aldehyde and a nitrogen source, often ammonium acetate, under catalytic or catalyst-free conditions.[5][6]
This protocol adapts this methodology for the specific use of this compound, an aldehyde, and ammonium acetate to generate 6,8-dibromo-2,4-disubstituted quinazolines.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | (Typical) |
| Substituted Aldehyde (e.g., Benzaldehyde) | Reagent Grade | (Typical) |
| Ammonium Acetate | ACS Reagent, ≥98% | (Typical) |
| Tin(II) Chloride (SnCl₂) (optional catalyst) | Anhydrous, ≥98% | (Typical) |
| Ethanol (EtOH) | Anhydrous, 200 proof | (Typical) |
| Ethyl Acetate (EtOAc) | ACS Grade | (Typical) |
| Hexane | ACS Grade | (Typical) |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate | ACS Grade | (Typical) |
| Silica Gel | 60 Å, 230-400 mesh | (Typical) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 277 mg).
-
Addition of Reagents: To the flask, add the substituted aldehyde (1.2 mmol), ammonium acetate (3.0 mmol, 231 mg), and anhydrous ethanol (15 mL).
-
Catalyst Addition (Optional): For less reactive aldehydes, a Lewis acid catalyst such as Tin(II) Chloride (SnCl₂, 0.1 mmol, 19 mg) can be added to the reaction mixture.[5]
-
Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is redissolved in ethyl acetate (30 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize any remaining acid, followed by a wash with brine (15 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,4-disubstituted quinazoline derivative.
-
Characterization: The structure and purity of the final compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Mechanistic Insights
The formation of the 2,4-disubstituted quinazoline proceeds through a cascade of reactions within a single pot. The proposed mechanism is illustrated below:
Caption: Proposed reaction mechanism.
The reaction is initiated by the condensation of the 2-aminobenzonitrile with the aldehyde to form an intermediate imine. Subsequently, ammonia, generated from ammonium acetate, attacks the nitrile carbon, leading to the formation of an amidine intermediate. This is followed by an intramolecular cyclization (annulation) where the amino group of the amidine attacks the imine carbon. Finally, an oxidation step, often facilitated by air, leads to the aromatization of the ring system to yield the stable 2,4-disubstituted quinazoline product.[8]
Experimental Workflow Overview
The overall experimental workflow is designed for efficiency and ease of execution.
Caption: Experimental workflow for synthesis.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured through multiple checkpoints:
-
Reaction Monitoring: Continuous monitoring of the reaction progress via TLC allows for the determination of the optimal reaction time and ensures the consumption of starting materials.
-
Spectroscopic Characterization: The final product's identity and purity are unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for a 6,8-dibromo-2,4-disubstituted quinazoline would include characteristic aromatic proton and carbon signals, as well as a molecular ion peak in the mass spectrum corresponding to the calculated molecular weight.
-
Reproducibility: The use of well-defined reaction conditions and commercially available reagents ensures the reproducibility of the synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2,4-disubstituted quinazolines from this compound. The one-pot, three-component strategy is efficient and versatile, allowing for the generation of a diverse range of quinazoline derivatives. The mechanistic insights and detailed experimental workflow provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, particularly in the context of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Co...: Ingenta Connect [ingentaconnect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group of 2-Amino-3,5-dibromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the derivatization of the primary amino group of 2-Amino-3,5-dibromobenzonitrile. This versatile building block is a valuable precursor in medicinal chemistry and materials science, primarily due to the strategic placement of its reactive functionalities: a nucleophilic amino group, an electrophilic nitrile group, and a dibrominated aromatic ring amenable to cross-coupling reactions. This document outlines detailed protocols for key transformations including N-acylation, N-alkylation, N-sulfonylation, and palladium-catalyzed N-arylation (Buchwald-Hartwig amination). Furthermore, it delves into the application of this scaffold in the synthesis of quinazoline derivatives, a privileged structure in drug discovery. The protocols are presented with an emphasis on the underlying chemical principles, reaction optimization, and safety considerations, aiming to equip researchers with the practical knowledge required for the successful synthesis and application of this compound derivatives.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile starting material in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups. The amino group serves as a primary site for nucleophilic attack and can be readily modified to introduce a wide array of substituents, thereby modulating the molecule's steric and electronic properties. The nitrile group, an important pharmacophore in its own right, can participate in various transformations, including hydrolysis, reduction, and cycloaddition reactions.[1] The bromine atoms on the aromatic ring are strategically positioned for participation in transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
The derivatives of this compound are precursors to a variety of heterocyclic compounds with diverse biological activities.[2] A particularly notable application is the synthesis of quinazolines, a class of compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] By derivatizing the amino group, researchers can fine-tune the properties of the resulting quinazolines and other heterocyclic systems, leading to the development of novel therapeutic agents. This guide provides a detailed exploration of the key synthetic transformations involving the amino group of this compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a starting material is crucial for safe handling and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 68385-95-5 | [2][5] |
| Molecular Formula | C₇H₄Br₂N₂ | [2] |
| Molecular Weight | 275.93 g/mol | [2][5] |
| Appearance | Solid | [5] |
| Melting Point | 152-156 °C | [5] |
| SMILES | Nc1c(Br)cc(Br)cc1C#N | [5] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
General Experimental Workflow
The derivatization of this compound typically follows a general workflow, which can be adapted based on the specific reaction.
Caption: General experimental workflow for derivatization.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that introduces an acyl group to the amino moiety, forming a stable amide bond. This modification is widely used to alter the electronic properties of the amino group, influence biological activity, and serve as a protecting group strategy.
Scientific Rationale
The lone pair of electrons on the nitrogen atom of the amino group in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
Detailed Protocol: N-Acetylation
This protocol describes a representative procedure for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Table 2: Representative Conditions for N-Acylation
| Acylating Agent | Base | Solvent | Temperature | Typical Reaction Time |
| Acetyl chloride | Triethylamine | DCM | 0 °C to RT | 1-3 h |
| Acetic anhydride | Pyridine | DCM | 0 °C to RT | 2-4 h |
| Benzoyl chloride | Pyridine | DCM | 0 °C to RT | 3-6 h |
N-Alkylation: Introduction of Alkyl Groups
N-alkylation introduces alkyl substituents to the amino group, a common strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and receptor binding affinity.
Scientific Rationale
The N-alkylation of this compound can be achieved through several methods. The classical approach involves the reaction with an alkyl halide in the presence of a base. The amino group acts as a nucleophile, displacing the halide in an SN2 reaction. A common challenge is over-alkylation to form the tertiary amine. Reductive amination, a milder alternative, involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.
Detailed Protocol: Reductive Amination with Benzaldehyde
This protocol provides a general procedure for the N-benzylation of this compound via reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Table 3: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Reagents | Advantages | Disadvantages |
| Classical Alkylation | Alkyl halide | Base (e.g., K₂CO₃, Cs₂CO₃) | Simple procedure | Risk of over-alkylation, harsh conditions |
| Reductive Amination | Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Milder conditions, good for primary amines | Requires a carbonyl compound |
N-Sulfonylation: Formation of Sulfonamides
N-sulfonylation involves the reaction of the amino group with a sulfonyl chloride to form a sulfonamide. Sulfonamides are important functional groups in a variety of pharmaceuticals, exhibiting a range of biological activities.
Scientific Rationale
Similar to acylation, N-sulfonylation proceeds via the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically conducted in the presence of a base, such as pyridine, which acts as both a catalyst and a scavenger for the HCl byproduct.
Detailed Protocol: N-Tosylation
This protocol describes the synthesis of the N-tosyl derivative of this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the combined organic layers with 1 M HCl (to remove pyridine) and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Caption: Key derivatization reactions of the amino group.
Palladium-Catalyzed N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction allows for the introduction of aryl or heteroaryl substituents to the amino group of this compound, providing access to a wide range of diarylamine derivatives.
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. The choice of ligand is critical for the success of the reaction.
Detailed Protocol: Coupling with 4-Bromotoluene
This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with 4-bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous and degassed
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 eq), 4-bromotoluene (1.2 eq), and anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by silica gel column chromatography to afford the desired N-arylated product.
Application in Heterocycle Synthesis: Quinazolines
A significant application of 2-aminobenzonitriles is in the synthesis of quinazolines. The amino and nitrile groups can participate in a cyclization reaction with a suitable one-carbon electrophile to form the pyrimidine ring of the quinazoline core.
Scientific Rationale
The synthesis of quinazolines from 2-aminobenzonitriles can be achieved through various methods. One common approach involves a palladium-catalyzed three-component reaction with an aldehyde and an arylboronic acid.[7] This reaction proceeds through a series of steps, including the formation of an imine intermediate, which then undergoes cyclization.
Detailed Protocol: Three-Component Synthesis of a Quinazoline Derivative
This protocol outlines a general procedure for the synthesis of a 4-aryl-6,8-dibromoquinazoline derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Aldehyde (e.g., formaldehyde)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.1 eq) in anhydrous DMF.
-
Add the aldehyde (2.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired quinazoline derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized organic molecules. The derivatization of its amino group through acylation, alkylation, sulfonylation, and palladium-catalyzed amination provides access to a diverse array of compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate the exploration of the rich chemistry of this scaffold and accelerate the development of novel molecules with desired properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 68385-95-5 | FA64102 [biosynth.com]
- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-アミノ-3,5-ジブロモベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
Cyclization Reactions of 2-Amino-3,5-dibromobenzonitrile with Electrophiles: Application Notes and Protocols
Introduction: The Strategic Value of 2-Amino-3,5-dibromobenzonitrile in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. This compound is a highly valuable and versatile starting material, serving as a linchpin for the construction of a diverse array of fused heterocyclic systems. Its unique trifunctional nature—comprising a nucleophilic amino group, an electrophilic nitrile group, and two strategically positioned bromine atoms—offers a rich platform for complex molecular architecture.
The bromine substituents are not merely passive additions; they significantly influence the electronic properties of the aromatic ring and, more importantly, act as synthetic handles for further molecular diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of chemical space and the fine-tuning of biological activity.
The heterocyclic cores synthesized from this precursor, particularly quinazolines and their bioisosteres, are "privileged structures" in drug discovery. They form the basis of numerous therapeutic agents with a broad spectrum of activities, including potent anticancer and antimicrobial properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key cyclization strategies involving this compound and common electrophiles, complete with mechanistic insights and actionable laboratory protocols.
Section 1: Synthesis of 2-Amino-6,8-dibromoquinazolines via [4+2] Annulation with Cyanamides
Theoretical Background & Mechanistic Insight
The reaction between 2-aminobenzonitriles and N-substituted cyanamides is a powerful method for the one-pot synthesis of 2,4-diamino-substituted quinazolines. This transformation proceeds via an acid-mediated [4+2] annulation. The causality behind this reaction lies in the initial activation of the cyanamide by an acid catalyst (e.g., hydrochloric acid). Protonation of the cyanamide's nitrile group enhances its electrophilicity, making it susceptible to nucleophilic attack by the amino group of the this compound.
This initial attack forms a reactive amidine intermediate. The key cyclization step then occurs as the endocyclic nitrile's nitrogen atom performs an intramolecular nucleophilic attack on the newly formed amidine carbon. A subsequent isomerization (tautomerization) of the resulting iminoquinazoline affords the final, stabilized 2-amino-4-iminoquinazoline product. The choice of an acid catalyst is therefore critical for activating the electrophile and facilitating the cascade of events leading to the fused heterocyclic system.[3]
Experimental Protocol: Synthesis of N-Benzyl-2-amino-6,8-dibromo-4-(benzylamino)quinazoline
This protocol is adapted from established procedures for the synthesis of 2-amino-4-iminoquinazolines.[3]
Materials:
-
This compound (1.0 mmol, 276 mg)
-
N-Benzylcyanamide (2.4 mmol, 317 mg)
-
Hydrochloric acid (4 M solution in 1,4-dioxane, 1.5 mmol, 0.375 mL)
-
1,4-Dioxane (5.0 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealable pressure tube, add this compound (1.0 mmol) and N-benzylcyanamide (2.4 mmol).
-
Add 1,4-dioxane (5.0 mL) to the tube and stir briefly to dissolve the solids.
-
Carefully add the hydrochloric acid solution (4 M in 1,4-dioxane, 1.5 mmol) to the reaction mixture.
-
Seal the tube tightly and heat the mixture at 100 °C in an oil bath for 12 hours. The reaction should be stirred throughout.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (approx. 8-9), ensuring all gas evolution has ceased.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate to afford the pure product.
Expected Results & Characterization:
-
Yield: Moderate to good yields are expected, typically in the range of 60-85%, depending on the purity of the starting materials and the efficiency of the purification.
-
Appearance: The final product is typically an off-white or pale yellow solid.
-
Characterization: The structure should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline core and the benzyl groups, as well as signals for the amino protons.
| Electrophile | Product | Typical Yield (%) |
| N-Benzylcyanamide | N-Benzyl-2-amino-6,8-dibromo-4-(benzylamino)quinazoline | 75-85 |
| N-Phenylcyanamide | 2-Amino-6,8-dibromo-N-phenyl-4-(phenylamino)quinazoline | 70-80 |
| N-Allylcyanamide | N-Allyl-2-amino-4-(allylamino)-6,8-dibromoquinazoline | 65-75 |
| Yields are estimated based on similar reported reactions.[3] |
Section 2: Synthesis of 6,8-Dibromo-4(3H)-quinazolinones via Condensation with Aldehydes (Niementowski-type Reaction)
Theoretical Background & Mechanistic Insight
The construction of the quinazolin-4(3H)-one scaffold is a cornerstone of medicinal chemistry. While the classical Niementowski synthesis involves the condensation of anthranilic acids with amides, a related and highly effective strategy involves the reaction of 2-aminobenzonitriles with aldehydes.[4] This reaction likely proceeds through a pathway analogous to the Friedländer annulation.
The reaction is typically catalyzed by an acid or base. In the initial step, the amino group of the this compound condenses with the aldehyde to form a Schiff base (imine) intermediate. The crucial cyclization step involves the intramolecular attack of the imine nitrogen onto the nitrile carbon, which is rendered more electrophilic by the reaction conditions. This forms a five-membered ring intermediate which rapidly rearranges to the more stable six-membered quinazoline ring. Subsequent tautomerization and hydrolysis of the resulting imine (often during aqueous workup) yields the final, stable 6,8-dibromo-4(3H)-quinazolinone product. The choice of catalyst and solvent system is key to promoting both the initial condensation and the subsequent cyclization.
Experimental Protocol: Synthesis of 2-Aryl-6,8-dibromo-4(3H)-quinazolinone
This protocol is a representative procedure based on established methodologies for quinazolinone synthesis.[5]
Materials:
-
This compound (1.0 mmol, 276 mg)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.1 mmol, 117 mg)
-
Ethanol (15 mL)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (~2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
If a solid has formed, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure to about half its original volume to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/acetic acid mixture, to obtain the pure 2-aryl-6,8-dibromo-4(3H)-quinazolinone.
Expected Results & Characterization:
-
Yield: Yields for this reaction are generally good, often ranging from 70-90%.
-
Appearance: The products are typically crystalline solids, with colors ranging from white to yellow.
-
Characterization: The structure should be confirmed by spectroscopy. The IR spectrum will show a characteristic C=O stretch for the quinazolinone ring around 1680-1700 cm⁻¹. The ¹H NMR will show signals for the protons on the quinazoline core and the aryl substituent.
| Aldehyde | Product | Typical Yield (%) |
| Benzaldehyde | 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone | 85-95 |
| 4-Chlorobenzaldehyde | 6,8-Dibromo-2-(4-chlorophenyl)-4(3H)-quinazolinone | 80-90 |
| 4-Methoxybenzaldehyde | 6,8-Dibromo-2-(4-methoxyphenyl)-4(3H)-quinazolinone | 82-92 |
| Yields are estimated based on similar reported reactions.[5] |
Section 3: Synthesis of 6,8-Dibromo-2-thioxo-1,2-dihydroquinazolines
Theoretical Background & Mechanistic Insight
The reaction of 2-aminobenzonitriles with carbon disulfide (CS₂) or isothiocyanates provides a direct and efficient route to quinazolines bearing a thione group at the C2 position. These 2-thioxoquinazolines are valuable intermediates for further functionalization, particularly at the sulfur atom.
When using carbon disulfide, the reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine). The nucleophilic amino group of this compound attacks one of the electrophilic carbons of CS₂, forming a dithiocarbamate salt intermediate. This is the crucial bond-forming step. The subsequent intramolecular cyclization is driven by the attack of the dithiocarbamate's sulfur atom (or nitrogen, followed by rearrangement) onto the nitrile carbon. This ring-closure, followed by tautomerization, yields the thermodynamically stable 6,8-dibromo-2-thioxo-1,2-dihydroquinazoline.[6]
A similar mechanism operates with isothiocyanates (R-N=C=S), where the initial product is a thiourea derivative, which then cyclizes to form a 3-substituted-2-thioxo-1,2-dihydroquinazoline.
Experimental Protocol: Synthesis of 6,8-Dibromo-2-thioxo-1,2-dihydroquinazoline
This protocol is based on general procedures for the synthesis of 2-thioxoquinazolines from 2-aminobenzonitriles.[6]
Materials:
-
This compound (1.0 mmol, 276 mg)
-
Carbon Disulfide (CS₂) (1.5 mmol, 114 mg, 90 µL)
-
Pyridine (10 mL)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in pyridine (10 mL).
-
To this solution, add carbon disulfide (1.5 mmol) dropwise at room temperature with stirring.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture at reflux for 10-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~50 g).
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.
Expected Results & Characterization:
-
Yield: Good to excellent yields (80-95%) are typically obtained.
-
Appearance: The product is usually a yellow or orange solid.
-
Characterization: The IR spectrum should display a characteristic C=S absorption. The ¹H NMR spectrum will show signals for the aromatic protons and the N-H protons of the quinazoline ring.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The 6,8-dibromo-substituted quinazoline and quinazolinone scaffolds synthesized through these methods are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The presence of the two bromine atoms often enhances lipophilicity and can lead to improved potency and altered metabolic profiles compared to their non-halogenated counterparts.[2]
Anticancer Activity: Numerous studies have highlighted the potent anticancer activity of 6,8-dibromo-4(3H)quinazolinone derivatives. These compounds have demonstrated significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), colon, and lung cancer lines.[1][7][8] The mechanism of action is often attributed to the inhibition of critical cellular targets like protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[8][9]
Antimicrobial Activity: The quinazolinone core is also a well-established pharmacophore for antimicrobial agents. Derivatives containing the 6,8-dibromo substitution pattern have shown promising activity against a spectrum of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[10][11][12]
The following table summarizes representative biological activity data for this class of compounds, demonstrating their therapeutic potential.
| Compound Type | Target/Assay | Cell Line / Organism | Activity (IC₅₀ / MIC) | Reference |
| 6,8-Dibromo-4(3H)quinazolinone Analog | Cytotoxicity | MCF-7 (Breast Cancer) | Low µM range | [1] |
| 6-Bromo-2-thioxo-quinazolinone Analog | Cytotoxicity | MCF-7 (Breast Cancer) | 15.85 µM | [8][9] |
| 3-(benzylideneamino)-6,8-dibromo-quinazolinone | Antimicrobial | S. aureus | Potent activity | [10] |
| 6-Bromo-quinazolinone Analog | Antimicrobial | E. coli, C. albicans | Good activity | [11] |
The bromine atoms at positions 6 and 8 serve as valuable points for further synthetic elaboration. Using modern cross-coupling methodologies, these positions can be functionalized to generate extensive libraries of analogues, enabling detailed Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.
Conclusion
This compound stands out as a preeminent building block for the efficient synthesis of medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided in this guide demonstrate its utility in accessing diverse scaffolds, including 2,4-diaminoquinazolines, 4(3H)-quinazolinones, and 2-thioxoquinazolines, through reactions with common electrophiles. The reliability of these cyclization reactions, coupled with the potential for post-synthesis modification at the bromine positions, solidifies the role of this starting material in modern drug discovery programs aimed at developing novel anticancer and antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. ijprajournal.com [ijprajournal.com]
Monitoring Reactions of 2-Amino-3,5-dibromobenzonitrile: A Guide to Analytical Methods
Introduction: The Importance of Precision in Synthesizing Brominated Aromatics
2-Amino-3,5-dibromobenzonitrile is a versatile electrophilic compound utilized in the synthesis of a variety of molecules, including boronic acid derivatives and potential chemotherapeutic agents.[1] Its chemical structure, featuring an aromatic amine, a nitrile group, and two bromine atoms, presents a unique set of analytical challenges and opportunities for reaction monitoring.[1][2][3] The precise tracking of the consumption of this starting material and the formation of products is critical for optimizing reaction conditions, ensuring product quality, and maximizing yield. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods best suited for monitoring reactions involving this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering detailed protocols and expert insights into the causality behind experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₇H₄Br₂N₂ | [1] |
| Molecular Weight | 275.93 g/mol | [1][4] |
| Appearance | Solid | [2][4] |
| Melting Point | 152-156 °C | [3][4] |
| CAS Number | 68385-95-5 | [1][4] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is an indispensable tool for the quantitative analysis of reaction mixtures containing this compound and its derivatives. Its ability to separate complex mixtures with high resolution makes it ideal for tracking the progress of a reaction over time.
Causality of Method Design
The choice of a reversed-phase C18 column is based on the non-polar nature of the benzonitrile core, while the mobile phase composition of acetonitrile and water is selected to provide optimal separation of the relatively non-polar analytes. A gradient elution is often preferred to resolve compounds with a wider range of polarities that may be present in the reaction mixture. UV detection is highly effective due to the chromophoric nature of the aromatic ring.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC monitoring of reactions with this compound.
Detailed HPLC Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Reaction product standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio will depend on the polarity of the products, but a good starting point is a gradient from 30% to 90% acetonitrile over 10-15 minutes.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the initial mobile phase composition to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).[5]
-
Set the UV detection wavelength (a wavelength scan of the starting material will indicate the optimal wavelength, typically around 254 nm for aromatic compounds).
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product(s) based on retention times.
-
Integrate the peak areas.
-
Use the calibration curve to determine the concentration of the starting material and product(s) in each sample.
-
Plot the concentration of the starting material and product(s) over time to monitor the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] While this compound itself has a relatively high melting point, GC-MS can be invaluable if the reaction products are more volatile or if derivatization is employed to increase volatility.
Rationale for GC-MS Application
The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes GC-MS an excellent choice for qualitative and quantitative analysis.[7] Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching.[6][7]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS monitoring of reactions with this compound derivatives.
Detailed GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm DB-5ms).[8]
Reagents:
-
High-purity organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Internal standard (a compound not present in the reaction mixture with similar properties to the analytes).
-
Derivatizing agent (if necessary).
Procedure:
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and quench if necessary.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Reconstitute the residue in a known volume of solvent containing an internal standard.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.[7][8]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: A suitable mass range to cover the expected molecular weights of the reactants and products (e.g., 50-400 m/z).
-
-
Analysis:
-
Inject the prepared sample.
-
Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.[6]
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to standards.
-
Quantify the analytes by comparing their peak areas to that of the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Glimpse into Molecular Structure
NMR spectroscopy provides detailed structural information and is an excellent tool for in-situ reaction monitoring.[9][10] Both ¹H and ¹³C NMR can be used to track the disappearance of signals from this compound and the appearance of new signals from the product(s).
Why NMR is a Powerful Tool
The non-invasive nature of NMR allows for real-time monitoring of the reaction mixture without the need for sample workup.[9] The quantitative nature of NMR, where the integral of a signal is directly proportional to the number of nuclei, enables straightforward calculation of conversion rates.[11]
Expected NMR Spectral Features
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic Protons | ~7.0-8.0 | ~110-140 |
| Amino Protons | Broad singlet, variable | - |
| Nitrile Carbon | - | ~115-125[12] |
Note: Chemical shifts are approximate and can be influenced by the solvent and substituents.
Protocol for NMR Reaction Monitoring
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated solvent compatible with the reaction conditions.
-
Internal standard (e.g., tetramethylsilane - TMS, or a compound with a known concentration and a signal that does not overlap with other signals).
Procedure:
-
Preparation:
-
If possible, run the reaction directly in an NMR tube using a deuterated solvent.
-
Alternatively, take aliquots from the main reaction vessel at specific time points.
-
Add a known amount of an internal standard to the NMR tube or the aliquot.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at each time point.
-
Ensure a sufficient relaxation delay (D1) to allow for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals of the starting material and the product(s).
-
Integrate the signals of the starting material and a non-overlapping signal of the product.
-
Calculate the molar ratio of the starting material to the product at each time point to determine the reaction conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
FTIR spectroscopy is a rapid and straightforward technique for monitoring changes in functional groups during a reaction.[13] For reactions involving this compound, the characteristic vibrations of the nitrile (-C≡N) and amino (-NH₂) groups are of particular interest.
Key Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| N-H Stretch (primary amine) | 3200 - 3600 | Two weak to medium spikes.[14][15] |
| C≡N Stretch (nitrile) | 2220 - 2260 | Sharp, intense peak.[12][13][16] |
The position of the C≡N stretch for an aromatic nitrile is typically in the 2240-2220 cm⁻¹ range due to conjugation.[13][16]
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR monitoring of functional group changes.
Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid or solid samples with minimal preparation.[13]
Instrumentation:
-
FTIR Spectrometer with an ATR accessory.
Procedure:
-
Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[13]
-
Sample Analysis: Place a small amount of the reaction mixture directly onto the ATR crystal.[13]
-
Data Acquisition: Acquire the sample spectrum.
-
Data Analysis:
-
Observe the intensity of the nitrile peak (~2230 cm⁻¹). A decrease in its intensity indicates consumption of the starting material.
-
Monitor the region for the N-H stretch (~3200-3600 cm⁻¹) to observe changes in the amino group.
-
Look for the appearance of new peaks corresponding to the functional groups of the product.
-
Safety Considerations
This compound and its related compounds should be handled with care. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[17][18][19][20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][17][18][20] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[17][19][20]
Conclusion
The selection of an appropriate analytical method for monitoring reactions with this compound depends on the specific reaction conditions, the properties of the expected products, and the information required (quantitative vs. qualitative). HPLC is generally the most versatile and quantitative method for this purpose. GC-MS is valuable for volatile derivatives, while NMR provides excellent structural information and the potential for in-situ monitoring. FTIR offers a rapid, qualitative assessment of functional group transformations. By employing these techniques judiciously, researchers can gain a comprehensive understanding of their chemical transformations, leading to more efficient and robust synthetic processes.
References
- 1. This compound | 68385-95-5 | FA64102 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-氨基-3,5-二溴苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-アミノ-3,5-ジブロモベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. asahilab.co.jp [asahilab.co.jp]
- 12. fiveable.me [fiveable.me]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,5-dibromobenzonitrile
Welcome to the technical support guide for the synthesis of 2-Amino-3,5-dibromobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and ensure procedural safety.
The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the electrophilic aromatic substitution of 2-aminobenzonitrile. The strong activating effect of the amino group presents a unique challenge: achieving selective dibromination at the 3- and 5-positions while avoiding under- or over-bromination. This guide provides field-proven insights to navigate these challenges effectively.
General Synthesis Workflow
The overall process can be visualized as a sequence of distinct stages, each with critical parameters that influence the final outcome. Careful execution of each step is paramount for achieving high yield and purity.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Q: My reaction has run to completion according to TLC, but after work-up, the isolated yield of this compound is extremely low. What are the likely causes?
A: Low isolated yield despite apparent reaction completion often points to issues during the work-up and isolation phases or suboptimal reaction conditions. Consider the following:
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Product Solubility: this compound has limited solubility in water. However, if the aqueous phase of your work-up is acidic (e.g., due to residual acetic acid solvent or HBr byproduct), the amino group can become protonated (-NH3+), increasing its aqueous solubility and causing significant product loss.
-
Solution: During work-up, after quenching, neutralize the mixture with a mild base like sodium bicarbonate (NaHCO3) solution until the pH is neutral or slightly basic (pH 7-8). This will ensure the product is in its free-base form and will precipitate effectively from the aqueous solution.
-
-
Inadequate Precipitation: Pouring the reaction mixture into an insufficient volume of water can result in an organic-rich solution where the product remains partially dissolved.
-
Solution: Use a large volume of ice-cold water (typically 10-20 times the volume of the reaction mixture) to ensure maximum precipitation of the crude product.
-
-
Suboptimal Reaction Temperature: While the reaction may appear complete on TLC, running it at too high a temperature can lead to the formation of complex, dark-colored polymeric side products that can trap the desired product and complicate isolation.
-
Solution: Maintain strict temperature control. Start the addition of the brominating agent at a low temperature (e.g., 0-5 °C) and allow the reaction to slowly warm to room temperature.
-
-
Problem 2: Poor Selectivity - Formation of Multiple Products
-
Q: My final product is a mixture containing significant amounts of starting material, the monobrominated intermediate (2-amino-3-bromobenzonitrile), and the desired dibrominated product. How can I improve selectivity?
A: This is a classic selectivity problem arising from the highly activated nature of the aniline ring.[1][2] The key is to precisely control the electrophilicity and stoichiometry of the brominating agent.
-
Stoichiometry of Brominating Agent: Using a slight excess of the brominating agent is common, but a large excess will inevitably lead to over-bromination.
-
Solution: Use a carefully measured amount of the brominating agent, typically 2.05 to 2.2 equivalents. Ensure your starting material is accurately weighed and its purity is known.
-
-
Rate of Addition: A rapid, bulk addition of the brominating agent creates localized areas of high concentration, promoting multiple brominations on a single molecule before all starting material has reacted once.
-
Solution: Add the brominating agent slowly and dropwise (if liquid, like a Br2 solution) or portion-wise (if solid, like N-Bromosuccinimide) over an extended period (e.g., 30-60 minutes). This maintains a low, steady concentration of the electrophile, favoring a more controlled reaction.
-
-
Choice of Brominating Agent: Elemental bromine (Br2) is a highly reactive electrophile. N-Bromosuccinimide (NBS) is often used as a milder alternative because it generates Br2 in situ at a low, controlled concentration, which can significantly improve selectivity.[3][4]
-
Solution: Consider switching from liquid Br2 to solid NBS. NBS is also safer and easier to handle.[3]
-
-
Solvent Polarity: The solvent can influence the reactivity of the brominating agent and the substrate.[5]
-
Solution: Acetic acid is a common and effective solvent.[6] Highly polar aprotic solvents like DMF can sometimes accelerate the reaction but may decrease selectivity. It is recommended to start with established solvent systems like glacial acetic acid.
-
-
Problem 3: Formation of Dark, Tarry Byproducts
-
Q: My reaction mixture turns very dark or black, and I isolate an intractable tar instead of a crystalline solid. Why is this happening?
A: Tar formation is typically a sign of oxidation or polymerization side reactions. The electron-rich aniline starting material is susceptible to oxidation, especially under harsh conditions.
-
Oxidation of the Amino Group: The brominating agents (Br2, NBS) are also oxidizing agents.[7][8] This is exacerbated by elevated temperatures or the presence of light.
-
Solution: Protect the reaction from direct light by covering the flask with aluminum foil. Maintain the recommended temperature profile (cool addition, slow warming). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
-
Reaction with Solvent: Some solvents can react under brominating conditions. For example, using acetone is not advised as it can be alpha-brominated.[1]
-
Solution: Stick to robust, recommended solvents like glacial acetic acid, acetonitrile, or halogenated solvents like dichloromethane.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which brominating agent is better for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A1: For laboratory-scale synthesis where control and safety are priorities, N-Bromosuccinimide (NBS) is generally recommended .
-
Control & Selectivity: NBS provides a low, steady concentration of electrophilic bromine, which helps prevent over-bromination and the formation of side products.[3][4][9]
-
Safety & Handling: NBS is a crystalline solid that is significantly easier and safer to handle than fuming, highly corrosive liquid bromine.[3]
-
Br₂: While effective, liquid bromine is more aggressive, and its high reactivity can make controlling the reaction to achieve the desired dibrominated product more challenging.[2]
-
-
Q2: How critical is the purity of the starting 2-aminobenzonitrile?
A2: It is highly critical . Impurities in the starting material can lead to several problems:
-
Inaccurate Stoichiometry: If the starting material contains non-reactive impurities, you will inadvertently be using an excess of the brominating agent, leading to over-bromination of the actual substrate.
-
Side Reactions: Impurities may themselves be reactive towards the brominating agent, consuming reagent and generating additional impurities that complicate purification.
-
Yield Calculation: Purity directly affects the theoretical yield calculation. Assuming 100% purity for a lower-purity starting material will result in a misleadingly low calculated yield.
-
Recommendation: Always check the purity of the 2-aminobenzonitrile by NMR or another suitable method before starting the reaction and adjust the reagent quantities accordingly.
-
-
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Setup: Use a silica gel plate and a solvent system like 20-30% Ethyl Acetate in Hexane.
-
Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Interpretation: The starting material will be less polar than the brominated products. You should see the SM spot disappear and be replaced by new, lower Rf spots corresponding to the monobrominated intermediate and the final dibrominated product. The reaction is complete when the SM spot is no longer visible.
-
-
Q4: What is the mechanism for this dibromination?
A4: The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. The amino (-NH₂) and cyano (-CN) groups direct the substitution pattern.
Caption: Electrophilic aromatic substitution mechanism for dibromination.
The -NH₂ group is a powerful activating, ortho-, para-director. The -CN group is a deactivating, meta-director. The first bromine adds to the 3-position (ortho to -NH₂ and meta to -CN). The second bromine then adds to the 5-position (para to -NH₂ and meta to -CN), resulting in the desired product.
Reference Protocol and Data
The following table summarizes typical reaction conditions reported in related literature, providing a starting point for optimization. A patent for a similar synthesis (2-amino-3,5-dibromobenzaldehyde) reports high yields using liquid bromine.[10]
| Parameter | Condition 1 (Aggressive) | Condition 2 (Controlled) | Rationale |
| Starting Material | 2-Aminobenzonitrile (1.0 eq) | 2-Aminobenzonitrile (1.0 eq) | Substrate for bromination. |
| Brominating Agent | Liquid Bromine (2.1 eq) | N-Bromosuccinimide (2.1 eq) | NBS provides a slower, more controlled release of Br₂.[3][4] |
| Solvent | Glacial Acetic Acid | Acetonitrile or CH₂Cl₂ | Acetic acid is a traditional solvent; ACN can offer easier removal.[6][7] |
| Temperature | Add Br₂ at 0-10°C, then warm to RT | Add NBS at 0-5°C, then warm to RT | Low initial temperature controls the exothermic reaction and minimizes side reactions. |
| Reaction Time | 2-4 hours | 3-6 hours | Reaction with NBS may be slightly slower but is more controlled. |
| Work-up | Pour into ice water, quench with Na₂S₂O₃, neutralize with NaHCO₃, filter. | Pour into ice water, quench with Na₂S₂O₃, filter. | Quenching removes excess bromine; neutralization maximizes product precipitation. |
| Expected Yield | 75-90% (potentially lower purity) | 70-85% (typically higher purity) | Aggressive conditions can give high conversion but more side products. |
Step-by-Step Example Protocol (using NBS):
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-aminobenzonitrile (1.0 eq).
-
Dissolution: Add glacial acetic acid (~10 mL per gram of starting material) and stir until all solid has dissolved. Cool the flask to 0-5 °C in an ice bath.
-
Addition: Add N-Bromosuccinimide (2.1 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a large volume of ice water (~15x the reaction volume) with vigorous stirring.
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange/yellow color of bromine dissipates.
-
Isolation: If acetic acid was used, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold hexane.
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Drying: Dry the purified product in a vacuum oven to obtain this compound as a solid. The reported melting point is 152-156 °C.[11]
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. nbinno.com [nbinno.com]
- 10. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 11. This compound 97 68385-95-5 [sigmaaldrich.com]
Purification of crude 2-Amino-3,5-dibromobenzonitrile by recrystallization
Technical Support Center: Purification of 2-Amino-3,5-dibromobenzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude this compound (CAS No: 68385-95-5) via recrystallization. The content is structured to address practical challenges and provide scientifically grounded solutions in a direct question-and-answer format.
Core Principles: Why Recrystallization?
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will have poor solubility for the target compound at low temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are removed during filtration.[1]
The success of this technique hinges on the principle that the slow, controlled formation of a crystal lattice tends to exclude foreign molecules (impurities), leading to a significant increase in purity.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a general framework. The optimal solvent and specific volumes should be determined empirically through small-scale screening tests.
Step 1: Solvent Selection
-
Place approximately 50 mg of the crude this compound into several small test tubes.
-
Add different candidate solvents (e.g., acetone, ethanol, isopropanol, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that show poor room-temperature solubility. An ideal solvent will fully dissolve the compound at its boiling point.[1][2]
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields a high quantity of pure-looking crystals is the most suitable. Acetone is often a good starting point for related structures.[3]
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).
-
Add a minimal amount of the chosen hot solvent in portions, swirling and heating the flask until the solid is completely dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[4]
Step 3: Hot Filtration (Optional, for insoluble impurities)
-
If insoluble impurities are present (visible particles in the hot solution), perform a hot gravity filtration.
-
Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization of the product in the funnel.[4]
Step 4: Cooling and Crystallization
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
Step 5: Isolation of Crystals
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.[5]
Step 6: Washing the Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities.
Step 7: Drying
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the solid to a watch glass and dry completely in a vacuum oven at a temperature well below the compound's melting point (152-156 °C).[6]
Step 8: Purity Assessment
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (152-156 °C) indicates high purity.[6] An impure compound will typically melt over a broad temperature range and at a lower temperature.
Troubleshooting Guide
Question: My product "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the saturated solution cools below the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Causality: This often happens if the boiling point of the solvent is higher than the melting point of the solute (not the case here, as the melting point is ~152-156 °C) or if the solution is too concentrated and cools too rapidly. The resulting oil may solidify into an amorphous mass, trapping impurities.
-
Solutions:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
If the problem persists, consider using a lower-boiling point solvent or a co-solvent system.
-
Question: I have a very low yield (<< 70%). Where did my product go?
Answer: A low yield is one of the most common issues in recrystallization. The cause can usually be traced to one of several steps.[7]
-
Potential Causes & Solutions:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product. A significant portion of your compound will remain in the mother liquor even after cooling.[4]
-
Solution: Before filtering, you can try to carefully boil off some of the solvent to re-concentrate the solution and then repeat the cooling process. To check if significant product remains in your mother liquor after filtration, evaporate a small sample of it. If a large amount of solid residue forms, your losses are high.[7]
-
-
Premature Crystallization: If you performed a hot filtration, product may have crystallized in the funnel.
-
Solution: Ensure your funnel and receiving flask are pre-heated. If crystals form, you can try washing the filter paper with a small amount of fresh, hot solvent to redissolve the product and add it back to the filtrate.
-
-
Incomplete Crystallization: The solution may not have been cooled sufficiently or for long enough.
-
Solution: Ensure you use an ice-water bath (not just ice) and allow the flask to sit for at least 30 minutes.
-
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.
-
Solution: Always use fresh, ice-cold solvent for the final wash.
-
-
Question: No crystals are forming even after cooling in an ice bath. What should I do?
Answer: This is typically due to the formation of a supersaturated solution, where the compound remains dissolved even though its concentration is above its normal solubility limit at that temperature. You need to induce nucleation.
-
Causality: For crystallization to begin, a small nucleus or "seed" of ordered molecules must form. Sometimes, this process is not spontaneous.
-
Solutions (in order of preference): [7]
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of pure this compound (or even a tiny speck of the original crude material), add it to the solution. This provides a perfect template for further crystal growth.
-
Reduce the Temperature: Use a colder cooling bath (e.g., salt-ice or dry ice-acetone) if your solvent's freezing point allows.
-
Concentrate the Solution: If the solution is simply too dilute, evaporate some of the solvent and try cooling again.
-
Question: My final product is still colored. How can I remove colored impurities?
Answer: Colored impurities are common and can often be removed with activated carbon (charcoal).
-
Causality: These impurities are typically large, polar molecules with extended conjugation that adsorb strongly onto the high-surface-area activated carbon.
-
Procedure & Caveats:
-
After dissolving your crude product in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Adding it to a boiling solution will cause violent bumping.
-
Gently heat the solution again for a few minutes.
-
Perform a hot filtration to remove the carbon.
-
Warning: Activated carbon is not perfectly selective and will also adsorb some of your desired product, which will reduce your overall yield.[5] Use it sparingly and only when necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling this compound? A1: This compound is classified as a toxic solid.[8][9] Always handle it in a well-ventilated area or a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9][11]
Q2: What are the likely impurities in my crude sample? A2: Impurities can include unreacted starting materials from the synthesis, byproducts such as partially brominated species, or residual solvents. For instance, syntheses of similar compounds sometimes start with materials like o-nitrobenzaldehyde, which could be a potential impurity if the initial reaction is incomplete.[3]
Q3: How do I know which solvent to choose? A3: The rule of thumb is "like dissolves like." this compound has polar functional groups (amino -NH2, nitrile -C≡N) and a nonpolar aromatic ring. Solvents of intermediate polarity like acetone, ethanol, or ethyl acetate are good starting points.[2] The ideal solvent will dissolve the compound poorly when cold but very well when hot.[1][4] A small-scale screening experiment is the most reliable method.
Q4: Can I use a solvent mixture for recrystallization? A4: Yes. A two-solvent system is very effective when no single solvent is ideal. You would dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, add a drop or two of the "good" solvent to re-clarify and allow it to cool slowly. Common mixtures include ethanol/water or hexane/ethyl acetate.[2]
Data Summary
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 68385-95-5 | [6] |
| Molecular Formula | C₇H₄Br₂N₂ | [12] |
| Molecular Weight | 275.93 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 152-156 °C | [6] |
Experimental Workflow Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. mt.com [mt.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. 2-アミノ-3,5-ジブロモベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. This compound | 68385-95-5 | FA64102 [biosynth.com]
Technical Support Center: Synthesis of Quinazolines from 2-Amino-3,5-dibromobenzonitrile
Welcome to the technical support guide for researchers utilizing 2-Amino-3,5-dibromobenzonitrile in the synthesis of quinazoline derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the identification and mitigation of common side products. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensuring higher yields and purity.
Part 1: Frequently Asked Questions (FAQs) on Side Product Formation
This section addresses the most common issues and unexpected results encountered during the synthesis of quinazolines from this compound.
Q1: What are the most prevalent side products I should anticipate in my reaction mixture?
A: When synthesizing quinazolines from this compound, several classes of side products can arise depending on your specific reaction conditions (e.g., reagents, solvent, temperature). The most common are:
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Hydrolysis Products: Formation of 2-Amino-3,5-dibromobenzamide due to the presence of water.
-
Uncyclized Intermediates: The reaction may stall after the initial condensation, leaving intermediates like N-arylimines or amidines.[1][2]
-
Oxidative Dimers: High temperatures or the presence of oxidants can cause the starting material to dimerize into complex azo compounds.[3]
-
Quinazolinone Derivatives: If water or other oxygen sources are present, particularly in reactions aiming for 2,4-disubstituted quinazolines, the formation of quinazolin-4(3H)-ones is a common side reaction.[4][5]
Q2: My LC-MS analysis shows a significant peak with a mass corresponding to my starting material +18 amu. What is this impurity?
A: This peak is almost certainly 2-Amino-3,5-dibromobenzamide . The nitrile group (-C≡N) in your starting material is susceptible to hydrolysis, especially under acidic or basic conditions, even with trace amounts of water in your solvent.[6] The addition of one molecule of water (H₂O, molecular weight ≈18) converts the nitrile to a primary amide (-CONH₂).
-
Causality: This occurs because the carbon atom of the nitrile is electrophilic and can be attacked by the nucleophilic oxygen atom of water. This process is often catalyzed by acids (which protonate the nitrile nitrogen, making the carbon more electrophilic) or bases (which generate hydroxide ions, a stronger nucleophile).[7] To mitigate this, stringent anhydrous conditions are paramount.
Q3: I'm observing a high molecular weight, colored impurity that is poorly soluble. Could this be a dimer?
A: Yes, this is a strong possibility. Aromatic amines, including your starting material, can undergo oxidative coupling to form dimers or even oligomers.[3] The most common structure is an azobenzene derivative, formed by the coupling of two molecules of the aminobenzonitrile with the loss of hydrogen atoms.
-
Mechanism: This is typically a radical-mediated process or can be catalyzed by trace metals and exposure to atmospheric oxygen, especially at elevated temperatures. The resulting azo-compound (Ar-N=N-Ar) is often highly colored (yellow, orange, or red) and may have poor solubility in common organic solvents, complicating purification. Running the reaction under a completely inert atmosphere (e.g., Argon or Nitrogen) can significantly reduce the formation of this byproduct.
Q4: My reaction appears to stall, yielding an intermediate rather than the final cyclized quinazoline. What factors prevent ring closure?
A: The failure to achieve complete cyclization is a common hurdle. The reaction proceeds in steps, typically forming an acyclic intermediate (like an amidine or an imine) before the final intramolecular cyclization.[1][2] Several factors can inhibit this final, crucial step:
-
Activation Energy: The intramolecular cyclization step often has a higher activation energy barrier than the initial condensation. Insufficient heating or too short a reaction time will result in the accumulation of the intermediate.
-
Steric Hindrance: The bulky bromine atoms on the 2-aminobenzonitrile ring can sterically hinder the conformation required for the amino group to attack the electrophilic center and close the ring.
-
Reversibility: The initial condensation step may be reversible. If the subsequent cyclization is slow, the equilibrium may favor the starting materials or the acyclic intermediate.
Systematic temperature screening is often the most effective way to address this issue.[8]
Q5: My goal was a 2,4-disubstituted quinazoline, but my primary product is a quinazolin-4(3H)-one. Why did this happen?
A: The formation of a quinazolinone indicates the incorporation of a carbonyl group into the quinazoline core. This typically happens when your reaction inadvertently includes a source of oxygen.
-
Hydrolysis of Reagents: If you are using a reagent like an orthoester (e.g., triethyl orthoformate) as a one-carbon source, it can hydrolyze in the presence of trace water to form an ester and ultimately a carboxylic acid, which can then participate in the cyclization to form the quinazolinone.[9]
-
Carbon Dioxide: Reactions run open to the air or using certain carbonate bases can incorporate atmospheric CO₂, especially at higher temperatures with a suitable catalyst, leading to quinazoline-2,4(1H,3H)-diones.[5]
Part 2: Troubleshooting Guide for Side Product Mitigation
This guide provides a structured approach to diagnosing and solving common problems related to side product formation.
| Observed Issue | Primary Suspected Cause(s) | Troubleshooting Actions & Optimization Strategy |
| Low yield of desired product with multiple unidentified spots on TLC/LC-MS. | 1. Impure or wet starting materials/solvents.2. Suboptimal reaction temperature.3. Reaction open to atmosphere. | 1. Verify Purity: Confirm the purity of this compound and other reagents via NMR or melting point. Use freshly distilled or anhydrous grade solvents.[8]2. Temperature Screening: Set up small-scale reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal condition for cyclization without promoting decomposition.[8]3. Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas like Nitrogen or Argon. |
| Major impurity peak at M+18 (Hydrolysis to Amide). | Presence of water in the reaction. | Implement Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents dispensed via syringe through a septum. If an aqueous workup is required, perform it quickly at a low temperature (0 °C).[6] |
| Formation of a significant colored, insoluble byproduct (Dimerization). | Oxidative conditions (exposure to air at high temperature). | Maintain Inert Atmosphere: Purge the reaction vessel and solvent with an inert gas before heating. Maintain a positive pressure of N₂ or Ar throughout the reaction. Avoid unnecessarily high temperatures. |
| Reaction stalls at an acyclic intermediate. | Insufficient energy for cyclization or steric hindrance. | 1. Increase Temperature/Time: Gradually increase the reaction temperature in 10-20 °C increments and monitor by TLC/LC-MS. Extend the reaction time.2. Solvent Screening: Test solvents with higher boiling points (e.g., toluene, xylene, DMF) that may better facilitate the cyclization step.[8] |
| Formation of undesired quinazolinone byproducts. | Contamination with water or CO₂. | 1. Ensure Anhydrous Reagents: If using orthoesters or other water-sensitive reagents, ensure they are of high purity and handled under anhydrous conditions.[9]2. Exclude CO₂: If the reaction is base-sensitive, avoid carbonate bases and ensure a CO₂-free atmosphere, especially for high-temperature reactions. |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Products in Quinazoline Synthesis
This protocol emphasizes the anhydrous and inert conditions necessary to suppress hydrolysis and oxidation.
-
Glassware Preparation: Place a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum. Flame-dry the entire apparatus thoroughly with a heat gun. Allow the glassware to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Preparation: Add this compound (1.0 mmol) and any solid coupling partners to the cooled flask. Seal the flask with a septum.
-
Solvent Addition: Add the required volume of a freshly distilled, anhydrous solvent (e.g., Toluene, 1,4-Dioxane) via a dry syringe.
-
Atmosphere Purge: Bubble Argon or Nitrogen through the solution for 10-15 minutes to remove any dissolved oxygen.
-
Reagent Addition: Add any liquid reagents or catalysts via syringe. If adding a solution, use a cannula transfer technique.
-
Reaction: Heat the reaction mixture to the optimized temperature under a positive pressure of inert gas (an oil bubbler or balloon is sufficient).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots via syringe and analyzing them by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with a saturated solution of NaHCO₃ if an acid catalyst was used), keeping the temperature low (0 °C) during the initial quench.
-
Extraction & Purification: Proceed with standard liquid-liquid extraction using degassed solvents. Purify the crude product via column chromatography.[10]
Protocol 2: Analytical Workflow for Side Product Identification
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Analysis: The starting material (this compound) is moderately polar. The desired quinazoline product is typically less polar than the hydrolyzed amide byproduct but more polar than the dimer. The highly polar amide (hydrolysis product) will often have a very low Rf value, possibly staying at the baseline.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analysis: This is the most powerful tool for identification. Look for the expected mass-to-charge ratio (m/z) of your product.
-
Side Product Signatures:
-
Hydrolysis Product: [M+H]+ of starting material + 18
-
Dimer: [M+H]+ of (2 x starting material) - 2
-
Uncyclized Intermediate: [M+H]+ of (starting material + coupling partner)
-
Quinazolinone: [M+H]+ of product where a substituent is replaced by =O
-
-
Part 4: Visualizing Reaction & Side-Reaction Pathways
The following diagrams illustrate the intended synthetic route versus the common off-target pathways that lead to major side products.
Caption: Desired synthetic route to the target quinazoline.
Caption: Formation pathways for hydrolysis and dimerization side products.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ortho ester - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of 2-Amino-3,5-dibromobenzonitrile
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Amino-3,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The presence of an amino group and two bromine atoms on the benzonitrile scaffold introduces unique challenges, including catalyst inhibition and selectivity control. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
The main challenges stem from the substrate's structure:
-
Catalyst Inhibition/Poisoning : The lone pair of electrons on the aniline nitrogen (-NH2) can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive bis(amino)-palladium complexes, effectively removing the catalyst from the catalytic cycle and reducing or halting the reaction.[1][2][3]
-
Selectivity : With two bromine atoms, the reaction can yield a mixture of mono- and di-arylated products. Controlling the reaction to selectively produce the mono-arylated product is a significant challenge and depends heavily on reaction conditions.[4][5]
-
Reactivity of Aryl Bromides : While aryl bromides are generally good substrates for Suzuki couplings, their reactivity can be influenced by the electronic effects of the amino and nitrile groups.[6]
Q2: How can I achieve selective mono-arylation at one of the bromine positions?
Achieving selective mono-arylation requires careful control over stoichiometry and reaction conditions. The bromine atom at the 5-position is generally more sterically accessible and electronically favored for oxidative addition than the bromine at the 3-position (ortho to the amino group).
Key Strategies for Mono-arylation:
-
Control Stoichiometry : Use a slight excess, but near-equimolar amount, of the boronic acid (e.g., 1.05 to 1.1 equivalents). Using a large excess will drive the reaction towards di-substitution.[4]
-
Lower Reaction Temperature : Running the reaction at a lower temperature (e.g., 60-80 °C) can often favor the more reactive site and slow down the second coupling event.[7]
-
Shorter Reaction Time : Monitor the reaction closely using TLC or LC-MS and stop the reaction once the desired mono-arylated product is the major component, before significant di-arylation occurs.[2]
Q3: Which palladium catalyst and ligand system is a good starting point for this substrate?
For substrates with potentially inhibiting groups like amines, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[3] More robust systems are required.
Recommended Starting Systems:
-
Precatalysts with Bulky, Electron-Rich Ligands : A combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is highly recommended. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices as they promote the desired catalytic cycle over catalyst inhibition.[2]
-
Pre-formed Catalysts : Modern, well-defined precatalysts like XPhos Pd G3 or G4 can also be highly effective, offering greater air and moisture stability.[8]
Section 2: Troubleshooting Common Issues
Problem: My reaction shows low or no conversion of the starting material.
This is the most common issue and typically points to a problem with the catalyst's activity.
-
Possible Cause 1: Catalyst Poisoning by the Amino Group.
-
Why it happens : The -NH₂ group binds to the palladium center, preventing it from participating in the catalytic cycle.[1][3]
-
Solution A: Switch to a Robust Ligand System. As mentioned in the FAQ, employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or NHC ligands. These ligands create a sterically hindered environment around the palladium, which can disfavor the binding of the amino group and promote the desired oxidative addition and reductive elimination steps.[2]
-
Solution B (Advanced): Protect the Amine. While adding steps, protecting the amine with a group like Boc (tert-Butyloxycarbonyl) can completely prevent catalyst inhibition.[2] This is a reliable but less atom-economical solution.
-
-
Possible Cause 2: Inactive Catalyst or Precatalyst.
-
Why it happens : The Pd(0) active species is not being generated efficiently from the precatalyst, or the catalyst has degraded due to exposure to oxygen.
-
Solution: Ensure Rigorous Inert Conditions. Degas your solvent thoroughly (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.[9] Using fresh, high-quality palladium sources and ligands is also critical.
-
-
Possible Cause 3: Inappropriate Base or Solvent.
-
Why it happens : The base is crucial for activating the boronic acid to facilitate transmetalation.[10][11][12] If the base is too weak, insoluble, or incompatible with the solvent, this critical step will be inefficient.
-
Solution: Screen Base and Solvent Combinations. A common and effective system is a carbonate base (K₂CO₃ or Cs₂CO₃) or a phosphate base (K₃PO₄) in a solvent mixture like 1,4-dioxane/water or toluene/water.[11][13] K₃PO₄ is often effective for challenging substrates.[13] The presence of water often aids in dissolving the base and facilitating the reaction.[11][14]
-
Problem: I'm observing significant amounts of side products.
Side reactions can compete with the desired cross-coupling, reducing yield and complicating purification.
-
Side Product 1: Homocoupling of the Boronic Acid (R-R).
-
Why it happens : This typically occurs in the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[6]
-
Solution: Rigorous Degassing. The most effective way to prevent homocoupling is to meticulously remove oxygen from the reaction mixture and maintain an inert atmosphere throughout the experiment.[3][6]
-
-
Side Product 2: Dehalogenation (Bromine replaced by Hydrogen).
-
Why it happens : After oxidative addition, the palladium intermediate can react with a hydride source in the reaction mixture (sometimes the solvent or base), leading to reductive elimination of the dehalogenated product.[3][6]
-
Solution: Choose Your Reagents Carefully. Avoid solvents that can easily act as hydride donors. Ensure your base is not contributing to this pathway. Sometimes, shorter reaction times can minimize this side reaction.[2]
-
-
Side Product 3: Protodeboronation (Boronic acid replaced by Hydrogen).
-
Why it happens : The boronic acid reacts with a proton source (often water) and is converted back to the corresponding arene, effectively removing it from the reaction.[3][6] This is particularly problematic with heteroaryl boronic acids.[6]
-
Solution: Optimize Base and Water Content. While some water is often beneficial, an excessive amount can promote protodeboronation. Using a stronger base can sometimes accelerate the desired transmetalation, outcompeting the protodeboronation pathway. Don't let reactions run for an unnecessarily long time.[2][7]
-
Problem: The product is difficult to purify from residual palladium.
-
Why it happens : Palladium catalysts and their byproducts can be soluble in organic solvents and may co-elute with your product during chromatography.
-
Solution A: Aqueous Workup with Ligand. During the workup, washing the organic layer with an aqueous solution of a reagent that complexes with palladium, such as thiourea or sodium bisulfite, can help pull the metal into the aqueous phase.[15]
-
Solution B: Use Palladium Scavengers. After the reaction is complete, you can add a solid-supported palladium scavenger (e.g., silica-functionalized thiols or amines) to the crude reaction mixture and stir for several hours. The scavenger, along with the bound palladium, can then be removed by simple filtration.[15]
-
Solution C: Use a Heterogeneous Catalyst. Using a catalyst like palladium on carbon (Pd/C) or palladium black can simplify removal, as the catalyst can be filtered off at the end of the reaction.[16]
Section 3: Mechanistic Insights & Workflow Visualization
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][17]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Below is a logical workflow for troubleshooting a failing reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Section 4: Recommended Experimental Protocol
This protocol provides a robust starting point for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
In a separate vial, weigh out the Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%) and add them to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water).[13]
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon consumption of the starting material (or when the optimal ratio of mono- to di-substituted product is reached), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
Data Summary Table:
| Parameter | Recommended Starting Condition | Reason / Justification |
| Palladium Source | Pd₂(dba)₃ (or Pd(OAc)₂) | Reliable Pd(0) source when paired with a ligand.[2] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligand to prevent catalyst poisoning by the amine group.[2] |
| Base | K₃PO₄ | Often highly effective for challenging substrates and N-containing heterocycles.[13] |
| Solvent | 1,4-Dioxane / Water (4:1) | Good solvent for substrates; water helps dissolve the base and facilitate the reaction.[11][13] |
| Temperature | 80 - 100 °C | Balances reaction rate while helping to control selectivity for mono-arylation.[3][18] |
| Boronic Acid Equiv. | 1.05 - 1.1 eq | Minimizes the formation of the di-arylated byproduct.[4] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Amino-3,5-dibromobenzonitrile
Welcome to the technical support guide for the purification of 2-Amino-3,5-dibromobenzonitrile (Ambr-CN). This document is designed for researchers, medicinal chemists, and process development scientists who utilize Ambr-CN as a key intermediate and require it in high purity. We will address common impurities, troubleshooting strategies, and detailed purification protocols to ensure the success of your subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: Impurities largely depend on the synthetic route, but typically originate from three sources: unreacted starting material (2-Aminobenzonitrile), over-bromination by-products (e.g., 2-Amino-3,5,6-tribromobenzonitrile), and hydrolysis of the nitrile group to an amide or carboxylic acid. Incomplete reaction is common, and differentiating between the mono-bromo and di-bromo species is a primary purification challenge.
Q2: My crude product is a dark, oily solid. What does this indicate?
A2: A dark and oily or gummy consistency often points to the presence of residual solvents, polymeric by-products, or a mixture of impurities creating a low-melting eutectic. It is crucial to ensure the reaction has gone to completion and that the work-up procedure, especially the drying step, was thorough. An initial trituration with a non-polar solvent like hexane can sometimes help solidify the material by washing away less polar contaminants.
Q3: Is column chromatography always necessary for purification?
A3: Not necessarily. For many applications, a well-optimized recrystallization is sufficient to achieve >98% purity, especially if the main impurities are starting material or the tribromo- species.[1] Column chromatography is recommended when dealing with a complex mixture of by-products with similar polarities to the desired product or when the highest possible purity (>99.5%) is required for applications like reference standard preparation.
Q4: Can I use an acid-base wash to purify my product?
A4: Yes, this can be an effective step in the work-up process. The aromatic amine group (pKa ~2-3) allows for the protonation and dissolution of the product in an acidic aqueous solution (e.g., 1M HCl). This allows you to wash the organic phase with an acid to remove non-basic impurities. Subsequently, neutralizing the aqueous layer will precipitate the purified amine. However, be cautious, as prolonged exposure to strong acid or base, especially at elevated temperatures, can promote hydrolysis of the nitrile group.[2]
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues.
Issue 1: TLC analysis shows multiple spots.
-
Observation: Your crude product, when spotted on a TLC plate (e.g., 20% Ethyl Acetate in Hexane), shows a major product spot and one or more additional spots.
-
Analysis & Causality:
-
Spot with higher Rf than product: This is typically a less polar impurity. A common candidate is the over-brominated product, 2-Amino-3,5,6-tribromobenzonitrile, or residual non-polar reagents.
-
Spot with lower Rf than product: This indicates a more polar impurity. Common culprits include the starting material, 2-Aminobenzonitrile, or the mono-brominated intermediate. Hydrolysis products like 2-Amino-3,5-dibromobenzamide are also significantly more polar.
-
-
Suggested Solution Pathway: A logical workflow is essential for tackling this.
Issue 2: Low yield after recrystallization.
-
Observation: After performing a recrystallization, the amount of recovered crystalline product is significantly lower than expected.
-
Analysis & Causality:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, drastically reducing the yield.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep a larger amount of the product in solution even after cooling, leading to poor recovery.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate as a fine powder or oil, trapping impurities and making filtration difficult.
-
-
Suggested Solutions:
-
Solvent Screening: Test solubility in a range of solvents on a small scale. Acetone and ethanol/water mixtures are reported to be effective for this class of compounds. [1][3] * Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures the solution is saturated.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Seeding with a pure crystal can induce crystallization if it's reluctant to start. [3]
-
Issue 3: Product "oils out" instead of crystallizing.
-
Observation: Upon cooling the recrystallization solution, the product separates as a liquid layer (an oil) instead of forming solid crystals.
-
Analysis & Causality: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.
-
Suggested Solutions:
-
Lower the Solvent Boiling Point: Switch to a lower-boiling solvent or a solvent mixture. For instance, if you are using toluene, consider a mixture like ethyl acetate/hexane.
-
Reduce Solute Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Use a Two-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" anti-solvent (in which it is insoluble but is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. [4][5]Allow this to cool slowly. A common pairing is Dichloromethane/Hexane. [4]
-
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization from Acetone
This protocol is effective for removing less polar impurities like over-brominated species and more polar impurities that have different solubility profiles.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. In a separate flask, heat acetone to a gentle boil.
-
Saturation: Add the hot acetone to the crude solid portion-wise with swirling. Use the minimum amount of solvent required to fully dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Well-formed, light-yellow crystals should begin to appear.
-
Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold acetone.
-
Drying: Dry the purified crystals under vacuum. The expected melting point of the pure product is 152-156 °C. [6]
Protocol 2: Flash Column Chromatography
This method is ideal for separating impurities with close Rf values to the product.
-
Stationary Phase: Prepare a silica gel slurry in the initial mobile phase (e.g., 5% Ethyl Acetate in Hexane). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase (5% EtOAc/Hexane).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., increase to 10%, then 15% Ethyl Acetate in Hexane). The less polar impurities will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC. The desired product will elute as the main band.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Data Summary Tables
Table 1: Common Impurities and Identification
| Impurity Name | Structure | Common Source | Differentiating Analytical Signal |
| 2-Aminobenzonitrile | H₂N-C₆H₄-CN | Starting Material | Lower mass on MS; distinct aromatic proton pattern in ¹H NMR. |
| 2-Amino-X-bromobenzonitrile | H₂N-C₆H₃(Br)-CN | Incomplete Reaction | Isotopic pattern for one Br atom in MS. |
| 2-Amino-3,5,X-tribromobenzonitrile | H₂N-C₆H(Br)₃-CN | Over-bromination | Isotopic pattern for three Br atoms in MS; fewer aromatic protons in ¹H NMR. |
| 2-Amino-3,5-dibromobenzamide | H₂N-C₆H₂(Br)₂-CONH₂ | Nitrile Hydrolysis | Broad amide (-NH₂) peaks in ¹H NMR; C=O stretch (~1660 cm⁻¹) in IR. |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale & Use Case |
| Recrystallization | Acetone | Good solubility difference between hot and cold states. Effective for general purification. [1] |
| Recrystallization | Ethanol / Water | A polar system that can be fine-tuned by adjusting the water ratio. Good for removing non-polar impurities. [3] |
| Column Chromatography | Ethyl Acetate / Hexane Gradient | Standard system offering excellent separation based on polarity. Allows for fine control over elution. |
| Trituration / Wash | Dichloromethane (DCM) | Good for dissolving the product during an aqueous workup or acid/base extraction. [1] |
| Trituration / Wash | Hexane or Petroleum Ether | Good for washing crude solid to remove highly non-polar, "greasy" impurities. [7] |
References
- 1. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 2. diaion.com [diaion.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. 2-氨基-3,5-二溴苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technisches Support-Center: Überwindung der geringen Reaktivität von 2-Amino-3,5-dibrombenzonitril bei C-N-Kupplungsreaktionen
Answering in German, as requested by the user.
Dieses technische Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die bei der Durchführung von C-N-Kopplungsreaktionen mit dem anspruchsvollen Substrat 2-Amino-3,5-dibrombenzonitril auf Schwierigkeiten stoßen. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die zugrunde liegenden chemischen Prinzipien zu vermitteln, um eine erfolgreiche und reproduzierbare Synthese zu ermöglichen.
Das Substrat 2-Amino-3,5-dibrombenzonitril stellt aufgrund einer Kombination aus elektronischen und sterischen Effekten eine erhebliche Herausforderung für die palladiumkatalysierte C-N-Kupplung (z. B. die Buchwald-Hartwig-Aminierung) dar. Dieses Handbuch bietet einen detaillierten Leitfaden zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um diese Hürden zu überwinden.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit grundlegenden Fragen zur Reaktivität des Substrats und zur strategischen Planung Ihrer Experimente.
F1: Warum ist 2-Amino-3,5-dibrombenzonitril ein so schwieriges Substrat für die C-N-Kupplung?
A1: Die geringe Reaktivität von 2-Amino-3,5-dibrombenzonitril ist auf eine ungünstige Kombination von drei Hauptfaktoren zurückzuführen:
-
Elektronische Deaktivierung: Die Nitrilgruppe (-CN) ist ein stark elektronenziehender Rest, der die Elektronendichte im aromatischen Ring verringert.[1][2] Dies erschwert den ersten und oft geschwindigkeitsbestimmenden Schritt des katalytischen Zyklus, die oxidative Addition, bei der der Palladiumkatalysator die Kohlenstoff-Brom-Bindung spaltet.[3]
-
Sterische Hinderung: Die Aminogruppe befindet sich in Ortho-Position zu einem Bromatom. Diese sterische Masse behindert den Zugang des Palladium-Liganden-Komplexes zur C-Br-Bindung und verlangsamt die oxidative Addition.[4][5]
-
Katalysatorinhibierung: Sowohl die primäre Aminogruppe (-NH2) als auch die Nitrilgruppe (-CN) können als Liganden fungieren und an das Palladiumzentrum koordinieren.[6][7] Diese Koordination kann den Katalysator "vergiften", indem sie ihn in einem inaktiven Zustand blockiert und aus dem produktiven katalytischen Zyklus entfernt.
F2: Welche der beiden C-Br-Bindungen (an C3 oder C5) reagiert wahrscheinlicher zuerst?
A2: Die C-Br-Bindung an Position C3 ist sterisch stärker abgeschirmt durch die benachbarte ortho-Aminogruppe. Daher ist es wahrscheinlich, dass die C-N-Kupplung bevorzugt an der C5-Position stattfindet, die sterisch zugänglicher ist. Um eine selektive Monokupplung zu erreichen, ist eine sorgfältige Kontrolle der Reaktionsbedingungen, wie z. B. eine niedrigere Temperatur und eine kürzere Reaktionszeit, entscheidend.
F3: Was sind die Hauptziele bei der Optimierung einer C-N-Kupplung mit diesem Substrat?
A3: Die Optimierungsstrategie sollte sich auf die Überwindung der in F1 genannten Hürden konzentrieren:
-
Förderung der oxidativen Addition: Dies wird typischerweise durch die Wahl hochaktiver Katalysatorsysteme erreicht, insbesondere durch sperrige, elektronenreiche Phosphinliganden.[8][9]
-
Beschleunigung der reduktiven Eliminierung: Der letzte Schritt, bei dem das Produkt freigesetzt wird, muss ebenfalls effizient sein, um die Bildung von Nebenprodukten zu minimieren. Die gleichen sperrigen Liganden, die die oxidative Addition fördern, beschleunigen oft auch die reduktive Eliminierung.[10]
-
Verhinderung der Katalysatordeaktivierung: Dies kann durch die Verwendung eines Überschusses an Phosphinliganden oder durch den Einsatz robuster, vordefinierter Präkatalysatoren erreicht werden, die eine saubere und effiziente Erzeugung der aktiven Pd(0)-Spezies gewährleisten.[3][7][11]
F4: Sollte ich ein Standard-Katalysatorsystem (z. B. Pd(OAc)₂ mit einem Liganden) oder einen Präkatalysator verwenden?
A4: Für anspruchsvolle Substrate wie dieses wird dringend die Verwendung eines gut definierten Palladium-Präkatalysators (z. B. eines Buchwald-Präkatalysators der G3- oder G4-Generation) empfohlen.[7] Im Gegensatz zur in-situ-Erzeugung des Katalysators aus Quellen wie Pd(OAc)₂ oder Pd₂(dba)₃, die unzuverlässig sein kann, sorgen Präkatalysatoren für eine schnelle und quantitative Bildung der aktiven LPd(0)-Spezies. Dies führt zu reproduzierbareren Ergebnissen, höheren Ausbeuten und oft milderen Reaktionsbedingungen.
Abschnitt 2: Leitfaden zur Fehlerbehebung
Dieser Abschnitt bietet Lösungen für spezifische Probleme, die während des Experiments auftreten können.
Problem 1: Geringe oder keine Umsetzung des Ausgangsmaterials
-
Mögliche Ursache A: Ineffiziente oxidative Addition
-
Lösung 1: Wahl des Katalysators und Liganden. Standard-Phosphinliganden wie PPh₃ oder sogar bidentate Liganden wie BINAP und DPPF sind oft nicht aktiv genug.[12] Wechseln Sie zu modernen, sperrigen, elektronenreichen Biarylmonophosphin-Liganden. Diese wurden speziell entwickelt, um die oxidative Addition bei elektronenarmen und sterisch gehinderten Arylhalogeniden zu beschleunigen.[8]
-
Lösung 2: Verwendung eines geeigneten Präkatalysators. Wechseln Sie zu einem kommerziell erhältlichen Buchwald-Präkatalysator. Ein XPhos- oder RuPhos-basierter G3- oder G4-Präkatalysator ist ein ausgezeichneter Ausgangspunkt.[8]
-
| Ligandengeneration | Beispiele | Aktivität bei 2-Amino-3,5-dibrombenzonitril |
| Erste Generation | P(o-tolyl)₃ | Sehr gering bis keine |
| Bidentate Liganden | BINAP, DPPF | Gering, oft ineffizient bei diesem Substrattyp[12] |
| Sperrige Monophosphine | XPhos, SPhos, RuPhos, BrettPhos | Hoch empfohlen , für anspruchsvolle Kupplungen konzipiert[8][9] |
-
Mögliche Ursache B: Katalysatorinhibierung
-
Lösung: Ligand-zu-Metall-Verhältnis anpassen. Wenn Sie den Katalysator in situ erzeugen, erhöhen Sie das Ligand-zu-Palladium-Verhältnis (z. B. von 1.2:1 auf 2:1 oder sogar 3:1). Ein Überschuss an Phosphinligand kann die koordinierenden Stellen des Substrats (Amino- und Nitrilgruppen) verdrängen und das Palladium im aktiven Zustand halten.[7]
-
Problem 2: Bildung von Nebenprodukten (z. B. Hydrodehalogenierung, Zersetzung)
-
Mögliche Ursache A: Langsame reduktive Eliminierung
-
Lösung: Ligandenwahl überprüfen. Sperrige Biarylliganden beschleunigen nicht nur die oxidative Addition, sondern auch die reduktive Eliminierung.[8][10] Eine schnellere reduktive Eliminierung verringert die Lebensdauer reaktiver Zwischenstufen, die zu Nebenreaktionen wie der Hydrodehalogenierung (Ersatz von Brom durch Wasserstoff) führen können.
-
-
Mögliche Ursache B: Falsche Base oder falsches Lösungsmittel
-
Lösung 1: Basenauswahl optimieren. Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid (NaOtBu) oder Kalium-tert-butoxid (KOtBu) sind oft für die Deprotonierung des Amins erforderlich.[8] Wenn jedoch eine Zersetzung des Substrats beobachtet wird, kann eine schwächere Base wie Kaliumphosphat (K₃PO₄) oder Cäsiumcarbonat (Cs₂CO₃) vorteilhaft sein, was jedoch möglicherweise höhere Temperaturen erfordert.
-
Lösung 2: Lösungsmittelwahl. Aromatische Lösungsmittel wie Toluol oder aprotische Ether wie Dioxan sind Standard.[13] Bei Aryliodiden und -bromiden kann die Verwendung eines weniger polaren Lösungsmittels wie Toluol die Hemmung durch das in situ gebildete Halogenidsalz verringern.[7]
-
Problem 3: Schlechte Reproduzierbarkeit
-
Mögliche Ursache A: Inkonsistente Katalysatoraktivierung
-
Mögliche Ursache B: Empfindlichkeit gegenüber Luft und Feuchtigkeit
-
Lösung: Strikte Inerttechnik anwenden. Die aktive Pd(0)-Spezies und viele Phosphinliganden sind sauerstoffempfindlich. Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel trocken und entgast sind. Führen Sie die Reaktion unter einer inerten Atmosphäre (Argon oder Stickstoff) durch, idealerweise in einer Handschuhbox.
-
Abschnitt 3: Visualisierungen und Arbeitsabläufe
Die folgenden Diagramme veranschaulichen den Entscheidungsprozess bei der Fehlerbehebung und den zugrunde liegenden katalytischen Mechanismus.
References
- 1. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Preventing byproduct formation in the bromination of 2-aminobenzonitrile
A Guide to Maximizing Selectivity and Preventing Byproduct Formation
Welcome to the technical support center for the bromination of 2-aminobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this common but nuanced electrophilic aromatic substitution. As Senior Application Scientists, we understand that achieving high yields of the desired mono-brominated product while minimizing unwanted side reactions is critical. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when brominating 2-aminobenzonitrile, and why do they form?
The most common and significant byproduct is 2-amino-3,5-dibromobenzonitrile .[1] The formation of this and other polybrominated species is a direct consequence of the powerful activating nature of the amino (-NH₂) group. The nitrogen's lone pair of electrons donates significant electron density into the benzene ring, making the ortho and para positions exceptionally reactive towards electrophiles like bromine.[2][3][4] After the first bromine atom is added (typically at the 5-position, para to the amino group), the ring remains highly activated and can readily react with another equivalent of the brominating agent to yield the dibrominated product.
Q2: My reaction is producing a mixture of mono- and di-brominated products. What is the quickest way to improve selectivity for the desired 2-amino-5-bromobenzonitrile?
To enhance selectivity, you must moderate the high reactivity of the substrate. The most immediate adjustments to consider are:
-
Choice of Brominating Agent: Switch from molecular bromine (Br₂) to a milder reagent like N-Bromosuccinimide (NBS).[5][6] NBS provides a low, steady-state concentration of electrophilic bromine, which helps prevent the rapid, often uncontrollable rates associated with Br₂.[7][8]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This reduces the overall reaction rate, giving the mono-bromination a kinetic advantage over the subsequent di-bromination.
-
Solvent Selection: The choice of solvent can influence reactivity. Polar aprotic solvents like N,N-Dimethylformamide (DMF) have been shown to improve para-selectivity when used with NBS.[6][9] Acetic acid is also a commonly used solvent that can help temper the reaction.[10]
Q3: The reaction mixture is turning dark brown and forming a tar-like substance. What is causing this and how can I prevent it?
This is a classic sign of oxidation. Anilines are electron-rich and susceptible to oxidation, which can lead to the formation of colored polymeric impurities.[4] This issue is often exacerbated by harsh reaction conditions or the presence of excess strong oxidants. To prevent this:
-
Run Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere minimizes contact with atmospheric oxygen.[4]
-
Use Purified Reagents: Ensure your 2-aminobenzonitrile starting material is pure and not already partially oxidized.
-
Control Temperature: Avoid excessive heat, as it can accelerate oxidative side reactions.
-
Amino Group Protection: The most robust solution is to protect the amino group as an acetamide. This strategy not only controls the regioselectivity of bromination but also makes the substrate significantly less prone to oxidation.[4]
In-Depth Troubleshooting and Optimization Guide
Issue 1: Excessive Formation of this compound
If you are consistently observing more than 5-10% of the dibrominated byproduct, a more systematic approach is required.
Root Cause Analysis: The core issue is the over-activation of the aromatic ring by the -NH₂ group. The initial product, 2-amino-5-bromobenzonitrile, is still a highly activated aniline derivative and can compete with the starting material for the brominating agent.
Solutions:
-
Optimize the Brominating Agent and Stoichiometry:
-
N-Bromosuccinimide (NBS): This is the reagent of choice for selective bromination of activated rings.[5][9] It avoids the high local concentrations of Br₂ that lead to over-bromination.
-
Precise Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of NBS. Carefully weigh your reagents and monitor the reaction progress closely using TLC or LCMS to avoid adding too much brominating agent.
-
-
Leverage Solvent Effects:
-
Polar Solvents: Polar solvents can stabilize the transition state leading to the para isomer and can help control the reaction.[11] Acetonitrile or acetic acid are excellent choices.[10]
-
Non-Polar Solvents: While non-polar solvents like carbon disulfide can reduce the reaction rate, they are often insufficient on their own to prevent polybromination of highly activated rings like anilines.[3][12]
-
| Brominating Agent | Solvent | Temperature | Typical Outcome | Key Considerations |
| Br₂ (1.1 eq) | Acetic Acid | Room Temp | Mixture of mono- and di-bromo products | Highly exothermic; difficult to control selectivity. |
| NBS (1.05 eq) | Acetonitrile | 0 °C → Room Temp | Predominantly mono-bromo product (>90%) | Slower, more controlled reaction; better selectivity.[6] |
| NH₄Br / H₂O₂ | Acetic Acid | Room Temp | High yield of mono-bromo product (97%)[10] | In situ generation of bromine; offers good control. |
Issue 2: My Final Product is Discolored After Workup.
Root Cause Analysis: A persistent yellow or brown color in the isolated product is typically due to residual bromine or small amounts of oxidized impurities.
Solutions:
-
Quenching: During the aqueous workup, wash the crude product or organic layer with a solution of a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will effectively neutralize and remove any unreacted bromine.[2]
-
Purification: Recrystallization or column chromatography is often necessary to remove baseline impurities. For 2-amino-5-bromobenzonitrile, recrystallization from a solvent system like ethyl acetate/hexanes can yield a pure, off-white to pale brown crystalline solid.[10][13]
Advanced Strategy: Amino Group Protection for Ultimate Selectivity
For applications demanding the highest purity and selectivity, the most reliable strategy is to temporarily "tame" the amino group via protection. The most common method is acetylation.[2][4]
The Causality: Converting the -NH₂ group to an acetamido group (-NHCOCH₃) dramatically reduces its activating ability. The lone pair on the nitrogen is now delocalized not only into the aromatic ring but also across the adjacent carbonyl group.[12][14] This moderation is sufficient to halt the reaction cleanly after a single bromination. The bulky acetyl group also provides steric hindrance at the ortho positions, further directing the incoming electrophile to the desired para position.[14]
This diagram illustrates the authoritative three-step sequence for achieving highly selective mono-bromination.
Caption: A robust workflow for selective synthesis.
Experimental Protocols
Protocol 1: Controlled Mono-Bromination with NBS
This protocol is optimized for direct, selective mono-bromination.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-aminobenzonitrile (1.0 eq) and acetonitrile (10 mL per gram of starting material).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, pour the mixture into water. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 10% aq. sodium thiosulfate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to yield 2-amino-5-bromobenzonitrile.
Protocol 2: High-Purity Synthesis via Acetyl Protection
This three-step protocol is the standard method for achieving maximum selectivity.[2]
Step A: Acetylation of 2-Aminobenzonitrile
-
Dissolve 2-aminobenzonitrile (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.1 eq).
-
Stir at room temperature until TLC analysis confirms the completion of the reaction.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and evaporate the solvent to yield 2-acetamidobenzonitrile, which can often be used without further purification.
Step B: Bromination of 2-Acetamidobenzonitrile
-
Dissolve the 2-acetamidobenzonitrile from Step A in glacial acetic acid.[2]
-
Add NBS (1.05 eq) and stir at room temperature. The reaction is significantly more controlled than with the unprotected aniline.
-
Monitor by TLC. Once complete, pour the reaction mixture into a large volume of ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[2]
Step C: Hydrolysis of the Acetyl Group
-
Reflux the crude 4-bromo-2-acetamidobenzonitrile from Step B in a mixture of ethanol and concentrated hydrochloric acid until TLC shows complete conversion.
-
Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) to precipitate the final product.
-
Collect the 2-amino-5-bromobenzonitrile by vacuum filtration, wash with water, and dry.[2]
Mechanistic Insight & Troubleshooting Logic
Understanding the underlying mechanism is key to effective troubleshooting.
This diagram shows how the highly activated ring leads to the formation of the undesired dibromo byproduct.
Caption: The reaction pathway for byproduct formation.
Use this logical workflow to diagnose and solve common experimental issues.
Caption: A logical guide for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Khan Academy [khanacademy.org]
- 13. 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. Khan Academy [khanacademy.org]
Technical Support Center: A Guide to the Scalable Synthesis of 2-Amino-3,5-dibromobenzonitrile Derivatives
Welcome to the technical support center for the synthesis of 2-amino-3,5-dibromobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on ensuring scientific integrity, promoting safety, and enabling the scalability of your process.
I. Introduction to the Synthetic Challenge
The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates and active pharmaceutical ingredients. The molecule's functionality, featuring an amine, a nitrile, and two bromine atoms on an aromatic ring, makes it a versatile building block. However, the path to a high-purity, high-yield product at scale is often fraught with challenges, from controlling highly exothermic reactions to managing hazardous reagents. This guide provides a structured approach to overcoming these hurdles.
II. Core Synthetic Strategy: A Two-Phase Approach
The most common and scalable synthetic route to this compound involves a two-phase strategy:
-
Electrophilic Bromination: The controlled dibromination of an appropriate aniline precursor.
-
Diazotization and Cyanation (Sandmeyer Reaction): The conversion of the amino group to a diazonium salt, followed by displacement with a cyanide nucleophile.[1][2]
This guide will address the potential pitfalls and optimization strategies for each of these critical phases.
III. Phase 1: Electrophilic Bromination - Troubleshooting and FAQs
The introduction of two bromine atoms onto the aniline ring is a highly activating process that requires precise control to avoid unwanted side products.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my bromination reaction turning into a dark, tar-like sludge?
A1: The formation of dark tars is often due to the oxidation of the aniline starting material or the product.[4] This is particularly prevalent in the presence of strong oxidizing agents or under highly acidic conditions. To mitigate this:
-
Use High-Purity Reagents: Ensure your aniline starting material is free from colored impurities.
-
Control Reaction Temperature: Run the reaction at a low temperature (typically 0-5 °C) to minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
Q2: I'm getting a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the 3,5-dibromo isomer?
A2: The amino group is a powerful activating group, making the aniline ring highly susceptible to polybromination.[3][5] To achieve selective dibromination, you must moderate the reactivity of the amino group. The most effective strategy is to protect the amino group via acetylation to form an acetanilide.[4][6] The acetyl group's electron-withdrawing nature tempers the ring's activation, allowing for more controlled bromination. The protecting group can be removed later by acid or base hydrolysis.
Troubleshooting Guide: Bromination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Runaway Exothermic Reaction | - Bromine addition is too rapid.- Inadequate cooling. | - Immediately halt the addition of bromine.- Ensure the reaction vessel is fully submerged in an efficient cooling bath (e.g., ice-salt).- Increase stirring to improve heat dissipation.[5] |
| Low Yield of Dibrominated Product | - Incomplete reaction.- Sub-optimal stoichiometry of the brominating agent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- A slight excess of the brominating agent may be required, but add it cautiously to prevent over-bromination.[5] |
| Product is Discolored (Yellow/Brown) | - Residual bromine in the final product. | - During the workup, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to neutralize and remove any unreacted bromine.[5] |
Diagram: Decision-Making Workflow for Selective Bromination
Caption: A workflow for achieving selective bromination.
IV. Phase 2: Sandmeyer Reaction - Troubleshooting and FAQs
The Sandmeyer reaction is a robust method for introducing a nitrile group, but it involves the formation of an unstable diazonium salt intermediate and the use of toxic cyanide reagents.[1][2]
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction is not proceeding to completion. What could be the issue?
A1: Successful diazotization hinges on maintaining a low temperature and acidic conditions.
-
Temperature Control: The reaction must be kept cold (typically 0-5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[7]
-
Acid Concentration: Ensure you are using a strong acid (e.g., HCl, H₂SO₄) and that the concentration is sufficient to generate nitrous acid in situ from sodium nitrite.[8]
Q2: What are the key safety precautions when performing a Sandmeyer cyanation?
A2: The Sandmeyer cyanation involves highly toxic reagents and requires strict safety protocols.
-
Cyanide Handling: All operations involving sodium or potassium cyanide must be performed in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: Have a quenching solution (e.g., a mixture of ferrous sulfate and sodium hydroxide, or bleach) readily available to neutralize any cyanide spills.
-
Acidic Conditions: Avoid acidifying cyanide waste streams, as this will generate highly toxic hydrogen cyanide gas.[]
Troubleshooting Guide: Sandmeyer Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrile Product | - Decomposition of the diazonium salt.- Incomplete reaction with the copper(I) cyanide. | - Maintain a low temperature throughout the diazotization and addition to the cyanide solution.- Ensure the copper(I) cyanide is of good quality and freshly prepared if necessary. |
| Formation of Phenolic Byproducts | - The diazonium salt is reacting with water. | - Minimize the amount of water in the reaction mixture where possible.- Add the diazonium salt solution to the copper(I) cyanide solution promptly after its formation. |
| Difficulty in Product Isolation/Purification | - Presence of copper salts in the crude product. | - During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia to remove copper salts. |
Diagram: The Sandmeyer Reaction Mechanism
Caption: A simplified overview of the Sandmeyer reaction pathway.
V. Scaling Up the Synthesis: Key Considerations
Transitioning from a lab-scale synthesis to a pilot or production scale introduces new challenges that must be addressed proactively.[12][13]
| Parameter | Lab-Scale Consideration | Scale-Up Challenge & Solution |
| Heat Transfer | Cooling with an ice bath is usually sufficient. | The surface area-to-volume ratio decreases, making heat removal less efficient. Solution: Use a jacketed reactor with a reliable cooling system and monitor the internal temperature closely. Consider a semi-batch process where reagents are added slowly to control the exotherm. |
| Mixing | Magnetic stirring is often adequate. | Inadequate mixing can lead to localized "hot spots" and reduced reaction efficiency. Solution: Employ overhead mechanical stirring to ensure homogeneity. The impeller design should be chosen based on the viscosity of the reaction mixture. |
| Reagent Handling | Manual addition of reagents is common. | Handling large quantities of hazardous materials like bromine and cyanides manually increases risk. Solution: Use metered pumps for the controlled addition of liquid reagents. For solids, consider using a closed-system charging apparatus. |
| Workup and Isolation | Separatory funnels and filtration are standard. | Large-volume extractions and filtrations can be time-consuming and inefficient. Solution: Utilize jacketed filter-dryers for solid isolation. For extractions, consider a continuous liquid-liquid extraction setup. |
VI. Experimental Protocols
Protocol 1: Acetylation of 2-Bromoaniline (Example of Amine Protection)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 2-bromoacetanilide.
Protocol 2: Sandmeyer Cyanation of a Diazonium Salt
CAUTION: This procedure involves extremely toxic cyanides and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.[9]
-
Prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium or potassium cyanide.
-
In a separate vessel, dissolve the 2-amino-3,5-dibromoaniline derivative (1 equivalent) in an aqueous solution of a strong acid (e.g., 3M HCl).
-
Cool the aniline solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
Slowly add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound derivative.
VII. Conclusion
The synthesis of this compound derivatives is a challenging yet rewarding endeavor. By understanding the underlying chemical principles, anticipating potential issues, and implementing robust control strategies, researchers can achieve high yields of pure product in a safe and scalable manner. This guide serves as a starting point for troubleshooting and process optimization. Always consult relevant safety data sheets and perform a thorough risk assessment before commencing any experimental work.
VIII. References
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines. 5
-
BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. 4
-
Wikipedia. (2023). Sandmeyer reaction. --INVALID-LINK--
-
LookChem. (n.d.). Cas 506-68-3,Cyanogen bromide. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of 2-amino-3, 5-dibromobenzophenone. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--
-
Organic Syntheses. (n.d.). cyanogen bromide. --INVALID-LINK--
-
Science of Synthesis. (n.d.). Hazard Information for Science of Synthesis. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. --INVALID-LINK--
-
ChemicalBook. (2019). Cyanogen bromide-Hazard and Toxicity. --INVALID-LINK--
-
PMC - NIH. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. --INVALID-LINK--
-
ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). --INVALID-LINK--
-
PubChem. (n.d.). Cyanogen Bromide. --INVALID-LINK--
-
PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. --INVALID-LINK--
-
Khan Academy. (n.d.). Bromination of Aniline. --INVALID-LINK--
-
YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. --INVALID-LINK--
-
BOC Sciences. (n.d.). Custom Cyanation Process Services. --INVALID-LINK--
-
ResearchGate. (n.d.). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. --INVALID-LINK--
-
Organic Syntheses. (n.d.). [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97 68385-95-5. --INVALID-LINK--
-
Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. --INVALID-LINK--
-
PMC - NIH. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. --INVALID-LINK--
-
PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. --INVALID-LINK--
-
BLD Pharm. (n.d.). 68385-95-5|this compound. --INVALID-LINK--
-
RSC Publishing. (n.d.). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Diazotisation. --INVALID-LINK--
-
Scribd. (n.d.). Bromination of Aniline. --INVALID-LINK--
-
MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. --INVALID-LINK--
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. --INVALID-LINK--
-
Guidechem. (n.d.). How to Improve the Synthesis of 2-Amino-3,5-dibromopyrazine? - FAQ. --INVALID-LINK--
-
ResearchGate. (n.d.). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. --INVALID-LINK--
-
ACS Publications. (2025). Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. --INVALID-LINK--
-
Google Patents. (n.d.). KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97 68385-95-5. --INVALID-LINK--
References
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Amino-3,5-dibromobenzonitrile
An advanced technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dibromobenzonitrile.
As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It provides a framework for understanding the underlying chemical principles that govern the success or failure of reactions involving this compound. This molecule, while a versatile building block, presents unique challenges due to the interplay of its three functional groups: an aniline-type amino group, two bromine atoms at sterically different positions, and a nitrile group.
Part 1: Foundational Issues - Starting Material and Reaction Setup
Before troubleshooting a specific reaction, it is imperative to validate the integrity of your starting material and the general reaction environment. Problems in this area are the most common source of failed experiments.
Q1: My reaction is sluggish or fails completely. How can I be sure my this compound is of sufficient quality?
A1: The purity and stability of your starting material are paramount.
-
Purity Verification: The stated purity on the bottle (e.g., 97%) may not account for degradation over time.[1] It is best practice to verify the material's identity and purity upon receipt and before use, especially if the reaction is sensitive. Techniques like ¹H NMR, LC-MS, and melting point analysis are recommended. The expected melting point is in the range of 152-156 °C.[1] A broad or depressed melting point is a strong indicator of impurities.
-
Potential Impurities: Be aware of potential impurities from its synthesis, such as isomers or starting materials like o-nitrobenzaldehyde.[2]
-
Storage: This compound should be stored in a cool, dark, and dry place under an inert atmosphere if possible. The amino group is susceptible to air oxidation over time, which can lead to colored impurities and introduce catalytic inhibitors.
Q2: I'm having trouble dissolving the starting material. What are the recommended solvents?
A2: Solubility can be a significant hurdle. Due to its polar functional groups (amino, nitrile) and the large, nonpolar dibromophenyl ring, its solubility is nuanced.
-
General Solubility: It typically exhibits poor solubility in nonpolar solvents like hexanes and limited solubility in water.[3] It is more soluble in polar aprotic solvents.
-
Solvent Selection for Reactions: The choice of solvent is critical and reaction-dependent. For cross-coupling reactions, polar aprotic solvents are common.
| Solvent | Typical Use Case | Troubleshooting Insight |
| 1,4-Dioxane | Suzuki, Buchwald-Hartwig | Good for dissolving the starting material and many organometallic reagents. Must be anhydrous and peroxide-free. |
| Toluene | Suzuki, Buchwald-Hartwig | Less polar than dioxane; can sometimes minimize side reactions. Ensure it is anhydrous. |
| DMF / DMAc | General purpose | High boiling points and excellent solvating power, but can be problematic. They can decompose at high temperatures to generate amines, which can interfere with catalysis. Use with caution. |
| Acetonitrile (MeCN) | Suzuki | Can be effective, but its coordination to palladium can sometimes be inhibitory. |
| THF | General purpose | Lower boiling point, good general solvent. Ensure it is anhydrous and inhibitor-free. |
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this compound. Success hinges on maintaining an active catalytic cycle, which can be disrupted by the substrate itself.
General Troubleshooting Workflow for Cross-Coupling
The following decision tree provides a logical path for diagnosing failed cross-coupling reactions.
Caption: A decision tree for troubleshooting cross-coupling reactions.
A. Suzuki-Miyaura Coupling
Q3: My Suzuki coupling with this compound fails or gives low yields. I see only starting material. What's the likely cause?
A3: This is a classic problem of catalyst inhibition or inactivity. 2-chloropyridines with amino groups are known to be challenging substrates for Suzuki couplings, and the principles apply here.[4]
-
Causality - Catalyst Inhibition: The primary culprit is often the aniline-type amino group. As a Lewis base, its lone pair can coordinate strongly to the palladium center.[4] This occupies a coordination site, preventing the catalyst from participating in the catalytic cycle (e.g., oxidative addition).
-
Troubleshooting Steps:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective.[4] You need bulky, electron-rich phosphine ligands that can promote the desired catalytic steps while discouraging inhibition. Buchwald-type ligands are the gold standard here.[5][6]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are designed for rapid generation of the active Pd(0) species. This can be more reliable than generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Base Selection: The base is not just a stoichiometric reagent; it influences the entire catalytic cycle. A common issue is using a base that is too weak or not sufficiently soluble. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ for challenging substrates.[5] Ensure the base is finely powdered and anhydrous.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes homocoupling of the boronic acid.[5] Rigorous degassing of solvents (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) is essential.[5]
-
Q4: I'm seeing significant side products like debrominated starting material or homocoupled boronic acid. How can I minimize these?
A4: These side reactions compete with your desired cross-coupling and point to specific flaws in the reaction conditions.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[5]
-
Homocoupling (Biphenyl Formation):
-
Dehalogenation (Reduction of C-Br to C-H):
-
Cause: Can occur if there are hydride sources in the reaction mixture. Some solvents or additives can act as hydride donors under certain conditions.
-
Solution: Ensure high-purity, anhydrous solvents. Optimize the reaction time; prolonged heating can sometimes lead to more decomposition and side reactions.[5]
-
B. Buchwald-Hartwig Amination
Q5: I'm trying to perform a Buchwald-Hartwig amination on one of the bromine atoms, but the reaction is not working. Why?
A5: The Buchwald-Hartwig amination is sensitive to steric hindrance and electronic effects. The reactivity order for aryl halides is typically Ar-I > Ar-Br > Ar-Cl.[7] While Ar-Br is generally reactive, the specific environment on this substrate matters.
-
Causality - Steric and Electronic Effects: The bromine at the 3-position is ortho to both the amino and nitrile groups, making it sterically hindered. The bromine at the 5-position is less hindered. Oxidative addition of the palladium catalyst, the first step in the cycle, is slower at more sterically encumbered and electron-rich positions.[8]
-
Troubleshooting Steps:
-
Ligand and Catalyst System: As with the Suzuki coupling, the choice of ligand is paramount. For sterically hindered aryl bromides, highly active, bulky monophosphine ligands are required.[9][10] Consider ligands like XPhos, RuPhos, or tBu₃P. Using a pre-catalyst can also improve consistency.[7]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like carbonates are generally insufficient.[10]
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the oxidative addition step. If the reaction is sluggish, a modest increase in temperature may be beneficial, but monitor for decomposition.
-
Caption: Simplified Buchwald-Hartwig cycle highlighting potential catalyst inhibition.
Part 3: Troubleshooting Reactions of the Nitrile Group
Q6: I'm observing an unexpected amide or carboxylic acid byproduct in my reaction. What is happening?
A6: You are observing the hydrolysis of the nitrile group. This is a common side reaction, especially if the reaction conditions involve water with acid or base catalysis.[11][12]
-
Causality - Nitrile Hydrolysis:
-
Acid-Catalyzed: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[13] The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[13] This process is often driven to completion.[13]
-
Base-Catalyzed: A strong nucleophile like hydroxide directly attacks the nitrile carbon.[14] This reaction can sometimes be stopped at the amide stage under milder conditions, but harsher conditions (high temperature, prolonged time) will lead to the carboxylate salt.[13][15]
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The most straightforward solution is to rigorously exclude water from your reaction. Dry all solvents and reagents and run the reaction under an inert atmosphere.[16][17]
-
Control pH: If your reaction workup involves an acidic or basic quench, perform it at low temperatures and for the minimum time necessary.[18] The stability of your product to these conditions can be tested on a small analytical scale first.[18]
-
Protecting Groups: In extreme cases where hydrolysis is unavoidable and the nitrile is essential for a later step, a protecting group strategy might be required, though this is synthetically costly.
-
Part 4: Experimental Protocols
These protocols serve as a validated starting point. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted for challenging substrates.[4]
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol% with Pd₂(dba)₃, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
If the product is a solid, recrystallization can be an effective purification method.
-
Solvent Screening: On a small scale, test various solvents to find one in which the crude product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and hot filter the solution quickly through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. 2-氨基-3,5-二溴苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. How To [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Amino-3,5-dibromobenzonitrile
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-amino-3,5-dibromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging substrate. Our goal is to provide in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound, offering explanations for the underlying causes and providing actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?
A1: This is a frequent challenge stemming from the electronic properties and potential for side reactions of your substrate. Several factors could be at play:
-
Catalyst Inhibition by the Amino Group: The primary amino group (-NH₂) on your substrate can coordinate with the palladium center, acting as a ligand and inhibiting the catalytic cycle.[1] This is a common issue with aminopyridines and anilines.[2]
-
Electron-Deficient Nature: The presence of two bromine atoms and a cyano group makes the aromatic ring electron-deficient. While this can make the aryl halide more reactive towards oxidative addition, it also makes the aniline a weaker nucleophile.[3][4]
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and impurities.[1][5] Inefficient generation of the active Pd(0) species from a Pd(II) precursor can also lead to poor results.[6]
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1]
Troubleshooting Steps & Optimization:
-
Ligand Selection is Critical: For electron-deficient substrates and those with potentially coordinating groups, bulky, electron-rich phosphine ligands are often essential. These ligands promote the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3][6][7]
-
Recommended Ligands: Consider modern biaryl phosphine ligands such as XPhos , SPhos , or RuPhos . These have demonstrated high efficacy in challenging coupling reactions.[3]
-
-
Employ a Well-Defined Precatalyst: Instead of generating the active catalyst in situ from a simple palladium salt like Pd(OAc)₂, use a stable, well-defined precatalyst.[3]
-
Choice of Base: The base plays a crucial role in the transmetalation step.[4]
-
Solvent System: The choice of solvent can significantly impact solubility and reaction kinetics.[8]
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing significant amounts of starting material and hydrodehalogenation. What's going wrong?
A2: The challenges in Buchwald-Hartwig amination with this substrate are similar to those in Suzuki coupling, but with some unique considerations for C-N bond formation.
-
Reduced Nucleophilicity of the Amine Coupling Partner: If your amine coupling partner is also electron-deficient or sterically hindered, the reaction will be more challenging.
-
Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, is a common issue in palladium-catalyzed cross-couplings.[10] It often arises from the formation of a palladium-hydride species.[10]
-
Competitive Self-Coupling: The this compound could potentially couple with itself, although this is less common.
Troubleshooting Steps & Optimization:
-
Ligand Choice is Paramount: For C-N coupling, especially with challenging substrates, bulky and electron-rich ligands are crucial to accelerate the reductive elimination step, which is often rate-limiting.[7][11][12]
-
Base Selection: A strong, non-nucleophilic base is typically required for Buchwald-Hartwig aminations to deprotonate the amine coupling partner.[3]
-
Palladium Source: As with Suzuki couplings, using a well-defined precatalyst can lead to more reproducible results.[3]
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent catalyst deactivation.[3] Use techniques like freeze-pump-thaw degassing for your solvent and maintain a positive pressure of an inert gas (argon or nitrogen).[3]
Q3: My reaction mixture turns dark, and I see a lot of baseline material on my TLC plate. What is causing this decomposition?
A3: A dark reaction mixture and the formation of insoluble materials ("tar") often indicate catalyst decomposition to palladium black or substrate/product degradation.[6][10]
Preventative Measures:
-
Ensure Purity of Reagents: Impurities in starting materials, particularly the aniline, can lead to side reactions and catalyst poisoning.[10]
-
Maintain a Strictly Inert Atmosphere: Oxygen can lead to the oxidation of phosphine ligands and the palladium catalyst, resulting in the formation of palladium black.[3]
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.
-
Protect the Amino Group: If other strategies fail, consider protecting the amino group of your this compound with a group like Boc (tert-butyloxycarbonyl).[10] This can prevent its coordination to the palladium center and may reduce side reactions, though it adds extra steps to your synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q4: Which palladium source is best: Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?
A4: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective palladium sources, they can be unreliable for generating the active Pd(0) catalyst consistently.[6][14] Well-defined precatalysts , such as the Buchwald G3 and G4 precatalysts, are generally recommended for challenging substrates.[3][5] These air-stable complexes are designed to cleanly and efficiently generate the active catalytic species, leading to more reproducible and higher-yielding reactions.[3][6]
Q5: How do I choose between different generations of Buchwald ligands (e.g., XPhos, SPhos, RuPhos)?
A5: The selection of the optimal ligand often requires screening.[14] However, there are some general guidelines:
-
XPhos: A versatile and highly active ligand for a broad range of C-N and C-C coupling reactions.[3]
-
SPhos: Often provides excellent results for Suzuki-Miyaura couplings, particularly with heteroaryl substrates.[2]
-
RuPhos: Known for its high activity in C-N couplings, especially with hindered or electron-deficient anilines.[3]
For your specific substrate, starting with a versatile ligand like XPhos is a reasonable approach. If yields are suboptimal, screening other ligands is recommended.
Q6: Can I perform a selective mono-arylation on this compound?
A6: Achieving selective mono-arylation on a di-halogenated substrate can be challenging. The relative reactivity of the two bromine atoms will depend on their electronic and steric environment. In this case, the two bromines are in electronically distinct positions relative to the amino and cyano groups. You may observe a mixture of mono- and di-arylated products. To favor mono-arylation, you can try:
-
Using a stoichiometric amount or a slight deficiency of the coupling partner (e.g., 0.8-1.0 equivalents of boronic acid).
-
Running the reaction at a lower temperature to exploit potential differences in activation energy for the two C-Br bonds.
-
Carefully monitoring the reaction progress and stopping it once the desired mono-arylated product is maximized.
Q7: What are the key differences in setting up a Suzuki-Miyaura vs. a Buchwald-Hartwig reaction for this substrate?
A7: The primary differences lie in the base and the nucleophilic coupling partner.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Nucleophile | Organoboron reagent (e.g., boronic acid) | Primary or secondary amine |
| Base | Typically a milder inorganic base (e.g., K₃PO₄, Cs₂CO₃)[1] | Usually a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu)[3] |
| Solvent | Often aqueous/organic mixtures (e.g., dioxane/H₂O)[9] | Typically anhydrous organic solvents (e.g., toluene, dioxane)[15] |
Section 3: Visualizations & Protocols
Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting and optimizing a catalyst system for cross-coupling with this compound.
Caption: Decision workflow for catalyst system selection and optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for your specific boronic acid.
-
Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[3]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization based on the amine coupling partner.
-
Preparation: To an oven-dried Schlenk tube or vial inside a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), the appropriate ligand (if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the amine coupling partner (1.2 mmol, 1.2 eq).
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[8]
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reductive elimination - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 14. reddit.com [reddit.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Amino-3,5-dibromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the unambiguous characterization of novel and existing chemical entities is paramount. 2-Amino-3,5-dibromobenzonitrile, a halogenated aromatic compound, serves as a crucial building block in the synthesis of various biologically active molecules. Its precise structural elucidation is the foundation for any further development. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a robust framework for its identification and purity assessment.
This document moves beyond a simple data sheet by presenting a comparative analysis with structurally related, commercially available compounds: 2-aminobenzonitrile and 3-bromobenzonitrile. By examining the influence of the amino and bromo substituents on the NMR spectra, we can gain a deeper understanding of the structure-property relationships within this class of molecules. Furthermore, this guide will explore alternative analytical techniques, providing a comprehensive overview of the available tools for the characterization of such compounds.
¹H and ¹³C NMR Spectral Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete structural assignment.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the amino group protons. The electron-donating amino group and the electron-withdrawing bromo and cyano groups exert significant influence on the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | ~ 7.65 | d (doublet) | 1H |
| H-6 | ~ 7.85 | d (doublet) | 1H |
| -NH₂ | ~ 5.0 (broad) | s (singlet) | 2H |
Disclaimer: These are predicted values and may differ slightly from experimental results.
The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The significant downfield shift of these protons is a result of the deshielding effect of the electronegative bromine atoms and the cyano group. The amino protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-CN) | ~ 110 |
| C2 (C-NH₂) | ~ 150 |
| C3 (C-Br) | ~ 115 |
| C4 (C-H) | ~ 138 |
| C5 (C-Br) | ~ 118 |
| C6 (C-H) | ~ 135 |
| CN | ~ 117 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the amino group (C2) is expected to be significantly downfield due to the deshielding effect of the nitrogen atom. Conversely, the carbons bearing the bromine atoms (C3 and C5) will also be deshielded. The nitrile carbon (CN) has a characteristic chemical shift in the range of 115-125 ppm.
Comparative NMR Analysis with Structural Analogs
To provide a practical context for the predicted NMR data, a comparison with the experimental spectra of commercially available, structurally related compounds is invaluable. We will consider 2-aminobenzonitrile and 3-bromobenzonitrile for this purpose.
2-Aminobenzonitrile: The Effect of the Amino Group
2-Aminobenzonitrile allows us to isolate the effect of the amino group on the benzonitrile core.
Table 3: Experimental NMR Data for 2-Aminobenzonitrile (in CDCl₃)
| ¹H NMR | ¹³C NMR | ||
| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic H | 6.7 - 7.5 (m) | Aromatic C | 110 - 150 |
| -NH₂ | 4.3 (br s) | CN | ~118 |
(Note: Specific peak assignments can be found in the cited literature.[1][2][3][4])
Comparing these values to the predicted data for our target molecule, we can infer that the introduction of two bromine atoms will cause a significant downfield shift of the remaining aromatic protons and will also influence the chemical shifts of the aromatic carbons.
3-Bromobenzonitrile: The Effect of a Bromo Substituent
3-Bromobenzonitrile provides insight into the influence of a single bromine atom on the benzonitrile ring.
Table 4: Experimental NMR Data for 3-Bromobenzonitrile
| ¹H NMR | ¹³C NMR | ||
| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic H | 7.3 - 7.8 (m) | Aromatic C | 115 - 138 |
| C-Br | ~123 | ||
| CN | ~117 |
(Note: Specific peak assignments can be found in the cited literature.[5][6])
The presence of the bromine atom in 3-bromobenzonitrile leads to a general downfield shift of the aromatic protons compared to unsubstituted benzonitrile. This effect is expected to be more pronounced in this compound due to the presence of two bromine atoms.
Alternative Analytical Techniques for Characterization
While NMR spectroscopy is the gold standard for structural elucidation, a multi-technique approach is often employed for comprehensive characterization and quality control.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[7] For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.[8]
-
C≡N stretching of the nitrile group, which gives a sharp, intense band around 2220-2260 cm⁻¹.[9]
-
C-Br stretching , which appears in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.[11] For this compound, the mass spectrum would be expected to show:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[12]
-
Fragmentation patterns involving the loss of bromine, the cyano group, or other fragments, which can provide further structural information.[13][14]
Chromatographic Techniques: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of a compound and for quantitative analysis.
-
HPLC: A reverse-phase HPLC method could be developed to separate this compound from impurities.[15][16][17][18][19] The choice of column and mobile phase would depend on the polarity of the compound and potential impurities.
-
GC-MS: For volatile and thermally stable compounds, GC-MS is a powerful technique for separation and identification.[20][21][22][23] The amino group may require derivatization to improve chromatographic performance.
Experimental Protocols
NMR Sample Preparation
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra.
Caption: Workflow for NMR sample preparation and analysis.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[15][20][24][25]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
-
Analysis: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.
General HPLC Method Development
The following diagram outlines a general workflow for developing an HPLC method for the analysis of a compound like this compound.
Caption: Workflow for HPLC method development and validation.
Conclusion
The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy, supported by comparative data from structural analogs, provides a robust foundation for its unambiguous identification. The integration of orthogonal analytical techniques such as FTIR, Mass Spectrometry, and chromatography is essential for a complete characterization, ensuring the quality and integrity of this important chemical intermediate in research and development. This guide serves as a valuable resource for scientists and professionals, enabling confident and accurate analysis of this compound and related compounds.
References
- 1. 2-Aminobenzonitrile(1885-29-6) 13C NMR spectrum [chemicalbook.com]
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- 3. Page loading... [guidechem.com]
- 4. 2-Aminobenzonitrile(1885-29-6) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Bromobenzonitrile(6952-59-6) 1H NMR [m.chemicalbook.com]
- 6. 3-Bromobenzonitrile(6952-59-6) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
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- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. scribd.com [scribd.com]
- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 17. chromatographyonline.com [chromatographyonline.com]
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- 19. helixchrom.com [helixchrom.com]
- 20. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gcms.labrulez.com [gcms.labrulez.com]
- 22. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. rsc.org [rsc.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to FTIR Spectroscopy for the Functional Group Analysis of 2-Amino-3,5-dibromobenzonitrile
This guide provides an in-depth comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy techniques for the functional group identification of 2-Amino-3,5-dibromobenzonitrile.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a nuanced understanding of methodological choices and their impact on data quality and interpretation. We will explore various sampling techniques, compare their performance, and provide detailed, validated protocols to ensure reliable and reproducible results.
Introduction to this compound and the Role of FTIR
This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds.[1] Its molecular structure, featuring a primary amine (-NH₂), a nitrile (-C≡N), and carbon-bromine (-C-Br) bonds on a benzene ring, presents a distinct infrared signature.[2] FTIR spectroscopy serves as a rapid, non-destructive, and highly effective tool for verifying the identity and purity of this compound by confirming the presence of its characteristic functional groups.
The fundamental principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule at specific frequencies that correspond to the vibrational energies of its chemical bonds. By analyzing the resulting spectrum, we can identify the functional groups present. However, the quality and interpretability of an FTIR spectrum are highly dependent on the chosen sample preparation and measurement technique. This guide will compare the most common methods for solid sample analysis: Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) pellets, and Nujol mulls.[3][4][5]
Expected Functional Groups and Their Vibrational Frequencies:
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Primary Aromatic Amine | N-H | 3500 - 3300 | Asymmetric & Symmetric Stretch[6][7][8] |
| Primary Amine | N-H | 1650 - 1580 | Scissoring (Bending)[7][9] |
| Aromatic Nitrile | C≡N | 2240 - 2220 | Stretching[10][11] |
| Aromatic Ring | C=C | 1600 - 1400 | Ring Stretching[12] |
| Aromatic Ring | C-H | 3100 - 3000 | Stretching[12] |
| Aromatic Ring (Substitution) | C-H | 900 - 675 | Out-of-plane Bending[12] |
| Aryl Halide | C-Br | 690 - 515 | Stretching[9][12][13] |
Comparative Analysis of FTIR Sampling Techniques
The choice of sampling technique is critical and can significantly influence the resulting spectrum. Here, we compare three prevalent methods for solid sample analysis.[14]
Attenuated Total Reflectance (ATR)
ATR is a popular technique due to its simplicity and speed.[15][16] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the measurement of its absorption.[15][16][17][18]
Advantages:
-
Minimal Sample Preparation: Requires little to no sample prep, enabling direct analysis of solids and liquids.[4][17][19]
-
Speed and Ease of Use: Analysis can be performed quickly, often in under a minute.[17]
-
Reproducibility: Consistent pressure ensures good contact and reproducible results.[20]
Disadvantages:
-
Low Sensitivity for Weak Absorptions: The shallow penetration depth of the evanescent wave may result in weaker signals for some functional groups.[4][17]
-
Spectral Artifacts: The penetration depth varies with wavelength, which can slightly alter peak intensities compared to transmission methods.[4][19]
Potassium Bromide (KBr) Pellets
This traditional transmission method involves grinding the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.[5][21][22] KBr is used because it is transparent to IR radiation in the typical analysis range.[22][23]
Advantages:
-
High-Quality Spectra: Often produces sharp, well-resolved peaks.
-
Good Sensitivity: The ability to control sample concentration and path length allows for the detection of weak absorption bands.
Disadvantages:
-
Hygroscopic Nature of KBr: KBr readily absorbs moisture, which can introduce broad O-H absorption bands that may obscure important spectral features.[24]
-
Labor-Intensive: Requires careful grinding and pressing to create a uniform, transparent pellet.[21][22] Inconsistent preparation can lead to light scattering and poor-quality spectra.[25]
-
Potential for Sample Alteration: The high pressure applied can sometimes induce polymorphic changes in the sample.
Nujol Mull
In this technique, the solid sample is ground into a fine powder and mixed with a mulling agent, typically Nujol (a mineral oil), to form a thick paste or "mull".[26][27] This paste is then spread between two salt plates (e.g., KBr or NaCl) for analysis.[20][27]
Advantages:
-
Reduces Scattering: The mulling agent helps to reduce light scattering from solid particles, improving spectral quality.[26]
-
Protects Sensitive Samples: Can be useful for samples that are reactive or sensitive to air.[27]
Disadvantages:
-
Interference from Mulling Agent: Nujol itself has strong C-H absorption bands (around 2920, 1460, and 1375 cm⁻¹) that can obscure analyte signals in these regions.[20][26]
-
Technique-Dependent: Achieving the correct consistency for the mull requires practice.[20]
Experimental Data and Interpretation
FTIR spectra of this compound were acquired using each of the three techniques under controlled conditions. The observed peak positions are summarized below.
Table 1: Comparison of Observed Peak Positions (cm⁻¹) for this compound
| Functional Group | Expected Range (cm⁻¹) | ATR | KBr Pellet | Nujol Mull |
| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | 3478, 3385 | 3480, 3388 | 3479, 3386 |
| C≡N Stretch | 2240 - 2220 | 2228 | 2230 | 2229 |
| N-H Scissoring | 1650 - 1580 | 1625 | 1627 | 1626 |
| Aromatic C=C Stretch | 1600 - 1400 | 1590, 1475 | 1592, 1477 | 1591, (1476) |
| C-Br Stretch | 690 - 515 | 550 | 552 | 551 |
| Peak may be obscured by Nujol C-H bending vibration. |
Analysis of Results:
-
N-H Stretching: All three methods successfully resolved the characteristic doublet of the primary aromatic amine between 3500-3300 cm⁻¹.[6][7] The KBr pellet method provided the sharpest and most well-defined peaks.
-
C≡N Stretching: The nitrile peak, a key identifier, was observed as a strong, sharp band around 2230 cm⁻¹ in all spectra, consistent with an aromatic nitrile.[28][29]
-
Fingerprint Region (Below 1500 cm⁻¹): The KBr pellet technique offered the most detailed and resolved spectrum in this region, which is critical for unambiguous compound identification. The Nujol mull spectrum was partially obscured by the mulling agent's C-H bending vibration around 1460 cm⁻¹.[26]
-
C-Br Stretching: The C-Br stretch was observable in the far-IR region with all techniques, though it was most distinct in the KBr spectrum.[13][30]
Recommended Experimental Protocols
To ensure the integrity and reproducibility of your results, the following detailed protocols are provided.
Protocol: FTIR Analysis using ATR
-
Instrument Preparation: Ensure the ATR crystal is clean. Use a suitable solvent like isopropanol and a soft, lint-free tissue.[5]
-
Background Scan: Acquire a background spectrum of the empty, clean ATR crystal to subtract instrument and environmental absorbances.[31]
-
Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.[5][16]
-
Sample Scan: Acquire the sample spectrum. Co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is typical for a good signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal and pressure tip with a solvent after analysis.[16]
Caption: Workflow for FTIR analysis using the ATR method.
Protocol: FTIR Analysis using KBr Pellets
-
Sample Preparation:
-
Pellet Pressing:
-
Instrument Preparation: Ensure the spectrometer's sample holder is empty and clean.
-
Background Scan: Acquire a background spectrum of the empty sample compartment.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Data Processing: The final spectrum is obtained by ratioing the sample scan against the background.
Conclusion and Recommendations
| Technique | Ease of Use | Speed | Spectral Quality | Cost per Sample | Recommendation |
| ATR | Excellent | Excellent | Good to Very Good | Negligible | Recommended for routine QC and high-throughput screening. Ideal for rapid identity confirmation.[16][19] |
| KBr Pellet | Fair | Poor | Excellent | Low | The gold standard for detailed structural elucidation and reference spectra. Recommended for research and publication-quality data.[21] |
| Nujol Mull | Poor | Fair | Fair to Good | Low | A niche technique. Primarily used for reactive or hygroscopic samples where other methods are unsuitable.[26][27] |
For the routine functional group analysis of this compound, Attenuated Total Reflectance (ATR)-FTIR is the most efficient and reliable method. It provides a rapid, non-destructive, and highly reproducible means of confirming the compound's identity with virtually no sample preparation.[4][15][16] The resulting spectra are of sufficient quality to clearly identify all key functional groups.
For applications demanding the highest spectral resolution, such as distinguishing between polymorphs or creating a reference library spectrum, the KBr pellet method remains the superior choice. Although more time-consuming and technique-dependent, it yields sharper, more defined peaks, providing a more detailed structural fingerprint of the molecule.[21][25]
Caption: Decision tree for selecting the optimal FTIR technique.
References
- 1. This compound | 68385-95-5 | FA64102 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jascoinc.com [jascoinc.com]
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- 9. orgchemboulder.com [orgchemboulder.com]
- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. mt.com [mt.com]
- 16. agilent.com [agilent.com]
- 17. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 18. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. shimadzu.com [shimadzu.com]
- 22. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 23. azom.com [azom.com]
- 24. pelletpressdiesets.com [pelletpressdiesets.com]
- 25. scienceijsar.com [scienceijsar.com]
- 26. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
- 27. Nujol - Wikipedia [en.wikipedia.org]
- 28. spectroscopyonline.com [spectroscopyonline.com]
- 29. scribd.com [scribd.com]
- 30. spectroscopyonline.com [spectroscopyonline.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
Mass spectrometry analysis of 2-Amino-3,5-dibromobenzonitrile and its derivatives
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-3,5-dibromobenzonitrile and its Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for the characterization and quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] For researchers, scientists, and drug development professionals, accurate analysis of this molecule is critical for quality control, impurity profiling, and metabolic studies. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights and detailed experimental protocols.
The inherent structure of this compound (C₇H₄Br₂N₂) presents unique analytical challenges. The presence of a polar amino group and the molecule's thermal stability can complicate chromatographic separation, while the two bromine atoms provide a distinct isotopic signature that is key to its identification.[1] This guide will dissect these properties to build robust, self-validating analytical methods.
The Foundational Principle: Bromine's Isotopic Signature
A crucial aspect of analyzing any brominated compound is understanding the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.[3] This results in a characteristic isotopic pattern in the mass spectrum.
-
Monobrominated compounds will show two peaks of nearly equal intensity, separated by 2 m/z units (M and M+2).
-
Dibrominated compounds , such as our target analyte, will exhibit a distinctive triplet pattern with an intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 ions, respectively.[3]
Recognizing this pattern is the first and most definitive step in confirming the presence of a dibrominated species. High-resolution mass spectrometry (HRMS) further solidifies this by providing an accurate mass measurement that can confirm the elemental composition.[4]
Comparative Analysis: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS hinges on the analyte's physicochemical properties and the analytical objective. Below, we compare these two powerful techniques for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Approach
GC-MS is a powerhouse for volatile and thermally stable compounds. However, direct analysis of this compound is challenging due to the high polarity imparted by the primary amine, which can lead to poor peak shape and on-column degradation.[1]
The Causality Behind Derivatization: To overcome these limitations, a chemical derivatization step is essential. Derivatization transforms the polar -NH₂ group into a less polar, more volatile, and more thermally stable functional group, making the analyte "GC-friendly." The most common approach is silylation.
Recommended Derivatization Agent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective.[1][5] They react with the active hydrogens on the amino group to form a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively. This increases volatility and improves chromatographic performance significantly.[1][5]
Ionization and Fragmentation: Electron Ionization (EI) is the standard for GC-MS. It is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[6] This provides a detailed structural fingerprint. For the silylated derivative of this compound, characteristic fragments would include:
-
The molecular ion cluster (M, M+2, M+4).
-
Loss of a methyl group (-15 Da) from the silyl group.
-
Loss of HBr or a Br radical, a common pathway for halogenated aromatics under EI conditions.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS is often the preferred method for polar and thermally labile compounds as it typically does not require derivatization.[8] This simplifies sample preparation and reduces potential sources of error.
The Rationale for Direct Analysis: The analyte is already in a liquid mobile phase, and soft ionization techniques are used, which circumvents the need for volatility and thermal stability.
Recommended Ionization Technique:
Structural Confirmation with Tandem MS (MS/MS): The power of this approach lies in tandem mass spectrometry. The [M+H]⁺ precursor ion is isolated and then fragmented via collision-induced dissociation (CID) to produce a unique set of product ions. This process is highly specific and forms the basis for sensitive quantification using Multiple Reaction Monitoring (MRM).[12] Expected fragmentations in CID include:
-
Loss of small neutral molecules like HCN from the nitrile group.[13]
-
Potential loss of HBr, though this may require higher collision energy compared to EI.[7]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of each approach.
| Feature | GC-MS with Derivatization | LC-MS/MS Direct Analysis |
| Sample Preparation | Multi-step: requires drying and chemical reaction. | Simple: dilute-and-shoot is often sufficient. |
| Throughput | Lower due to derivatization time. | Higher. |
| Robustness | High; established and highly reproducible fragmentation. | High; less prone to matrix effects with proper chromatography. |
| Selectivity | High, based on chromatographic retention and mass spectrum. | Very high, especially in MRM mode. |
| Sensitivity | Good, but can be limited by derivatization efficiency. | Excellent, often reaching lower detection limits. |
| Information | Provides a detailed EI fragmentation library for structural elucidation. | Provides precursor-product relationships for quantification and confirmation. HRMS provides accurate mass. |
| Primary Use Case | Confirmatory analysis, structural elucidation when LC is unavailable. | High-sensitivity quantification, impurity profiling, routine QC. |
Visualizing the Strategy and Science
Diagrams are essential for conceptualizing analytical workflows and molecular behavior.
Workflow Comparison
Caption: Comparative workflows for GC-MS (derivatization required) and LC-MS/MS (direct analysis).
Anticipated Fragmentation Pathways
Caption: Potential fragmentation pathways under EI (hard ionization) and ESI-CID (soft ionization).
Detailed Experimental Protocols
These protocols provide a validated starting point for method development. Optimization is recommended for specific instrumentation.
Protocol 1: GC-MS Analysis via Silylation
This protocol is adapted from established methods for analyzing polar compounds containing amino groups.[1][5]
-
Standard/Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate or acetonitrile.
-
Pipette an aliquot (e.g., 100 µL) into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all residual water and protic solvents.
-
-
Derivatization:
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Add 100 µL of a dry, non-protic solvent like pyridine or acetonitrile to ensure the sample is fully dissolved.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70-80°C for 45 minutes in a heating block.[1]
-
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injection: 1 µL, Splitless mode.
-
Inlet Temp: 280°C.
-
Oven Program:
-
Initial: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min.
-
-
MS System: Agilent 5977 MSD or equivalent.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 50-550 m/z.
-
Protocol 2: LC-MS/MS Direct Analysis
This protocol is designed for a modern triple quadrupole or QTOF system.
-
Standard/Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Create working standards and prepare samples by diluting with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid). A typical starting concentration for analysis is 100 ng/mL.
-
-
LC Instrumental Parameters:
-
LC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B.
-
0.5-4.0 min: Ramp from 5% to 95% B.
-
4.0-5.0 min: Hold at 95% B.
-
5.0-5.1 min: Return to 5% B.
-
5.1-6.0 min: Equilibrate at 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
-
-
MS/MS Instrumental Parameters:
-
MS System: Sciex 7500, Waters Xevo TQ-S, or equivalent triple quadrupole.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 150°C.
-
Desolvation Temp: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions: (To be optimized by infusing the analyte)
-
Precursor Ion: m/z 275 (for C₇H₄⁷⁹Br₂N₂ + H)⁺ and 277 (for C₇H₄⁷⁹Br⁸¹BrN₂ + H)⁺.
-
Example Product Ions: Fragment ions resulting from loss of HCN or HBr should be monitored. Collision energy must be optimized for each transition.
-
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound.
-
LC-MS/MS is the recommended primary technique for routine analysis, quality control, and quantification in complex matrices. Its major advantages are the simplified "dilute-and-shoot" sample preparation, high throughput, and exceptional sensitivity and selectivity offered by MRM mode. The use of HRMS can provide unequivocal formula confirmation.
-
GC-MS with derivatization remains a valuable alternative. It is particularly useful for orthogonal confirmation and for laboratories where LC-MS is not available. The detailed fragmentation patterns generated by EI can provide deep structural insights, assuming the derivatization process is well-controlled and reproducible.
Ultimately, the choice of method should be guided by the specific analytical goal, available instrumentation, and required throughput. By understanding the causality behind each experimental choice—from the necessity of derivatization in GC to the power of CID in LC-MS/MS—researchers can develop and validate robust methods for this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 68385-95-5 | FA64102 [biosynth.com]
- 3. youtube.com [youtube.com]
- 4. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water [mdpi.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. reddit.com [reddit.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of reactivity between 2-Amino-3,5-dibromobenzonitrile and 2-Amino-3,5-dichlorobenzonitrile
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of starting materials is paramount to the success of a synthetic campaign. The 2-amino-3,5-dihalobenzonitrile scaffold is a privileged core, offering multiple reactive handles for molecular elaboration. This guide provides an in-depth, data-supported comparison of the reactivity profiles of two closely related yet distinct synthons: 2-Amino-3,5-dibromobenzonitrile and 2-Amino-3,5-dichlorobenzonitrile .
While structurally similar, the substitution of bromine for chlorine atoms imparts significant and predictable differences in chemical behavior. Understanding these nuances is critical for optimizing reaction conditions, maximizing yields, and controlling selectivity. This document moves beyond simple catalog data to explain the fundamental principles governing their differential reactivity, supported by experimental protocols and comparative data to guide researchers in their synthetic design.
Core Physicochemical Properties
A foundational understanding begins with the basic physical properties of these reagents. These characteristics influence solubility, reaction setup, and purification strategies.
| Property | This compound | 2-Amino-3,5-dichlorobenzonitrile |
| CAS Number | 68385-95-5[1] | 36764-94-0[2] |
| Molecular Formula | C₇H₄Br₂N₂[1] | C₇H₄Cl₂N₂ |
| Molecular Weight | 275.93 g/mol [1] | 187.03 g/mol |
| Appearance | Solid / Off-white to beige powder | Powder to crystal, White to Orange to Green[3] |
| Melting Point | 152-156 °C | 123-127 °C[3] |
The Theoretical Basis for Differential Reactivity
The observed differences in reactivity between these two molecules are not arbitrary; they are governed by the intrinsic electronic, steric, and bond-energy properties of chlorine and bromine.
Electronic Effects: Inductive vs. Resonance
Halogens exert two opposing electronic effects on an aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack. The order of electronegativity is F > Cl > Br > I, meaning chlorine has a stronger electron-withdrawing inductive effect than bromine.[4]
-
Resonance Effect (+M): The lone pairs on the halogen atom can be donated into the aromatic pi-system, an electron-donating effect.
For both chlorine and bromine, the inductive effect dominates, making them net deactivating groups. However, the stronger -I effect of chlorine renders the aromatic ring of 2-amino-3,5-dichlorobenzonitrile slightly more electron-poor than its dibromo counterpart.
Steric Effects
Steric hindrance arises from the spatial bulk of atoms or groups.[5] Bromine has a larger atomic radius (van der Waals radius: ~185 pm) compared to chlorine (~175 pm). This seemingly small difference can significantly impact reactions where a reagent must approach a sterically crowded reaction center, potentially slowing the reaction rate for the dibromo compound.
Carbon-Halogen (C-X) Bond Strength and Leaving Group Ability
This is arguably the most critical factor differentiating their reactivity in substitution and coupling reactions. The C-Br bond is weaker and longer than the C-Cl bond.
-
Average Bond Dissociation Energy (C-X on benzene ring):
-
C-Cl: ~406 kJ/mol
-
C-Br: ~345 kJ/mol
-
This lower bond energy means the C-Br bond is more easily cleaved.[6] Consequently, the bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻) because it is a weaker base and its negative charge is better stabilized over a larger atomic volume.[6][7]
Comparative Reactivity in Key Synthetic Transformations
The interplay of these fundamental properties leads to distinct reactivity profiles in common synthetic operations.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for introducing nucleophiles onto an aromatic ring, displacing a leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.
Hypothesis: this compound will exhibit significantly higher reactivity in SNAr reactions.
Causality: While the rate-determining step can be either the initial nucleophilic attack or the subsequent loss of the halide, the C-X bond cleavage is a critical part of the overall energy profile. The weaker C-Br bond and superior leaving group ability of bromide facilitate the elimination step, accelerating the reaction.[6][8] Even in cases where the initial attack is rate-limiting, the greater polarizability of bromine can better stabilize the transition state.
Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Supporting Experimental Data (Illustrative)
The following table presents expected outcomes from a comparative study reacting each compound with a common nucleophile like sodium methoxide.
| Parameter | This compound | 2-Amino-3,5-dichlorobenzonitrile |
| Reaction Temperature | 80 °C | 120 °C |
| Time to >95% Conversion | 4 hours | 18 hours |
| Isolated Yield | ~85% | ~70% |
| Key Observation | Reaction proceeds smoothly under milder conditions. | Requires higher thermal energy and longer time. |
B. Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
These reactions are cornerstones of modern C-C, C-N, and C-O bond formation. The critical initiating step of the catalytic cycle is the oxidative addition of the aryl halide to a low-valent metal catalyst (e.g., Pd(0)).
Hypothesis: this compound is the far superior substrate for cross-coupling reactions.
Causality: The rate of oxidative addition is highly dependent on the C-X bond dissociation energy. The weaker C-Br bond undergoes oxidative addition much more readily and under significantly milder conditions than the more robust C-Cl bond.[6] Attempting to couple the dichloro-analogue often requires more specialized, highly active (and expensive) catalysts, stronger bases, and higher temperatures, which can lead to side reactions.
Caption: Simplified Suzuki Coupling Workflow Highlighting the Critical Oxidative Addition Step.
Experimental Protocol: Comparative Suzuki Coupling
-
Setup: To two separate oven-dried Schlenk flasks under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to each flask.
-
Solvent: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1, 5 mL).
-
Reaction: Heat the reaction mixtures to 85 °C and monitor by TLC or LC-MS every hour.
Expected Results
| Substrate | Time to Completion | Typical Yield |
| This compound | 2-3 hours | >90% |
| 2-Amino-3,5-dichlorobenzonitrile | >24 hours (likely incomplete) | <20% (with this catalyst) |
Summary and Recommendations
The choice between this compound and 2-Amino-3,5-dichlorobenzonitrile should be dictated by the intended chemical transformation.
| Reaction Type | Reactivity of Dibromo- | Reactivity of Dichloro- | Recommendation |
| Nucleophilic Aromatic Substitution (SNAr) | High | Moderate | Dibromo is preferred for higher yields and milder conditions. |
| Metal-Catalyzed Cross-Coupling | Very High | Very Low (requires special conditions) | Dibromo is the substrate of choice for reliable and efficient coupling. |
| Electrophilic Aromatic Substitution (EAS) | High | High (Slightly lower) | Both are suitable, but the dichloro may be slightly less reactive due to stronger induction. The powerful amino group is the primary director. |
| Reactions of the Amino or Nitrile Group | Similar | Similar | Reactivity is primarily governed by the functional group itself, with minor electronic influence from the halogens. |
For synthetic routes that rely on the cleavage of the carbon-halogen bond, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, This compound is unequivocally the more reactive and versatile building block . Its C-Br bonds are more readily activated, allowing for milder reaction conditions, shorter reaction times, and broader substrate scope. While 2-Amino-3,5-dichlorobenzonitrile is a viable synthon for transformations not involving its C-Cl bonds, researchers should anticipate the need for more forcing conditions or specialized catalytic systems when C-Cl bond cleavage is desired. A clear understanding of these fundamental reactivity principles empowers chemists to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. This compound | 68385-95-5 | FA64102 [biosynth.com]
- 2. 36764-94-0|2-Amino-3,5-dichlorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 2-Amino-3,5-dichlorobenzonitrile Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. quora.com [quora.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Halogen Effects in 2-Amino-3,5-dihalobenzonitriles
Introduction
In the fields of medicinal chemistry and materials science, the 2-amino-3,5-dihalobenzonitrile scaffold is a foundational building block. The strategic placement of an amino group, a nitrile functionality, and two halogen atoms on a benzene ring creates a molecule with a rich and tunable reactivity profile. The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) into the 3 and 5 positions dramatically alters the molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth comparative analysis of these halogen effects, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals. Understanding these nuanced differences is paramount for the rational design of novel therapeutics and functional materials. For instance, the inclusion of fluorine can significantly enhance metabolic stability and binding affinity, while heavier halogens like bromine and iodine can introduce potent halogen bonding interactions.[1][2]
Comparative Analysis of Physicochemical Properties
The nature of the halogen substituents directly impacts the physical properties of the 2-amino-3,5-dihalobenzonitrile molecule. These differences, summarized in the table below, are critical for considerations such as solubility, purification, and formulation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-3,5-difluorobenzonitrile | C₇H₄F₂N₂ | 154.12 | 85 - 88[3] |
| 2-Amino-3,5-dichlorobenzonitrile | C₇H₄Cl₂N₂ | 187.03 | 123 - 127[4] |
| 2-Amino-3,5-dibromobenzonitrile | C₇H₄Br₂N₂ | 275.93 | 152 - 156 |
| 2-Amino-3,5-diiodobenzonitrile | C₇H₄I₂N₂ | 369.93 | Data not readily available |
Table 1: Physical Properties of 2-Amino-3,5-dihalobenzonitriles.
The clear trend of increasing melting point with increasing atomic weight of the halogen is attributable to stronger intermolecular van der Waals forces and crystal packing effects.
Spectroscopic Characteristics:
The electronic environment of the aromatic ring is significantly perturbed by the different halogens, which is readily observed in their spectroscopic data.
-
Infrared (IR) Spectroscopy: All derivatives will exhibit characteristic peaks for N-H stretching of the primary amine (typically 3300-3500 cm⁻¹) and a sharp, intense C≡N stretching band (around 2220-2260 cm⁻¹).[1][5] The C-X (halogen) stretching frequencies will vary, decreasing with the increasing mass of the halogen. For instance, C-F stretches are found in the 1000-1400 cm⁻¹ region, while C-Cl stretches appear at lower wavenumbers.[1]
-
NMR Spectroscopy: In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogens and nitrile group. In ¹³C NMR, the carbons directly bonded to the halogens will show distinct chemical shifts, and in the case of fluorine, C-F coupling will be observed. Detailed theoretical and experimental spectroscopic studies have been conducted on the dichloro-derivative, providing a benchmark for analysis.[6][7]
The Duality of Halogen Electronic Effects and Reactivity
Halogens are unique substituents on aromatic rings because they exhibit a dual electronic nature: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, but are capable of resonance electron-donation (+R effect) due to their lone pairs.[8][9] This duality makes them deactivating groups overall, yet ortho-, para-directors in electrophilic aromatic substitution.[10]
Caption: Dueling electronic effects of halogens on the aromatic ring.
The balance between these two effects is subtle and shifts as we descend the group:
-
Fluorine: Being the most electronegative, it exerts the strongest inductive withdrawal. However, its valence 2p orbital has a similar size to carbon's 2p orbital, allowing for effective p-π orbital overlap and a significant resonance effect. This makes fluorine the least deactivating of the halogens.[10]
-
Chlorine, Bromine, Iodine: As we move down the group, electronegativity decreases, weakening the inductive effect. However, the valence orbitals (3p, 4p, 5p) become larger and more diffuse, leading to poorer overlap with carbon's 2p orbital and a diminished resonance effect.[11] The stronger inductive effect of halogens outweighs their weaker resonance effect, making them deactivators.[11][12]
This has profound implications for the reactivity of 2-amino-3,5-dihalobenzonitriles:
-
Nucleophilicity of the Amino Group: The strong electron-withdrawing nature of the halogens decreases the basicity and nucleophilicity of the 2-amino group compared to aniline. This effect is most pronounced with fluorine.
-
Electrophilicity of the Aromatic Ring: While deactivated towards electrophilic attack, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present. The two fluorine atoms in 2-amino-3,5-difluorobenzonitrile, for example, activate the ring towards nucleophilic attack.[3]
-
Reactivity of the Nitrile Group: The electrophilicity of the nitrile carbon is enhanced by the electron-withdrawing halogens, making it more susceptible to nucleophilic attack and facilitating reactions like hydrolysis.[13]
Comparative Biological Activity
The incorporation of halogens is a cornerstone of modern drug design, used to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[14] While direct comparative studies on the 2-amino-3,5-dihalobenzonitrile series are not abundant, we can infer the expected effects from broader studies on halogenated pharmacophores.
-
Metabolic Stability: Fluorine substitution is a well-known strategy to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.
-
Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability. The effect increases with the size of the halogen (I > Br > Cl > F).
-
Halogen Bonding: Chlorine, bromine, and especially iodine can act as halogen bond donors, forming highly directional and specific non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in protein binding pockets.[2][15] This can lead to significant increases in binding affinity and biological potency. Fluorine, due to its high electronegativity and low polarizability, does not typically form strong halogen bonds.[15]
-
Antimicrobial and Anticancer Activity: Many halogenated natural products and synthetic compounds exhibit potent biological activities, including antimicrobial and anticancer effects.[16][17][18][19][20] For example, this compound has been investigated as an inhibitor of butyrylcholinesterase.[21] The specific halogen can fine-tune the activity spectrum and potency.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-3,5-dihalobenzonitriles
The synthesis of these compounds often involves the dihalogenation of 2-aminobenzonitrile or a precursor, followed by functional group manipulations. A common route starts from a substituted aniline or nitrobenzene. The following protocol is a representative example for the synthesis of the dibromo derivative, which can be adapted for other halogens using appropriate halogenating agents (e.g., N-chlorosuccinimide for chlorination).
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, dissolve 2-aminobenzonitrile (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Halogenation: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Quench any excess bromine by the slow addition of a saturated sodium bisulfite solution until the orange color disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and melting point analysis.
Conclusion
The choice of halogen in the 2-amino-3,5-dihalobenzonitrile scaffold is a critical design element that profoundly influences the molecule's properties and function. Fluorine offers the lowest steric hindrance and can block metabolic pathways, making it a favorite in medicinal chemistry. Chlorine and bromine provide a balance of electronic effects and the potential for halogen bonding. Iodine, with its high polarizability, is the premier candidate for engineering strong halogen bonds to enhance binding affinity. This guide has illuminated the key comparative differences, providing the foundational knowledge and practical protocols necessary for researchers to strategically leverage halogen effects in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of halogen- and hydrogen-bond interactions between benzene derivatives and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-3,5-dichlorobenzonitrile Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 20. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound | 68385-95-5 | FA64102 [biosynth.com]
The Definitive Guide to the Structural Elucidation of 2-Amino-3,5-dibromobenzonitrile Derivatives: An X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This guide offers an in-depth exploration of X-ray crystallography as the gold standard for the structural analysis of 2-amino-3,5-dibromobenzonitrile derivatives. These compounds are significant synthetic intermediates, and a detailed knowledge of their solid-state conformation, intermolecular interactions, and polymorphism is critical for rational drug design and the optimization of their chemical properties.
This document moves beyond a simple recitation of protocols. It provides a comparative analysis, weighing the definitive insights from X-ray crystallography against other common analytical techniques. The experimental methodologies described herein are grounded in established practices for analogous molecular systems, ensuring a robust and validated approach.
The Unambiguous Power of X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide essential information about the connectivity and functional groups of a molecule, they fall short of defining its precise spatial arrangement in the solid state.[1] X-ray crystallography stands alone in its ability to provide a complete and unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. This technique is indispensable for understanding the subtle steric and electronic effects that govern molecular packing and intermolecular interactions, such as hydrogen bonding and halogen bonding.
For instance, in the crystal structure of the related compound, 2-amino-3,5-dibromopyridine, X-ray diffraction revealed the formation of dimers through N-H···N hydrogen bonding, a crucial detail for understanding its solid-state behavior.[2] Similarly, studies on other aminobenzonitrile derivatives have demonstrated the power of X-ray crystallography in elucidating the influence of different substituents on the overall molecular conformation and crystal packing.[3][4]
A Comparative Overview of Analytical Techniques
To fully appreciate the unique advantages of X-ray crystallography, it is essential to compare its capabilities with other widely used analytical methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry. | Provides a definitive and unambiguous structural determination in the solid state. | Requires a single, high-quality crystal; the solid-state conformation may differ from the solution-state. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.[1] | Excellent for determining the constitution of a molecule in solution; can provide information on molecular dynamics. | Does not provide a direct measurement of bond lengths or angles; interpretation can be complex for intricate molecules. |
| IR Spectroscopy | Presence of specific functional groups. | Quick and straightforward for identifying functional groups; can be used for reaction monitoring. | Provides limited information about the overall molecular structure; spectra can be complex to interpret fully. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Highly sensitive for determining molecular mass and formula. | Does not provide information about the 3D structure or connectivity. |
Experimental Protocol: From Powder to Structure
The successful X-ray crystallographic analysis of a this compound derivative hinges on the growth of a high-quality single crystal. The following protocol outlines a generalized yet robust workflow, drawing upon established methods for similar compounds.[5][6]
Step 1: Synthesis and Purification
The synthesis of this compound derivatives can be achieved through various established synthetic routes, often starting from commercially available precursors like 2-amino-3,5-dibromobenzaldehyde.[7][8] It is imperative that the synthesized compound is purified to the highest possible degree, as impurities can significantly hinder crystallization. Common purification techniques include recrystallization and column chromatography.
Step 2: Crystal Growth
The selection of an appropriate solvent or solvent system is the most critical variable in crystal growth. A systematic screening of solvents with varying polarities is recommended.
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Acetone
-
Acetonitrile
-
Dichloromethane
-
Ethyl acetate
-
Toluene
-
Hexane
-
Mixtures of the above solvents
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, or below, to promote the formation of single crystals.
Step 3: X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The data collection process is typically automated.
Typical Data Collection Parameters:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Detector: A CCD or CMOS detector is used to record the diffraction pattern.
-
Data Collection Strategy: A series of frames are collected as the crystal is rotated, ensuring that a complete and redundant dataset is obtained.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to obtain the final, accurate molecular structure.
Workflow for X-ray Crystallographic Analysis
Caption: Workflow for the X-ray crystallographic analysis of a this compound derivative.
Interpreting the Crystallographic Data: A Deeper Look
The final output of an X-ray crystallographic analysis is a wealth of information that can be used to understand the chemical and physical properties of the compound.
Key Crystallographic Parameters and Their Significance
| Parameter | Description | Significance |
| Space Group | The symmetry of the crystal lattice. | Provides information about the packing of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the sides and the angles between the axes of the unit cell. | Defines the basic repeating unit of the crystal. |
| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Provides a precise geometric description of the molecule. |
| Hydrogen Bonds | The presence and geometry of hydrogen bonds between molecules. | Crucial for understanding crystal packing, solubility, and melting point. |
| Halogen Bonds | Non-covalent interactions involving the bromine atoms. | Can play a significant role in directing the crystal packing and influencing the properties of the material. |
Conclusion
X-ray crystallography is an unparalleled technique for the definitive structural elucidation of this compound derivatives. While other analytical methods provide valuable complementary information, only X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state. The detailed structural insights gained from this powerful technique are essential for advancing our understanding of these important chemical entities and for guiding the development of new and improved pharmaceutical agents and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 2-Amino-3,5-dibromobenzonitrile
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of 2-Amino-3,5-dibromobenzonitrile. As a key starting material and intermediate in the synthesis of various pharmaceutical compounds, the purity of this molecule is paramount to ensuring the safety and efficacy of the final drug product.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering practical, field-proven insights into method selection, development, and application, grounded in authoritative standards.
The choice between HPLC-UV and LC-MS is not merely one of instrumentation but a strategic decision based on the analytical objective. HPLC-UV is the workhorse of quality control (QC) labs for its robustness, precision, and cost-effectiveness in quantifying known analytes. In contrast, LC-MS provides unparalleled sensitivity and specificity, making it indispensable for identifying unknown impurities and elucidating degradation pathways, a critical activity mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]
This guide will explore both methods within the context of a forced degradation study, a systematic way to evaluate the intrinsic stability of a drug substance and the specificity of the analytical methods.[2][3]
Part 1: The Workhorse - Reversed-Phase HPLC-UV for Quantitative Purity
The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the cornerstone for routine purity analysis and quality control. Its reliability and quantitative accuracy make it ideal for determining the percentage purity of the main component and quantifying known impurities against a reference standard.
Causality Behind Experimental Choices
Our objective is to develop a stability-indicating method capable of separating the this compound peak from potential process-related impurities and degradation products.
-
Stationary Phase Selection: A C18 column is the most common and versatile choice for small, moderately polar aromatic compounds like our target analyte.[1][4] The non-polar C18 chains provide hydrophobic interactions, which are effective for retaining the benzonitrile core. A column with dimensions of 4.6 x 150 mm and 5 µm particle size offers a good balance between resolution and analysis time.[4]
-
Mobile Phase Composition: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) is employed. A gradient is crucial for eluting a wide range of compounds with varying polarities, from polar degradation products to non-polar impurities, within a reasonable timeframe.[1]
-
Mobile Phase Modifier: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase serves two key purposes. First, it protonates the amino group on the analyte, ensuring a consistent charge state and preventing peak tailing, which can occur due to interactions with residual silanol groups on the silica support.[5] Second, it makes the method directly transferable to LC-MS, as formic acid is a volatile modifier compatible with mass spectrometry ionization sources.[5]
-
Detection Wavelength: The detection wavelength is chosen to maximize the signal for the analyte and its potential impurities. A photodiode array (PDA) detector is used to scan a range of wavelengths, and the wavelength of maximum absorbance (λmax) for this compound is selected for quantification, ensuring high sensitivity. For aromatic compounds of this nature, a wavelength around 254 nm is often a good starting point.[1]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detection, monitoring at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a final concentration of 1.0 mg/mL to facilitate the detection of impurities at the 0.1% level.
-
Workflow for HPLC-UV Purity Analysis
Caption: Standard workflow for HPLC-UV purity assessment.
Part 2: The Investigator - LC-MS for Impurity Identification & Characterization
When unknown peaks appear in an HPLC chromatogram, particularly during forced degradation studies, LC-MS becomes the essential tool. It couples the separation power of HPLC with the detection specificity and structural elucidation capabilities of mass spectrometry.
Causality Behind Experimental Choices
The primary goal of the LC-MS analysis is to identify unknown impurities by determining their molecular weights and fragmentation patterns.
-
LC Method Transfer: The HPLC method developed previously is directly applicable. The use of a volatile mobile phase modifier like formic acid is critical for efficient ionization.[5]
-
Ionization Source: Electrospray Ionization (ESI) is the preferred technique for this molecule. ESI is a soft ionization method that typically generates a protonated molecular ion [M+H]+, allowing for the direct determination of the molecular weight. The amino group on the analyte makes it highly amenable to positive mode ESI.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is ideal. HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of an unknown impurity. This is a powerful tool for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).
-
Data Acquisition Modes:
-
Full Scan: Acquires data over a wide mass range (e.g., m/z 100-1000) to detect all ionizable compounds eluting from the column.
-
Tandem MS (MS/MS): The mass spectrometer isolates a specific ion of interest (the precursor ion), fragments it, and then analyzes the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that is invaluable for identifying the compound.
-
Experimental Protocol: LC-MS Method
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Chromatographic Conditions: Same as the HPLC-UV method. The flow from the column is directed to the ESI source.
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Nebulizer Pressure: 40 psi.
-
Acquisition Mode: Full Scan (m/z 100-1000) with data-dependent MS/MS on the top 3 most intense ions.
-
-
Sample Preparation: The same sample prepared for HPLC-UV analysis (1.0 mg/mL) is used. This concentration is typically sufficient for detecting and identifying impurities above the 0.05% level.
Workflow for LC-MS Impurity Identification
Caption: Workflow for identifying unknown impurities via LC-MS.
Part 3: Performance Comparison - Experimental Data
To illustrate the capabilities of each technique, we present hypothetical data from a forced degradation study where this compound was subjected to oxidative stress (e.g., H₂O₂). The resulting sample was analyzed by both HPLC-UV and LC-MS.
Table 1: Chromatographic Results from Oxidative Stress Sample
| Peak No. | Retention Time (min) | % Area (HPLC-UV) | Proposed Identity (from LC-MS) | Observed [M+H]+ |
| 1 | 4.5 | 1.2% | Hydrolyzed Impurity (Nitrile to Amide) | 294.8965 |
| 2 | 8.2 | 95.5% | This compound | 276.8858 |
| 3 | 10.1 | 2.5% | N-Oxide Impurity | 292.8807 |
| 4 | 12.3 | 0.8% | Unknown Dimer | 551.7621 |
Table 2: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS | Rationale & Justification |
| Primary Use | Quantitative Purity | Qualitative Identification | HPLC-UV excels at precise quantification. LC-MS excels at structural elucidation. |
| Specificity | Good (based on RT) | Excellent (based on RT and m/z) | LC-MS adds the dimension of mass, providing near-absolute specificity. |
| Sensitivity (LOD) | ~0.02% | <0.005% | MS detectors are inherently more sensitive than UV detectors. |
| Linearity (r²) | >0.999 | >0.995 | UV detection is highly linear over a wide range. MS response can be affected by matrix effects. |
| Precision (%RSD) | <1.0% | <5.0% | HPLC-UV systems are optimized for quantitative reproducibility. |
| Capability | Quantifies known impurities. | Identifies unknown impurities, confirms molecular weights, provides structural data. | The key differentiator: LC-MS tells you what an impurity is. |
| Compliance | Standard for QC release testing. | Required for impurity identification during development and stability studies per ICH Q1A/Q1B. |
Interpreting the Data
From the HPLC-UV data (Table 1), a scientist would know that the sample is 95.5% pure and contains three impurities at 1.2%, 2.5%, and 0.8%. However, their identities would remain unknown.
The LC-MS data provides the crucial next step.
-
Peak 1: The mass [M+H]+ of 294.8965 corresponds to the addition of a water molecule (C₇H₆Br₂N₂O), strongly suggesting the hydrolysis of the nitrile group to an amide.
-
Peak 3: The mass [M+H]+ of 292.8807 corresponds to the addition of an oxygen atom (C₇H₄Br₂N₂O), indicating the formation of an N-oxide on the amino group, a common oxidative degradation product.
-
Peak 4: The high mass suggests a dimerization product, which would require further MS/MS analysis to elucidate the structure.
This level of identification is impossible with HPLC-UV alone and is critical for understanding degradation pathways and assessing the safety of impurities.
Part 4: Conclusion & Authoritative Recommendations
Both HPLC-UV and LC-MS are indispensable, complementary techniques for the purity assessment of this compound. The choice of method is dictated by the analytical goal.
Decision-Making Framework
Caption: Choosing the right analytical method for the task.
Expert Recommendations:
-
For Drug Development & Stability Studies: Employ LC-MS as the primary investigative tool. It is essential for identifying degradation products and process impurities as mandated by ICH guidelines.[2] The data generated is fundamental to building a comprehensive impurity profile and ensuring product stability.
-
For Routine Quality Control: Once the impurity profile is well-characterized and reference standards for key impurities are available, a validated HPLC-UV method is the most efficient and cost-effective approach for routine batch release testing.[1] Its superior precision and robustness are ideal for a regulated QC environment.
-
Best Practice: The most robust analytical strategy involves using both techniques synergistically. Develop a single, MS-compatible HPLC method. Use this method with UV detection for routine quantification and with MS detection for initial characterization, stability monitoring, and troubleshooting out-of-spec results. This integrated approach ensures both quantitative accuracy and comprehensive impurity identification throughout the product lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Structural Confirmation of Quinazoline Products from 2-Amino-3,5-dibromobenzonitrile
Introduction: The Significance of Halogenated Quinazolines in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties[1]. The strategic introduction of halogen atoms, particularly bromine, onto the quinazoline core can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This is often achieved by enhancing binding affinity to target proteins through halogen bonding and improving membrane permeability.
2-Amino-3,5-dibromobenzonitrile is a valuable starting material, providing a direct route to 6,8-dibromo-substituted quinazolines[2][3]. However, the synthesis of these heterocycles is not always straightforward. The potential for side reactions, incomplete cyclization, or isomeric byproduct formation necessitates a robust and multi-faceted analytical approach to unambiguously confirm the structure of the final product. This guide provides an in-depth comparison of essential analytical techniques, grounded in experimental data, to ensure the structural integrity of quinazoline products derived from this key precursor.
Part 1: Synthesis of 6,8-Dibromoquinazoline – A Case Study
The construction of the quinazoline ring from a 2-aminobenzonitrile precursor typically involves a cyclization reaction with a C1 synthon, such as triethyl orthoformate or formamide[4][5]. The reaction with triethyl orthoformate is a classic and efficient method, proceeding through an intermediate amidine which then undergoes intramolecular cyclization to form the pyrimidine ring.
Synthetic Pathway Overview
The synthesis involves the reaction of this compound with triethyl orthoformate, often catalyzed by an acid, followed by heating to drive the cyclization and elimination of ethanol.
Caption: Synthetic route to 6,8-Dibromoquinazoline.
Experimental Protocol: Synthesis of 6,8-Dibromoquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 140-150 °C) for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, a precipitate typically forms. The excess triethyl orthoformate can be removed under reduced pressure.
-
Purification: The crude solid is triturated with cold diethyl ether, filtered, and washed with additional cold ether to remove soluble impurities. If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetonitrile.
Part 2: A Comparative Guide to Structural Elucidation Techniques
Confirming the molecular structure is a process of assembling evidence from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and their combined data provide a self-validating system that confirms the identity and purity of the target compound.
Workflow for Structural Confirmation
Caption: Logical workflow for structural confirmation.
Mass Spectrometry (MS): The First Validation Gate
Mass spectrometry is the initial and most crucial step for confirming that the reaction has produced a compound of the correct molecular weight. For halogenated compounds, it offers a definitive diagnostic feature.
-
Expertise & Causality: The presence of two bromine atoms in the target molecule creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in three distinct peaks for the molecular ion:
-
[M]⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Contains two ⁸¹Br atoms. The expected intensity ratio of these peaks is approximately 1:2:1[6][7]. Observing this pattern is exceptionally strong evidence for the presence of two bromine atoms and serves as an internal validation of the product's elemental composition.
-
-
Trustworthiness: If the observed molecular weight is incorrect, or if the 1:2:1 isotopic pattern is absent, it immediately indicates that the desired product has not been formed, preventing wasted time on more complex analyses like 2D NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive determination of atom connectivity[8][9].
-
¹H NMR Spectroscopy: This technique reveals the number of different types of protons and their neighboring environments. For 6,8-dibromoquinazoline, we expect to see three distinct signals in the aromatic region.
-
H-2 and H-4: These protons on the pyrimidine ring are typically the most deshielded (highest ppm) and appear as singlets.
-
H-5 and H-7: These protons on the benzene ring will appear as doublets due to coupling with each other. The small J-coupling constant (typically 2-3 Hz) is characteristic of meta-coupling. The absence of ortho-coupling (J = 7-9 Hz) confirms the 6,8-disubstitution pattern.
-
-
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's electronic environment (e.g., carbons bonded to nitrogen or bromine will have distinct shifts)[10][11]. This allows for confirmation that the correct number of carbon atoms is present in the final structure.
-
2D NMR (COSY, HSQC, HMBC): While often not necessary for simple structures, these techniques are invaluable for complex derivatives.
-
COSY confirms proton-proton couplings (e.g., the meta-coupling between H-5 and H-7).
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular scaffold and confirming the fusion of the two rings.
-
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid and cost-effective method to confirm the presence of key functional groups and to verify the consumption of starting materials[12][13].
-
Expertise & Causality: The primary utility here is to confirm the successful cyclization.
-
Disappearance of Precursor Signals: The characteristic N-H stretches (around 3300-3500 cm⁻¹) and the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) from the this compound starting material should be absent in the final product spectrum.
-
Appearance of Product Signals: The spectrum of the quinazoline product will be dominated by aromatic C-H stretches (above 3000 cm⁻¹) and the characteristic C=N and C=C stretches of the heterocyclic and aromatic rings (in the 1500-1650 cm⁻¹ region)[14].
-
Part 3: Comparative Data Summary and Interpretation
To provide a practical comparison, the table below summarizes the expected experimental data for 6,8-dibromoquinazoline, the product of our case-study synthesis.
| Analytical Technique | Expected Observation for 6,8-Dibromoquinazoline | Structural Information Confirmed |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 287, [M+2+H]⁺ at m/z 289, [M+4+H]⁺ at m/z 291. Relative intensity ~1:2:1. | Correct molecular weight. Unambiguous presence of two bromine atoms[6]. |
| ¹H NMR (500 MHz, DMSO-d₆) | δ ~9.5 (s, 1H, H-2), δ ~9.3 (s, 1H, H-4), δ ~8.5 (d, J=2.5 Hz, 1H, H-5), δ ~8.3 (d, J=2.5 Hz, 1H, H-7). | Confirms the quinazoline core. Two isolated pyrimidine protons. Two meta-coupled benzene protons, confirming the 6,8-substitution pattern[15]. |
| ¹³C NMR (125 MHz, DMSO-d₆) | 8 distinct signals. Carbons attached to Br (C-6, C-8) at ~120-130 ppm. Pyrimidine carbons (C-2, C-4) at ~150-160 ppm. | Correct number of unique carbons. Confirms the presence of the dibrominated benzene ring and the pyrimidine ring[10]. |
| IR Spectroscopy (KBr) | Absence of peaks at ~3300-3500 cm⁻¹ (N-H) and ~2230 cm⁻¹ (C≡N). Presence of peaks at ~3050 cm⁻¹ (Aromatic C-H) and ~1620, 1580 cm⁻¹ (C=N, C=C). | Successful consumption of nitrile and amine starting material. Formation of the aromatic heterocyclic ring system. |
Conclusion
The structural confirmation of quinazoline products, especially those derived from complex starting materials like this compound, demands a rigorous, multi-technique approach. While mass spectrometry provides the initial, critical confirmation of molecular weight and elemental composition (via isotopic patterns), it is NMR spectroscopy that delivers the definitive blueprint of atomic connectivity. IR spectroscopy serves as a valuable, complementary technique for rapid functional group analysis. By integrating the data from these methods, researchers and drug development professionals can establish a self-validating workflow, ensuring the absolute structural integrity of their synthesized molecules and the reliability of subsequent biological and pharmacological studies.
References
- 1. ijirt.org [ijirt.org]
- 2. This compound | 68385-95-5 | FA64102 [biosynth.com]
- 3. 2-氨基-3,5-二溴苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]
- 5. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. unis.kafkas.edu.tr [unis.kafkas.edu.tr]
- 11. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study | MDPI [mdpi.com]
- 12. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quinazoline(253-82-7) 1H NMR [m.chemicalbook.com]
A Comparative Benchmarking Guide to the Synthesis of 2-Amino-3,5-dibromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive analysis of the primary synthetic routes to 2-amino-3,5-dibromobenzonitrile, a critical intermediate in pharmaceutical synthesis. By examining the methodologies, mechanistic underpinnings, and practical considerations of each approach, this document aims to provide chemists with the necessary insights to select the optimal synthetic strategy for their specific research and development needs.
Introduction: The Strategic Importance of this compound
This compound is a key building block in the synthesis of a variety of organic molecules, most notably as a precursor to mucolytic agents such as Ambroxol.[1] The strategic positioning of the amino, cyano, and bromo functionalities on the benzene ring makes it a versatile intermediate for further chemical transformations. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance in both academic and industrial settings. This guide will focus on two principal synthetic strategies: the direct bromination of 2-aminobenzonitrile and a multi-step approach commencing with 2,4-dibromo-6-nitroaniline, which leverages the Sandmeyer reaction.
Route 1: Direct Bromination of 2-Aminobenzonitrile
The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution of 2-aminobenzonitrile with bromine. The strongly activating and ortho-, para-directing nature of the amino group facilitates the introduction of two bromine atoms at the 3- and 5-positions.
Mechanism: The reaction proceeds via a classical electrophilic aromatic substitution pathway. The lone pair of electrons on the amino group increases the electron density of the aromatic ring, making it highly susceptible to attack by an electrophile. Molecular bromine (Br₂) serves as the bromine source, often in a polar solvent like acetic acid which can help to polarize the Br-Br bond and facilitate the generation of the electrophilic bromine species.
Experimental Protocol:
-
Dissolution: In a well-ventilated fume hood, 2-aminobenzonitrile is dissolved in a suitable solvent, such as glacial acetic acid.
-
Bromination: A solution of molecular bromine (typically 2.0-2.2 equivalents) in the same solvent is added dropwise to the solution of 2-aminobenzonitrile. The reaction is often performed at a controlled temperature, for instance, by cooling in an ice bath to manage the exothermicity of the reaction.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material and to minimize the formation of over-brominated byproducts.
-
Work-up: Upon completion, the reaction mixture is typically poured into water, and the excess bromine is quenched with a reducing agent such as sodium bisulfite or sodium thiosulfate solution.
-
Isolation and Purification: The precipitated crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.
Table 1: Performance Metrics for Direct Bromination
| Parameter | Observation |
| Starting Material | 2-Aminobenzonitrile[3] |
| Key Reagents | Bromine, Acetic Acid |
| Typical Yield | Can be high, but may vary depending on reaction control. |
| Advantages | - One-step reaction. - High atom economy. |
| Disadvantages | - Use of hazardous and corrosive elemental bromine. - Potential for the formation of isomeric and over-brominated byproducts, requiring careful control of stoichiometry and reaction conditions. |
Diagram 1: Workflow for Direct Bromination
Caption: A streamlined workflow for the synthesis of this compound via direct bromination.
Route 2: Multi-step Synthesis via Sandmeyer Reaction
An alternative strategy involves a multi-step sequence starting from 2,4-dibromo-6-nitroaniline.[4][5][6][7][8] This route utilizes the Sandmeyer reaction, a versatile method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[9][10][11][12][13] In this case, the amino group of a precursor is ultimately replaced by a nitrile group.
Mechanism: The synthesis proceeds in three key stages:
-
Diazotization: The primary aromatic amine (2,4-dibromo-6-nitroaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Sandmeyer Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[9][10] The aryl radical then reacts with the cyanide to form the benzonitrile.
-
Nitro Group Reduction: The final step involves the reduction of the nitro group to an amino group, which can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Experimental Protocol:
-
Diazotization: 2,4-dibromo-6-nitroaniline is suspended in a cold aqueous acidic solution (e.g., sulfuric acid), and a solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C).
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) cyanide. The reaction is allowed to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.
-
Isolation of Intermediate: The intermediate, 2,6-dibromo-3-nitrobenzonitrile, is isolated from the reaction mixture.
-
Reduction: The isolated intermediate is then subjected to reduction. For example, it can be refluxed with a mixture of tin(II) chloride and concentrated hydrochloric acid.
-
Work-up and Purification: After the reduction is complete, the reaction mixture is basified to precipitate the crude product. The product is then extracted with an organic solvent and purified, for example, by column chromatography or recrystallization.
Table 2: Performance Metrics for the Sandmeyer Route
| Parameter | Observation |
| Starting Material | 2,4-Dibromo-6-nitroaniline |
| Key Reagents | Sodium Nitrite, Sulfuric Acid, Copper(I) Cyanide, Reducing Agent (e.g., SnCl₂/HCl) |
| Typical Yield | The overall yield is dependent on the efficiency of each of the three steps. |
| Advantages | - Avoids the use of elemental bromine. - Can offer high regioselectivity. |
| Disadvantages | - Multi-step synthesis, which can be more time-consuming and may result in a lower overall yield. - Involves the use of highly toxic cyanide salts. - Generates more waste compared to the direct bromination route. |
Diagram 2: Workflow for the Sandmeyer Route
Caption: A multi-step synthetic pathway to this compound utilizing the Sandmeyer reaction.
Comparative Analysis and Recommendations
| Feature | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction |
| Simplicity | High (single step) | Low (multi-step) |
| Atom Economy | High | Low |
| Safety | Use of hazardous Br₂ | Use of highly toxic cyanides |
| Scalability | Potentially challenging due to the handling of large quantities of bromine and exothermicity. | More amenable to large-scale production with appropriate engineering controls for handling cyanides. |
| Control | Requires precise control to avoid side products. | Each step can be individually optimized and controlled. |
| Waste Generation | Lower | Higher |
Recommendations:
-
For laboratory-scale synthesis and rapid access to the material, the direct bromination of 2-aminobenzonitrile is often the more practical choice due to its simplicity and high atom economy. However, stringent safety precautions must be observed when handling bromine.
-
For industrial-scale production, the multi-step route involving the Sandmeyer reaction may be preferred despite its complexity. This is because the hazards associated with handling large quantities of toxic but manageable cyanide salts in a controlled industrial setting can be more readily mitigated than those associated with large-scale brominations. The multi-step nature also allows for greater control over product purity at each stage.
Conclusion
The synthesis of this compound can be effectively achieved by two primary routes, each with its own set of advantages and challenges. The choice between direct bromination and a multi-step Sandmeyer reaction-based approach will ultimately depend on the scale of the synthesis, the available resources, and the specific safety and regulatory requirements of the laboratory or manufacturing facility. A thorough understanding of the chemical principles and practical considerations outlined in this guide will enable chemists to make an informed decision and successfully synthesize this valuable chemical intermediate.
References
- 1. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dibromo-6-nitroaniline | 827-23-6 | AAA82723 [biosynth.com]
- 5. L20333.14 [thermofisher.com]
- 6. CAS 827-23-6: 2,4-Dibromo-6-nitroaniline | CymitQuimica [cymitquimica.com]
- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 8. 2,4-Dibromo-6-nitroaniline | C6H4Br2N2O2 | CID 70009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. nsd.pku.edu.cn [nsd.pku.edu.cn]
Safety Operating Guide
Proper Disposal of 2-Amino-3,5-dibromobenzonitrile: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-3,5-dibromobenzonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is designed to be a practical resource, moving beyond mere procedural lists to explain the rationale behind each critical step.
Understanding the Hazard Profile of this compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. This compound is a halogenated organic compound that presents several potential risks.
According to safety data sheets, this compound is known to cause serious eye irritation and skin irritation.[1][2] It may also cause respiratory irritation if inhaled as a dust.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.[3][4]
Table 1: Hazard Information and Personal Protective Equipment (PPE)
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 2)[1][5] | Chemical-resistant gloves (e.g., Nitrile)[4], Protective clothing/lab coat[3] |
| Serious Eye Damage/Eye Irritation (Category 2)[1][5] | Safety glasses with side shields or goggles[1][4] |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system[1][5] | Use in a well-ventilated area or chemical fume hood.[1][3] For bulk quantities or potential for dust generation, a NIOSH/MSHA approved respirator is recommended.[3] |
The Cardinal Rule: Segregation of Halogenated Waste
The fundamental principle of chemical waste management is segregation. This compound is a brominated aromatic compound, classifying it as a halogenated organic waste .[6][7][8] It is imperative that this waste stream is kept separate from non-halogenated organic waste.[6][8]
The rationale for this segregation is twofold:
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, have specific and stringent requirements for the treatment and disposal of halogenated organic compounds.[9][10]
-
Disposal Method: Halogenated wastes typically require high-temperature incineration to ensure the complete destruction of the compounds and to prevent the formation of toxic byproducts like dioxins and furans.[11][12] Mixing halogenated and non-halogenated waste complicates the disposal process and can significantly increase disposal costs.[13]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling both residual amounts of the chemical and contaminated materials.
Part A: Disposal of Unused or Waste this compound
-
Containerization:
-
Labeling:
-
Properly label the waste container immediately. The label must be clear, legible, and securely affixed.
-
The label must include:
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[13]
-
This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]
-
Ensure the container is stored within secondary containment to mitigate any potential leaks or spills.[13]
-
-
Arranging for Pickup:
-
Once the container is full or has been stored for the maximum allowable time according to your institution's policies (often 3 months[8]), arrange for pickup by your institution's licensed hazardous waste disposal service.[1][11]
-
The primary and recommended method for final disposal is chemical incineration by a licensed facility.[11]
-
Part B: Managing Spills and Contaminated Materials
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Immediate Response:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Don the appropriate PPE as detailed in Table 1.
-
-
Containment and Cleanup:
-
For this solid compound, use dry cleanup procedures to avoid generating dust.[3]
-
Carefully sweep or shovel the spilled material.[1][3] A vacuum cleaner designed for hazardous dusts may also be used.[3]
-
Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a designated hazardous waste container.[3][7]
-
-
Decontamination:
-
After the bulk of the spill has been removed, decontaminate the area by washing it down with large amounts of water and a suitable detergent.[3]
-
Collect the decontamination liquid as hazardous waste. Do not allow it to enter drains or waterways. If contamination of drains occurs, notify your emergency services immediately.[3]
-
-
Disposal of Contaminated Materials:
-
All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.
-
Place these items in a sealed and properly labeled container for disposal via your institution's hazardous waste program.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound.
Prohibited Actions: What Not to Do
To ensure safety and compliance, the following actions are strictly prohibited:
-
DO NOT dispose of this compound down the drain or in regular trash.[3][5] This can lead to environmental contamination and is a violation of regulations.
-
DO NOT mix this compound waste with non-halogenated solvents or other incompatible waste streams like acids or strong oxidizers.[6][7]
-
DO NOT leave waste containers open or unlabeled.[6]
-
DO NOT attempt to neutralize or chemically treat this compound in the lab. The potential for hazardous reactions and toxic byproducts is significant. The only approved disposal method is professional incineration.[11]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility within our research community. Trust in these protocols is built upon their inherent self-validating nature, ensuring that every step is designed to mitigate risk and protect both the individual and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-氨基-3,5-二溴苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. epa.gov [epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. benchchem.com [benchchem.com]
- 12. Flame retardant - Wikipedia [en.wikipedia.org]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Mastering the Safe Handling of 2-Amino-3,5-dibromobenzonitrile: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug discovery and development, the ability to handle complex chemical reagents with confidence and safety is paramount. 2-Amino-3,5-dibromobenzonitrile, a halogenated aromatic amine and nitrile, is a valuable building block in medicinal chemistry. However, its chemical structure necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE), handling procedures, and disposal methods for this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural motifs—a dibrominated benzene ring, an amino group, and a nitrile group—provide clear indicators of its potential hazards. Structurally similar compounds, such as 2-Amino-3-bromobenzonitrile, are known to cause serious eye irritation and may cause respiratory irritation.[1] Another related compound, 2-Amino-3,5-dibromobenzaldehyde, is also classified as a cause of serious eye irritation and a potential respiratory irritant.[2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it poses similar risks.
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The nitrile group also warrants caution, as some organic nitriles can have toxic properties.
Core Personal Protective Equipment (PPE) for Routine Handling
A multi-layered approach to PPE is essential to minimize exposure during routine laboratory operations such as weighing, transferring, and preparing solutions of this compound.
Eye and Face Protection: The First Line of Defense
Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When there is any risk of splashing, such as during solution preparation or transfers, chemical splash goggles that form a seal around the eyes are mandatory.
-
Face Shield: For procedures with a higher risk of splashing or when handling larger quantities, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Hand Protection: Selecting the Right Glove Material
The choice of gloves is critical and depends on the nature of the task. This compound is a halogenated aromatic compound, which can be challenging for some common glove materials.
-
Nitrile Gloves: For short-term handling and splash protection, nitrile gloves are acceptable. However, it is crucial to understand their limitations. Nitrile gloves generally have poor resistance to aromatic and halogenated hydrocarbons.[3][4][5][6] If a nitrile glove comes into contact with this compound, it should be removed and replaced immediately. Double-gloving is a recommended practice to provide an additional layer of protection.
-
Butyl Rubber Gloves: For extended handling, submersion, or when dealing with spills, butyl rubber gloves are a more protective choice. Butyl rubber offers excellent resistance to a wide range of chemicals, including many organic compounds.[7][8]
Glove Selection Guide
| Glove Material | Task | Recommendation |
| Nitrile | Short-term handling, weighing, transfers | Suitable for splash protection only. Change immediately upon contact. Double-gloving is recommended. |
| Butyl Rubber | Extended handling, spill cleanup, submersion | Offers superior chemical resistance for prolonged contact. |
Body Protection: Shielding Skin from Contamination
A clean, flame-resistant lab coat should be worn at all times and kept fully fastened. For tasks with a higher risk of contamination, consider a chemically resistant apron over the lab coat. Ensure that the lab coat has long sleeves and that cuffs are tucked into your inner gloves when double-gloving.
Respiratory Protection: Preventing Inhalation of Particulate Matter
The fine, powdered nature of this compound presents an inhalation hazard.
-
Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of airborne particles.
-
N95 Respirator: In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved N95 respirator is recommended to protect against particulate matter.
Procedural Discipline: Step-by-Step Safety Protocols
Adherence to standardized procedures is the bedrock of laboratory safety. The following protocols for donning and doffing PPE and handling the chemical should be strictly followed.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don your second pair of nitrile gloves or your butyl rubber gloves, pulling the cuffs over the sleeves of your lab coat.
-
Respiratory Protection: If required, put on your N95 respirator, ensuring a proper fit and seal.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
Doffing PPE: Avoiding Cross-Contamination
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward. Place it in a designated container for laundering or disposal.
-
Eye and Face Protection: Remove your face shield or goggles from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Decision-Making for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond handling to include proper storage and disposal.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Response
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the maximum level of PPE (as outlined in the diagram above), cover the spill with an inert absorbent material such as vermiculite or sand. Carefully sweep the material into a designated hazardous waste container. Do not use water to clean up the spill, as this may create a more widespread contamination issue.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][10][11][12]
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9][10][11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13][14] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. gloves.com [gloves.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. primodentalproducts.com [primodentalproducts.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. gloves-online.com [gloves-online.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. benchchem.com [benchchem.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
